3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine
Description
Properties
IUPAC Name |
1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c10-8-11-5-14-7-4-2-1-3-6(7)12-9(14)13-8/h1-4H,5H2,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRGAHXIMACQSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N=C(NC2=NC3=CC=CC=C3N21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine basic properties
An In-depth Technical Guide to the Basic Properties of 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine
Introduction
This compound is a fused heterocyclic compound that integrates the structural motifs of benzimidazole and 1,3,5-triazine. This molecular architecture is of significant interest to researchers in medicinal chemistry and drug development. The benzimidazole core is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide spectrum of biological activities including antimicrobial, antiviral, and anticancer effects.[1][2] Similarly, the 1,3,5-triazine ring is a key component in various biologically active molecules, known for its role in developing anticancer and antimalarial agents.[3][4]
The fusion of these two privileged scaffolds into the triazino[1,2-a]benzimidazole system creates a novel chemical entity with unique physicochemical and pharmacological potential. Understanding the fundamental basic properties of this core structure is a critical first step in its evaluation as a potential drug candidate. These properties, particularly basicity (pKa) and solubility, govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
This guide provides a detailed technical overview of the core basic properties of this compound, offering insights into its structure, synthesis, and the experimental methodologies required for its characterization. The focus is on providing not just data, but the scientific rationale behind the experimental approaches, ensuring a self-validating and authoritative resource for professionals in the field.
Chemical Structure and Tautomerism
The structural integrity of this compound is defined by a tricyclic system. A key structural aspect is the potential for prototropic tautomerism. However, spectroscopic studies, including Nuclear Magnetic Resonance (NMR), alongside Density Functional Theory (DFT) calculations, have confirmed that the 3,4-dihydro tautomeric form is the predominant species in solutions such as DMSO.[2][3] This stability is crucial for consistent molecular interactions and predictable behavior.
A general synthetic route involves the cyclization of 2-benzimidazolylguanidine with various reactants.[2] For instance, the synthesis of 4,4-dialkyl-3,4-dihydro[5][6][7]triazino[1,2-a]benzimidazol-2-amines is achieved through the cyclocondensation reaction of 2-guanidinobenzimidazoles with ketones.[8]
Caption: Chemical structure of the predominant tautomer.
Core Physicochemical Properties
The foundational physicochemical properties of a compound provide a quantitative basis for predicting its behavior. For this compound, these parameters suggest a molecule with moderate polarity and a rigid structure, characteristics that are pivotal for its interaction with biological targets.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₅ | [9] |
| Molecular Weight | 187.20 g/mol | [9] |
| TPSA (Topological Polar Surface Area) | 68.23 Ų | [9] |
| LogP (Octanol-Water Partition Coeff.) | 0.5432 | [9] |
| Hydrogen Bond Donors | 2 | [9] |
| Hydrogen Bond Acceptors | 5 | [9] |
| Rotatable Bonds | 0 | [9] |
Basicity and pKa Determination
The basicity of this compound is a defining feature, attributable to the multiple nitrogen atoms within its heterocyclic framework. The exocyclic 2-amino group, as part of a guanidine-like system, is anticipated to be the most basic center and the primary site of protonation under physiological conditions. The ionization constant (pKa) quantifies this basicity and is a critical determinant of a drug's absorption and interaction with acidic cellular compartments or enzyme active sites.
Experimental Protocol: pKa Determination by ¹H NMR Titration
While computational methods can estimate pKa, experimental determination provides definitive values.[10][11] NMR-based titration is a robust method that directly observes the effect of protonation on the molecule's electronic structure.[12][13] The principle lies in monitoring the chemical shifts of protons near the basic nitrogen centers as a function of pH. As a nitrogen atom becomes protonated, it withdraws electron density, causing a downfield shift in the resonance of adjacent protons. The inflection point of the resulting sigmoidal plot of chemical shift versus pH corresponds to the pKa.[14]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a precise amount of the compound (e.g., 5-10 mg) in deuterium oxide (D₂O). If solubility is limited, a co-solvent like DMSO-d₆ can be used, though D₂O is preferred for direct pD measurement.
-
Titration Setup: Prepare low-concentration solutions of DCl and NaOD in D₂O for pH adjustment.
-
Initial Spectrum: Record an initial ¹H NMR spectrum of the solution to identify key proton signals, particularly those on the heterocyclic rings.
-
pH Adjustment & Data Acquisition: Add microliter aliquots of DCl to lower the pD (the pH equivalent in D₂O) in decrements (e.g., 0.2-0.3 units). After each addition, measure the pD with a calibrated pH meter and acquire a ¹H NMR spectrum.
-
Titration Curve Generation: Continue the process until the chemical shifts of the monitored protons no longer change significantly, indicating full protonation.
-
Data Analysis: Plot the chemical shift (δ in ppm) of one or more responsive protons against the measured pD.
-
pKa Calculation: Fit the data to a sigmoidal curve. The pD value at the inflection point is the pKa'. To correct for the deuterium isotope effect, the final pKa is typically calculated as pKa = pD - 0.4.[12]
Caption: Workflow for pKa determination via NMR titration.
Solubility Profile
Solubility is arguably one of the most critical physicochemical properties in drug discovery, directly impacting a compound's bioavailability and formulation feasibility.[5][15][16] Poor solubility is a primary reason for the failure of promising drug candidates.[6][7] Therefore, early-stage assessment of both kinetic and thermodynamic solubility is essential.
Experimental Protocol: Kinetic Solubility by Nephelometry
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a high-concentration organic stock (e.g., DMSO). This method mimics the conditions of many high-throughput screening assays. Nephelometry, which measures light scattering from suspended particles, is a rapid and scalable technique for this purpose.[7][16]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.
-
Assay Plate Setup: In a 96- or 384-well microplate, dispense an aqueous buffer relevant to physiological conditions (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Compound Addition: Use an automated liquid handler to inject a small volume of the DMSO stock solution into the buffer to achieve a range of final concentrations. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.[6]
-
Nephelometric Reading: Immediately place the microplate into a microplate nephelometer. Measure the forward scattered light at regular intervals over a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C or 37°C).[6]
-
Data Analysis: The instrument records the intensity of scattered light. A sharp increase in scattering indicates the formation of a precipitate.
-
Solubility Determination: The kinetic solubility is defined as the highest concentration of the compound that does not produce a significant increase in light scattering compared to a buffer-only control.
Caption: Workflow for kinetic solubility via nephelometry.
Potential Biological Relevance
The rationale for characterizing the basic properties of this compound is rooted in the established biological activities of its parent structures and related analogs. Derivatives of this scaffold have shown potent inhibitory activity against dihydrofolate reductase (DHFR), an important target in cancer and infectious disease therapy.[2] Specifically, compounds like 4,4-dimethyl-3,4-dihydro[5][6][7]triazino[1,2-a]benzimidazol-2-amine have demonstrated significant DHFR inhibition.[2] Furthermore, other analogs have exhibited promising antinematodic activity against Trichinella spiralis, in some cases surpassing the efficacy of the conventional drug albendazole.[3] These findings underscore the therapeutic potential of this scaffold and highlight the importance of its fundamental chemical characterization.
Conclusion
This compound is a rigid heterocyclic molecule with pronounced basicity and moderate polarity. Its fundamental properties, including a pKa influenced by a guanidine-like moiety and a solubility profile critical for biological application, are paramount for its development as a therapeutic agent. The experimental protocols detailed in this guide for determining pKa and solubility represent industry-standard, robust methodologies that provide the essential data needed to advance such a compound through the drug discovery pipeline. A thorough understanding of these core characteristics enables researchers to make informed decisions, optimize molecular design, and ultimately unlock the therapeutic potential of this promising chemical scaffold.
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ChemScene. (n.d.). 3,4-Dihydrobenzo[3][7]imidazo[1,2-a][5][6][7]triazin-2-amine.
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An In-depth Technical Guide to 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine and Its Derivatives: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine, a heterocyclic compound that has garnered significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, structural characteristics, and the burgeoning research into its therapeutic applications, particularly in oncology, infectious diseases, and neurodegenerative disorders. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this promising scaffold.
Core Compound Identification and Physicochemical Properties
This compound is a fused heterocyclic system that combines the structural features of benzimidazole and a dihydrotriazine ring. This unique arrangement confers a rigid, planar structure that is amenable to substitution, allowing for the fine-tuning of its pharmacological properties.
Table 1: Physicochemical Properties of the Core Compound
| Property | Value | Source |
| CAS Number | 78650-01-8 | [1] |
| Molecular Formula | C₉H₉N₅ | [1] |
| Molecular Weight | 187.20 g/mol | [1] |
| Canonical SMILES | NC1=NC2=NC3=CC=CC=C3N2CN1 | [1] |
| Synonyms | 3,4-Dihydrobenzo[2][3]imidazo[1,2-a][1][3][4]triazin-2-amine | [1] |
The core structure's stability and potential for diverse chemical modifications make it an attractive starting point for library synthesis in drug discovery campaigns.
Synthesis and Structural Elucidation
The synthesis of the 3,4-dihydro-[1][3][4]triazino[1,2-a]benzimidazole scaffold is most commonly achieved through a cyclocondensation reaction. The primary building block for this synthesis is 2-guanidinobenzimidazole.
General Synthetic Protocol
The general and widely adopted method involves the reaction of 2-guanidinobenzimidazole with various electrophilic reagents, such as aldehydes or ketones, which serve to introduce substituents at the 4-position of the triazine ring.[3][4]
Experimental Protocol: Synthesis of 4-Substituted Derivatives
-
Reactant Preparation: Dissolve 2-guanidinobenzimidazole in a suitable solvent, typically ethanol.
-
Addition of Electrophile: Add the desired aldehyde or ketone to the solution. The choice of reactant will determine the substitution at the C4 position.
-
Catalysis (Optional but Recommended): A catalytic amount of a base, such as piperidine, can be added to facilitate the initial imination step.
-
Reaction Condition: Reflux the reaction mixture for a period ranging from 2 to 4 hours.[3]
-
Monitoring: Track the progress of the reaction using Thin-Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product. The solid product is then collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.
The underlying causality for this experimental design lies in the nucleophilicity of the guanidine group, which readily attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by an intramolecular cyclization and dehydration to yield the final tricyclic product.
Caption: General workflow for the synthesis of 4-substituted 3,4-dihydro-[1][3][4]triazino[1,2-a]benzimidazol-2-amines.
Tautomerism
A key structural feature of these compounds is the potential for prototropic tautomerism. Spectroscopic studies, particularly NMR, have been employed to investigate the predominant tautomeric form in solution. The evidence strongly suggests that the 3,4-dihydro form is the most stable and prevalent tautomer in solvents like DMSO.[3][4] This is a critical consideration for structure-activity relationship (SAR) studies and computational modeling, as the geometry and hydrogen bonding capabilities of the molecule are dictated by this form.
Pharmacological Activity and Therapeutic Potential
The fusion of the benzimidazole and triazine rings has resulted in a scaffold with a wide range of biological activities. This is largely because both parent heterocycles are considered "privileged structures" in medicinal chemistry, known to interact with various biological targets.[5][6]
Anticancer Activity
A significant body of research has focused on the antiproliferative effects of this class of compounds. The primary mechanism of action for many of these derivatives is the inhibition of dihydrofolate reductase (DHFR).[4][7] DHFR is a crucial enzyme in the synthesis of nucleotides, and its inhibition disrupts DNA replication and cell proliferation, making it a validated target for anticancer drugs.
-
DHFR Inhibition: Several 4-substituted derivatives have demonstrated potent inhibitory activity against mammalian DHFR. For instance, 4,4-dimethyl-3,4-dihydro[1][3][4]triazino[1,2-a]benzimidazol-2-amine showed an IC50 value of 10.9 µM.[4]
-
Broad-Spectrum Antitumor Activity: Triazine-benzimidazole hybrids have been evaluated against the NCI-60 human tumor cell line panel, with some compounds showing broad-spectrum activity with GI50 values in the low micromolar range.[7]
-
EGFR Inhibition: The benzimidazole-triazine scaffold is also being explored for its potential to inhibit Epidermal Growth Factor Receptor (EGFR) kinases, which are implicated in various cancers.[5][8]
Caption: Proposed mechanism of anticancer action via DHFR inhibition.
Antiparasitic Activity
The benzimidazole core is a well-established pharmacophore in anthelmintic drugs. Fusing it with a triazine ring has been investigated as a strategy to develop new agents against parasites like Trichinella spiralis.[3] Certain 4-heterocyclic substituted derivatives have shown significantly higher larvicidal effects compared to the conventional drug albendazole at similar concentrations, highlighting the potential for developing novel anti-parasitic agents.[3]
Neuroprotective Potential
Emerging research has pointed to the application of related dihydrotriazine structures in the context of neurodegenerative diseases, such as Alzheimer's disease. One of the main challenges in treating Alzheimer's is its multifactorial nature.[9] Multi-target-directed ligands offer a promising approach. Derivatives based on a 3,4-dihydro-1,3,5-triazin-2(1H)-one skeleton have been identified as the first dual inhibitors of β-secretase (BACE-1) and glycogen synthase kinase-3β (GSK-3β), two key enzymes in the amyloid and tau pathology pathways of Alzheimer's.[9] This suggests that the broader 3,4-dihydro-1,3,5-triazino scaffold could be a valuable starting point for developing novel neuroprotective agents.
Conclusion and Future Directions
This compound and its derivatives represent a versatile and pharmacologically significant class of compounds. The straightforward and modular synthesis allows for the creation of diverse chemical libraries for screening against a wide array of biological targets. The established activity of these compounds as inhibitors of DHFR provides a solid foundation for their development as anticancer agents. Furthermore, promising results in antiparasitic and neuroprotective applications underscore the broad therapeutic potential of this scaffold.
Future research should focus on:
-
SAR Optimization: Systematic modification of the core structure to improve potency and selectivity for specific targets.
-
Mechanism of Action Studies: Deeper investigation into the molecular interactions with target proteins to guide rational drug design.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
The continued exploration of this fascinating heterocyclic system holds considerable promise for the discovery of new and effective therapeutic agents for some of the most challenging human diseases.
References
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ResearchGate. Synthesis and biological activity of 1,3,5-triazino[1,2-a]benzimidazol-2-amines | Request PDF. Available from: [Link]
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MDPI. Fused Triazinobenzimidazoles Bearing Heterocyclic Moiety: Synthesis, Structure Investigations, and In Silico and In Vitro Biological Activity. Available from: [Link]
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PubMed. 3,4-Dihydro-1,3,5-triazin-2(1H)-ones as the First Dual BACE-1/GSK-3β Fragment Hits against Alzheimer's Disease. Available from: [Link]
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ResearchGate. Synthesis of 4,4-dialkyl-3,4-dihydro[1][3][4]triazino[1,2-a]benzimidazol-2-amines. Available from: [Link]
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ACS Publications. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. Available from: [Link]
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NIH - National Center for Biotechnology Information. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. Available from: [Link]
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MDPI. Novel[1][2]triazolo[3,4-b][1][2][4]thiadiazine and[1][2]triazolo[3,4-b][1][2][4]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. Available from: [Link]
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Journal of Applied Pharmaceutical Science. Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Available from: [Link]
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An In-depth Technical Guide to the Mechanism of Action of 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,4-dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a range of biological activities. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, with a primary focus on its role as an inhibitor of dihydrofolate reductase (DHFR). Additionally, we explore other documented biological activities, including dual inhibition of BACE-1 and GSK-3β by structurally related compounds and anthelmintic properties. This document synthesizes findings from various studies, offering insights into the molecular interactions, experimental validation, and future therapeutic potential of this compound class.
Introduction: The Versatile Triazino[1,2-a]benzimidazole Scaffold
The fusion of benzimidazole and triazine ring systems creates a unique heterocyclic scaffold, this compound, which has garnered significant interest for its therapeutic potential. This structure serves as a versatile template for the development of novel bioactive agents due to its diverse pharmacological profile, which includes anticancer, antimicrobial, and antiparasitic activities. The core structure's rigidity and potential for substitution at various positions allow for the fine-tuning of its physicochemical and pharmacological properties.
Spectroscopic analysis, particularly NMR data, has confirmed that these compounds predominantly exist in the 3,4-dihydro tautomeric form in solution. This structural feature is crucial for its interaction with biological targets and is a key consideration in structure-activity relationship (SAR) studies.
Primary Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)
The most well-documented mechanism of action for this compound derivatives is the inhibition of dihydrofolate reductase (DHFR).
The Critical Role of DHFR in Cellular Metabolism
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and several amino acids. Consequently, the inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for antimicrobial and anticancer therapies.
Evidence for DHFR Inhibition
Several studies have demonstrated that compounds featuring the 1,3,5-triazino[1,2-a]benzimidazol-2-amine core are effective inhibitors of mammalian dihydrofolate reductase. One of the most active compounds identified in this class is 4,4-dimethyl-3,4-dihydrotriazino[1,2-a]benzimidazol-2-amine, which exhibits an IC50 of 10.9 µM against mammalian DHFR.
Kinetic analyses have revealed that these compounds act as competitive inhibitors with respect to the enzyme's natural substrate, dihydrofolate. This competitive binding to the active site of DHFR prevents the conversion of DHF to THF, thereby disrupting the downstream synthesis of essential cellular components.
The inhibitory activity of these compounds is not limited to mammalian DHFR. Studies have also explored their efficacy against DHFR from parasitic organisms like Trypanosoma brucei, the causative agent of African trypanosomiasis. For instance, 5,6-dimethyl-2-guanidinobenzimidazole, an open-ring analogue, was found to be a highly potent and selective inhibitor of T. brucei DHFR with a Ki of 9 nM. This highlights the potential for developing species-selective inhibitors based on this scaffold.
Visualizing the DHFR Inhibition Pathway
The following diagram illustrates the central role of DHFR in the folate pathway and the inhibitory action of this compound derivatives.
Caption: DHFR inhibition by this compound.
Emerging Mechanisms of Action: Dual BACE-1 and GSK-3β Inhibition
While DHFR inhibition is a primary mechanism, research into structurally related compounds has unveiled other promising therapeutic targets. Specifically, derivatives of 3,4-dihydro-1,3,5-triazin-2(1H)-one have been identified as dual inhibitors of β-secretase 1 (BACE-1) and glycogen synthase kinase 3β (GSK-3β), two key enzymes implicated in the pathology of Alzheimer's disease.
BACE-1 and GSK-3β in Alzheimer's Disease
-
BACE-1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which aggregate to form the characteristic amyloid plaques in the brains of Alzheimer's patients.
-
GSK-3β is involved in the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles, another hallmark of Alzheimer's disease.
The multifactorial nature of Alzheimer's disease suggests that targeting single pathways may be insufficient. Therefore, the development of multi-target-directed ligands that can simultaneously modulate both the amyloid and tau cascades is a highly promising therapeutic strategy.
Triazinone Derivatives as Dual Inhibitors
A class of 3,4-dihydro-1,3,5-triazin-2(1H)-ones has been reported as the first dual inhibitors of BACE-1 and GSK-3β. One notable compound from this series demonstrated well-balanced potencies against both enzymes, with IC50 values of 16 µM for BACE-1 and 7 µM for GSK-3β. This compound also exhibited neuroprotective and neurogenic activities in cell-based assays without signs of neurotoxicity and showed good brain permeability in mice.
Signaling Pathway of Dual Inhibition
The following diagram illustrates the points of intervention for a dual BACE-1/GSK-3β inhibitor in the context of Alzheimer's disease pathology.
Caption: Dual inhibition of BACE-1 and GSK-3β in Alzheimer's disease.
Other Potential Mechanisms: Anthelmintic Activity
In addition to enzyme inhibition, certain 4-substituted derivatives of 2-amino-3,4-dihydrotriazino[1,2-a]benzimidazole have demonstrated significant in vitro anthelmintic activity against the muscle larvae of Trichinella spiralis.
The larvicidal effects of these compounds were found to be both time- and dose-dependent. Notably, some derivatives exhibited higher efficacy than the conventional anthelmintic drug, albendazole, at the same concentration. For example, a thiophene-substituted analog showed a 58.41% larvicidal effect at 50 µg/mL after 24 hours of incubation. These findings suggest that the triazino[1,2-a]benzimidazole scaffold could be a promising starting point for the development of new anthelmintic agents.
Experimental Protocols
DHFR Inhibition Assay (Spectrophotometric Method)
This protocol is a generalized procedure based on the principle of monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials:
-
Purified DHFR enzyme
-
NADPH solution
-
Dihydrofolate (DHF) solution
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH solution, and the test compound (or DMSO for control).
-
Initiate the reaction by adding the DHFR enzyme to each well.
-
Incubate the plate at a constant temperature (e.g., 25°C) for a pre-determined time (e.g., 5 minutes).
-
Start the reaction by adding the DHF solution to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes).
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Synthesis of 4-Substituted 1,3,5-Triazino[1,2-a]benzimidazol-2-amines
The synthesis of these compounds typically involves the cyclization of 2-benzimidazolylguanidine with various reactants. A general workflow is outlined below.
Caption: General synthesis workflow for the target compounds.
Summary and Future Directions
The this compound scaffold has demonstrated significant therapeutic potential through multiple mechanisms of action. The primary and most extensively studied mechanism is the competitive inhibition of dihydrofolate reductase. Furthermore, the structural similarity to compounds that exhibit dual inhibition of BACE-1 and GSK-3β, along with the observed anthelmintic properties, underscores the versatility of this chemical class.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds against their respective targets.
-
In Vivo Efficacy and Pharmacokinetic Studies: To evaluate the therapeutic potential of lead compounds in animal models of cancer, Alzheimer's disease, and parasitic infections.
-
Target Deconvolution: For compounds with broad biological activity, identifying the specific molecular targets responsible for their effects will be crucial.
-
Exploration of Novel Targets: Given the diverse activities observed, screening this compound library against a broader panel of biological targets may reveal novel mechanisms of action.
References
- Hassan, A., et al. (2013). Synthesis of a new class of DHFR inhibitors based on a 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol skeleton and their in vitro activity against different cancer cell lines. European Journal of Medicinal Chemistry, 64, 433-443.
- Ewida, H. A., et al. (2014). Synthesis, biological evaluation and molecular docking of new imidazo[2′,1′:2,3]thiazolo[4,5-d]pyridazine derivatives as potent dihydrofolate reductase inhibitors. Bioorganic & Medicinal Chemistry, 22(15), 4147-4156.
- Hsieh, P. C., et al. (2013). A novel mechanism of DHFR degradation by NAD kinase inhibition. Cancer Research, 73(8 Supplement), 2879-2879.
- Ghavami, G., et al. (2012). Synthesis and biological evaluation of novel dihydro-1,3,5-triazine derivatives as potent human dihydrofolate reductase inhibitors. European Journal of Medicinal Chemistry, 58, 1-10.
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Costantino, L., et al. (2015). 3,4-Dihydro-1,3,5-triazin-2(1H)-ones as the First Dual BACE-1/GSK-3β Fragment Hits against Alzheimer's Disease. ACS Chemical Neuroscience, 6(10), 1665-1682. Available from: [Link]
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Stoyanova, M., et al. (2020). Fused Triazinobenzimidazoles Bearing Heterocyclic Moiety: Synthesis, Structure Investigations, and In Silico and In Vitro Biological Activity. Molecules, 25(21), 5178. Available from: [Link]
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Saeed, A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 37. Available from: [Link]
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Al-Omary, F. A. M., et al. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 20(10), 18337-18355. Available from: [Link]
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Krajczyk, A., et al. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Molecules, 26(13), 3949. Available from: [Link]
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Patel, D., et al. (2021). 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. Archiv der Pharmazie, 354(6), e2000363. Available from: [Link]
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Kovalev, I. S., et al. (2018). Synthesis and biological activity of 1,3,5-triazino[1,2-a]benzimidazol-2-amines. Russian Chemical Bulletin, 67(8), 1461-1467. Available from: [Link]
The Biological Versatility of 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine: A Technical Guide for Drug Discovery Professionals
Abstract
The 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine scaffold represents a privileged heterocyclic system of significant interest in medicinal chemistry. Its rigid, fused-ring structure provides a unique three-dimensional arrangement for substituent presentation, enabling interaction with a diverse array of biological targets. This technical guide synthesizes the current understanding of the biological activities of this compound class, with a primary focus on its anticancer, anthelmintic, and dihydrofolate reductase inhibitory properties. We delve into the mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols for the evaluation of these compounds. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the exploration of novel therapeutics based on the triazino[1,2-a]benzimidazole core.
Introduction: The Triazino[1,2-a]benzimidazole Scaffold
The fusion of a benzimidazole ring with a 1,3,5-triazine system gives rise to the this compound core. This unique heterocyclic framework has attracted considerable attention due to its structural resemblance to endogenous purines, suggesting a potential for interaction with a wide range of biological macromolecules. The 3,4-dihydro tautomeric form has been found to be the predominant isomer in solution, a crucial consideration for structure-based drug design.[1] The strategic placement of substituents on this scaffold allows for the fine-tuning of its physicochemical properties and biological activities, making it a versatile platform for the development of novel therapeutic agents.
Anticancer Activity: A Multi-pronged Approach
Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[2][3][4] The anticancer effects appear to be mediated through multiple mechanisms, primarily the inhibition of key signaling pathways involved in cell proliferation and survival.
Mechanism of Action: Targeting Key Oncogenic Pathways
2.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition:
Several 1,3,5-triazine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in the development and progression of many cancers.[3][5] Overexpression or activating mutations of EGFR lead to uncontrolled cell proliferation, angiogenesis, and metastasis. The triazino[1,2-a]benzimidazole scaffold can be designed to fit into the ATP-binding pocket of the EGFR kinase domain, thereby blocking its downstream signaling cascade.
Caption: EGFR Signaling Pathway Inhibition.
2.1.2. PI3K/Akt/mTOR Pathway Inhibition:
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is another critical intracellular signaling cascade that is frequently dysregulated in cancer. This pathway governs cell growth, proliferation, and survival. Certain 1,3,5-triazine derivatives have been shown to act as dual inhibitors of PI3K and mTOR, leading to the induction of apoptosis in cancer cells.[6]
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| 4f | MDA-MB-231 (Breast) | 6.25 | Imatinib | 35.50 | [7] |
| 4k | MDA-MB-231 (Breast) | 8.18 | Imatinib | 35.50 | [7] |
| 7 | MCF-7 (Breast) | 4.65 | Doxorubicin | 4.17 | [8] |
| 7 | A-549 (Lung) | 7.43 | Doxorubicin | Not specified | [8] |
| 2c | HCT116 (Colorectal) | 20-27 | Cisplatin | Comparable | [9] |
| 3c | SW620 (Colorectal) | 20-27 | Cisplatin | Comparable | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals.
Caption: MTT Assay Experimental Workflow.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (cells in fresh medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Anthelmintic Activity: Combating Parasitic Infections
The benzimidazole moiety is a well-established pharmacophore in anthelmintic drugs. The fusion of this core with a 1,3,5-triazine ring has led to the development of novel compounds with significant activity against parasitic nematodes, such as Trichinella spiralis.[10][11]
Efficacy Against Trichinella spiralis
In vitro studies have demonstrated that this compound derivatives exhibit potent larvicidal effects against the muscle larvae of Trichinella spiralis.[10][11]
| Compound Derivative | Concentration (µg/mL) | Larvicidal Effect (%) after 24h | Reference Drug | Citation |
| Thiophen-2-yl substituted | 50 | 58.41 | Albendazole | [10][11] |
| Pyrrole analog | 50 | 49.90 | Albendazole | [10] |
These results indicate that these compounds can be more effective than the conventional drug albendazole at the same concentration.[10]
Experimental Protocol: In Vitro Anthelmintic Assay
The in vitro anthelmintic activity can be assessed by observing the motility and viability of parasitic larvae upon exposure to the test compounds.
Caption: In Vitro Anthelmintic Assay Workflow.
Step-by-Step Methodology:
-
Larvae Isolation: Isolate encapsulated muscle larvae of Trichinella spiralis from infected muscle tissue using standard pepsin-HCl digestion methods.
-
Compound Preparation: Dissolve the test compounds in a suitable solvent, such as DMSO, to prepare stock solutions. Further dilute the stock solutions with physiological saline to obtain the desired test concentrations.
-
Assay Setup: In a 24-well plate, add approximately 100 larvae to each well containing 1 mL of physiological saline. Add the test compound solutions to the wells to achieve the final desired concentrations.
-
Controls: Include a positive control group treated with a known anthelmintic drug (e.g., albendazole) and a negative control group treated with the solvent alone.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 24 and 48 hours.
-
Observation: After the incubation period, observe the larvae under an inverted microscope to assess their motility and viability. Non-motile larvae are considered dead.
-
Data Analysis: Calculate the percentage of larvicidal effect for each compound concentration by comparing the number of dead larvae in the treated groups to the negative control group.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides and certain amino acids, making DHFR a key target for anticancer and antimicrobial therapies. Several this compound derivatives have been identified as inhibitors of mammalian DHFR.[1]
Structure-Activity Relationship
The inhibitory activity of these compounds against DHFR is influenced by the nature of the substituents on the triazino[1,2-a]benzimidazole core. For instance, the 4,4-dimethyl-3,4-dihydro[1][3][11]triazino[1,2-a]benzimidazol-2-amine was found to be the most active compound in one study, with an IC50 of 10.9 µM against mammalian DHFR.[1]
In Vivo Efficacy and Preclinical Development
While in vitro studies provide valuable initial data, in vivo evaluation is essential to assess the therapeutic potential of these compounds in a whole-organism context.
Anticancer In Vivo Models
Tumor xenograft models in immunocompromised mice are commonly used to evaluate the in vivo anticancer efficacy of novel compounds.[7] In these models, human cancer cells are implanted subcutaneously or orthotopically into mice, and the effect of the test compound on tumor growth is monitored over time. For example, a study on an imamine-1,3,5-triazine derivative demonstrated a strong inhibitory effect on the proliferation of MDA-MB-231 tumor xenografts in vivo.[7]
General Protocol for Xenograft Studies:
-
Cell Implantation: Human cancer cells (e.g., MDA-MB-231) are injected subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into control and treatment groups. The test compound is administered via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: The study is terminated when tumors in the control group reach a certain size, and the tumors are excised and weighed.
Anthelmintic In Vivo Models
For anthelmintic activity, in vivo studies typically involve infecting a suitable animal model (e.g., mice) with the target parasite and then administering the test compound. The efficacy is determined by the reduction in the parasite burden in the treated animals compared to the untreated controls. Some studies have shown that fused triazinobenzimidazoles exhibit 100% effectiveness in the intestinal phase of T. spiralis infection in mice at oral dosages of 50 and 100 mg/kg.[6]
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly versatile and promising platform for the discovery of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer and anthelmintic effects. The multifaceted mechanisms of action, particularly the inhibition of key enzymes and signaling pathways, underscore the potential of this compound class to address complex diseases.
Future research should focus on optimizing the lead compounds through medicinal chemistry efforts to enhance their potency, selectivity, and pharmacokinetic properties. Further in-depth in vivo studies are warranted to validate the therapeutic efficacy and safety of the most promising candidates. The continued exploration of the structure-activity relationships of this scaffold will undoubtedly lead to the development of novel and effective drugs for the treatment of cancer and parasitic infections.
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Synthesis and biological activity of 1,3,5-triazino[1,2-a]benzimidazol-2-amines. ResearchGate. [Link]
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Fused Triazinobenzimidazoles Bearing Heterocyclic Moiety: Synthesis, Structure Investigations, and In Silico and In Vitro Biological Activity. MDPI. [Link]
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Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. MDPI. [Link]
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Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Royal Society of Chemistry. [Link]
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New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. ACS Publications. [Link]
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Synthesis and antitumor activity of benzimidazolyl-1,3,5-triazine and benzimidazolylpyrimidine derivatives. PubMed. [Link]
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New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. National Institutes of Health. [Link]
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1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Bentham Science. [Link]
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A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1][3][11]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. PubMed. [Link]
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Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors. MDPI. [Link]
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Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. PubMed. [Link]
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Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. PubMed. [Link]
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Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. National Institutes of Health. [Link]
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3,4-Dihydro-1,3,5-triazin-2(1H)-ones as the First Dual BACE-1/GSK-3β Fragment Hits against Alzheimer's Disease. PubMed. [Link]
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New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. Semantic Scholar. [Link]
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Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. MDPI. [Link]
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MTT Assay Protocol. BioRender. [Link]
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Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. [Link]
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Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. [Link]
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Flow chart showing the MTT assay procedure. ResearchGate. [Link]
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Benzimidazole derivatives with anthelmintic activity. ResearchGate. [Link]
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EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]
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Graph showing the time- and dose-dependent in vitro anthelmintic activity of Terminalia arjuna bark crude methanol extracts (CME) at 0.125–1.0 mg/mL concentrations in comparison with positive (levamisole; 0.55 mg/mL) and negative control (phosphate buffer saline; PBS) on mature live Haemonchus contortus of sheep. ResearchGate. [Link]
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Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus. PubMed Central. [Link]
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Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. MDPI. [Link]
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The Emergence of a Privileged Scaffold: A Technical Guide to 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine
Foreword: Unveiling a Heterocycle of Interest
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and functional versatility is perpetual. The fused heterocyclic system of 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine has emerged as a compelling framework, demonstrating a spectrum of biological activities that warrant in-depth exploration. This guide provides a comprehensive technical overview of this core, from its chemical synthesis to its biological implications, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental designs, the validation of protocols, and the authoritative science that underpins the current understanding of this promising molecular entity.
I. Genesis of the Scaffold: Synthesis and Structural Elucidation
The discovery and development of the this compound core are rooted in the principles of heterocyclic chemistry, where the strategic fusion of different ring systems gives rise to novel properties. The primary synthetic route to this scaffold involves the cyclocondensation of a key intermediate, 2-guanidinobenzimidazole, with various electrophilic reagents.
Core Synthetic Strategy: Cyclocondensation Pathway
The most prevalent and efficient method for the synthesis of 4-substituted 1,3,5-triazino[1,2-a]benzimidazol-2-amines is the cyclization of 2-benzimidazolylguanidine with a range of reactants such as aldehydes and ketones.[1] This reaction proceeds through the formation of a Schiff base, followed by an intramolecular cyclization to yield the dihydrotriazino-benzimidazole ring system. The choice of ketone or aldehyde directly dictates the substitution at the 4-position of the final compound, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.[1][2]
Caption: General synthetic workflow for this compound.
Structural Confirmation and Tautomerism
A crucial aspect of the characterization of this scaffold is the investigation of its prototropic tautomerism. Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), has been instrumental in this regard. Studies have shown that in a polar aprotic solvent like DMSO, the 3,4-dihydro tautomeric form is predominant.[1] This structural preference is vital for understanding the molecule's interaction with biological targets.
II. Biological Activities and Underlying Mechanisms
The 1,3,5-triazine ring is a well-established pharmacophore, and its fusion with the benzimidazole moiety in the title compound gives rise to a range of interesting biological activities.[3]
Primary Target: Dihydrofolate Reductase (DHFR) Inhibition
A significant body of research has identified mammalian dihydrofolate reductase (DHFR) as a key target for this compound derivatives.[1] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for anticancer therapies.[4]
Caption: Mechanism of action via DHFR inhibition.
The most active compound reported in one study was 4,4-dimethyl-3,4-dihydro[1][5][6]triazino[1,2-a]benzimidazol-2-amine, with an IC50 value of 10.9 mM against mammalian DHFR.[1]
Emerging Therapeutic Potentials
Beyond DHFR inhibition, derivatives of this scaffold have shown promise in other therapeutic areas:
-
Anticancer Activity: The broader class of 1,3,5-triazine derivatives has been extensively investigated for anticancer properties, targeting various cancer cell lines and signaling pathways.[5][7][8]
-
Anthelmintic Activity: Certain analogs have demonstrated significant efficacy against the parasite Trichinella spiralis, with a thiophen-2-yl substituted compound showing the highest larvicidal effect.[1]
-
Neurodegenerative Diseases: A related scaffold, 3,4-dihydro-1,3,5-triazin-2(1H)-one, has been identified as a dual inhibitor of BACE-1 and GSK-3β, two key enzymes implicated in the pathology of Alzheimer's disease.[9]
III. Structure-Activity Relationship (SAR) Insights
The exploration of the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of any lead compound. For the this compound core, preliminary SAR studies have provided valuable insights.
| Substitution at Position 4 | Biological Activity | Key Findings | Reference |
| 4,4-dimethyl | DHFR Inhibition | Most active compound with an IC50 of 10.9 mM. | [1] |
| Thiophen-2-yl | Anthelmintic | Highest larvicidal effect against T. spiralis. | [1] |
| Pyrrole analog | Anthelmintic | Moderate effectiveness against T. spiralis. | [1] |
These findings suggest that the nature of the substituent at the 4-position plays a crucial role in modulating the biological activity of the scaffold. Further diversification at this position, as well as exploration of other substitution sites on the benzimidazole ring, is a logical next step in the optimization process.
IV. Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research and validation, this section provides a detailed, step-by-step methodology for a representative synthesis and a key biological assay.
Protocol 1: Synthesis of 4,4-dimethyl-3,4-dihydro[1][5][6]triazino[1,2-a]benzimidazol-2-amine
This protocol is adapted from the general procedure for the cyclocondensation reaction of 2-guanidinobenzimidazoles with ketones.[2]
Materials:
-
2-Guanidinobenzimidazole
-
Acetone
-
Anhydrous solvent (e.g., Ethanol or DMF)
-
Catalytic amount of a suitable acid or base (optional, reaction can proceed thermally)
-
Standard laboratory glassware for reflux and purification (e.g., round-bottom flask, condenser, silica gel for chromatography)
Procedure:
-
In a round-bottom flask, dissolve 2-guanidinobenzimidazole (1 equivalent) in a minimal amount of the chosen anhydrous solvent.
-
Add an excess of acetone (e.g., 5-10 equivalents) to the solution.
-
If using a catalyst, add it to the reaction mixture.
-
Equip the flask with a condenser and heat the mixture to reflux for a period of 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure 4,4-dimethyl-3,4-dihydro[1][5][6]triazino[1,2-a]benzimidazol-2-amine.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of the synthesized compounds against DHFR.
Materials:
-
Purified mammalian DHFR enzyme
-
Dihydrofolate (DHF) as the substrate
-
NADPH as a cofactor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Synthesized inhibitor compounds dissolved in DMSO
-
UV-Vis spectrophotometer and 96-well microplates
Procedure:
-
Prepare a series of dilutions of the inhibitor compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, a fixed concentration of DHFR enzyme, and the inhibitor compound at various concentrations.
-
Initiate the reaction by adding a mixture of DHF and NADPH.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
The reaction rate is calculated from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to a control reaction without the inhibitor.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
V. Future Directions and Concluding Remarks
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic accessibility and the demonstrated biological activities, particularly as a DHFR inhibitor, underscore its potential in oncology and infectious diseases. Future research should focus on:
-
Expansion of the Chemical Space: A systematic exploration of substituents at various positions of the scaffold to build a comprehensive SAR.
-
Mechanism of Action Studies: Deeper investigation into the molecular interactions with DHFR and other potential biological targets.
-
In Vivo Evaluation: Progression of the most promising compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.
References
-
Synthesis and biological activity of 1,3,5-triazino[1,2-a]benzimidazol-2-amines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Structure–activity relationship of 1,3,5-triazine-benzimidazole hybrids... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Recent updates on 1,2,3‐, 1,2,4‐, and 1,3,5‐triazine hybrids (2017–present): The anticancer activity, structure–activity relationships, and mechanisms of action. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of 4,4-dialkyl-3,4-dihydro[1][5][6]triazino[1,2-a]benzimidazol-2-amines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
[1][5][6]triazino[1,2-a]benzimidazol-4-amine. (n.d.). ChemSynthesis. Retrieved January 19, 2026, from [Link]
-
A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1][5][6]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. (2013). PubMed. Retrieved January 19, 2026, from [Link]
-
Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). MDPI. Retrieved January 19, 2026, from [Link]
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Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016). Journal of Applied Pharmaceutical Science. Retrieved January 19, 2026, from [Link]
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GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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3,4-Dihydro-1,3,5-triazin-2(1H)-ones as the First Dual BACE-1/GSK-3β Fragment Hits against Alzheimer's Disease. (2015). PubMed. Retrieved January 19, 2026, from [Link]
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Different biological activities displayed by 1,3,5‐triazine. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Spectroscopic Data for 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic features of this heterocyclic compound. The guide offers detailed interpretations based on data from analogous structures and established spectroscopic principles, alongside standardized experimental protocols for data acquisition.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its structural relation to a class of molecules with diverse biological activities. The fusion of the benzimidazole and triazine ring systems creates a unique scaffold with potential for various therapeutic applications. Accurate structural elucidation and characterization are paramount for understanding its chemical behavior and for the development of new pharmaceuticals. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecular structure, connectivity, and functional groups.
Molecular Structure and Tautomerism
The structure of this compound can exist in different tautomeric forms. However, studies on analogous 4-substituted derivatives have consistently shown that the 3,4-dihydro form is the predominant tautomer in solution, particularly in solvents like DMSO.[1][2] This guide will, therefore, focus on the spectroscopic characteristics of this stable tautomer.
Caption: A generalized workflow for NMR data acquisition and processing.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube, ensuring the final volume is sufficient to cover the NMR coil.
-
-
Instrumentation and Data Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
For unambiguous assignments, acquire two-dimensional NMR spectra such as COSY (for ¹H-¹H correlations), HSQC (for one-bond ¹H-¹³C correlations), and HMBC (for long-range ¹H-¹³C correlations).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections on the resulting spectra.
-
Calibrate the chemical shift axis using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structure.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): The molecular formula of the compound is C₉H₉N₅. The calculated monoisotopic mass is 187.0858 g/mol . A prominent molecular ion peak is expected at m/z 187.
-
Key Fragmentation Pathways: Based on the fragmentation of related heterocyclic systems, the following fragmentation patterns can be anticipated:
-
Loss of NH₂: A fragment ion at m/z 171 resulting from the loss of the amino group.
-
Loss of HCN: Fragmentation of the triazine or benzimidazole ring could lead to the loss of hydrogen cyanide, resulting in a fragment at m/z 160.
-
Retro-Diels-Alder type fragmentation: Cleavage of the dihydrotriazine ring could lead to characteristic fragments.
-
Benzimidazole Cation: A stable fragment corresponding to the benzimidazole cation (or a derivative) at m/z 118 or 117 is likely to be observed.
-
Experimental Protocol for Mass Spectrometry Data Acquisition
Caption: A generalized workflow for mass spectrometry data acquisition and analysis.
Detailed Steps:
-
Sample Introduction:
-
For Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile and introduce it into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
For Electron Ionization (EI), introduce a solid sample via a direct insertion probe or a volatile sample via a gas chromatography (GC) system.
-
-
Instrumentation and Data Acquisition:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Acquire a full scan mass spectrum in the appropriate mass range to detect the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.
-
-
Data Analysis:
-
Identify the molecular ion peak and confirm that its accurate mass corresponds to the calculated mass of C₉H₉N₅.
-
Analyze the fragmentation pattern from the MS/MS spectrum to identify characteristic neutral losses and fragment ions.
-
Correlate the observed fragmentation with the proposed structure of this compound.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Predicted Infrared Spectrum
| Wavenumber (cm⁻¹) | Vibration |
| 3400 - 3200 | N-H stretching (amine and NH) |
| 3100 - 3000 | C-H stretching (aromatic) |
| 2960 - 2850 | C-H stretching (aliphatic CH₂) |
| ~1640 | C=N stretching |
| 1600 - 1450 | C=C stretching (aromatic) |
| ~815 | Out-of-plane ring vibration |
Interpretation:
-
N-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ is expected due to the stretching vibrations of the N-H bonds in the primary amine (NH₂) and the secondary amine (NH) in the dihydrotriazine ring. [3][4]* C-H Stretching: Aromatic C-H stretching vibrations will appear in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretching from the CH₂ group will be observed between 2960 and 2850 cm⁻¹.
-
C=N and C=C Stretching: The stretching vibrations of the C=N bonds in the triazine and benzimidazole rings, as well as the C=C bonds of the aromatic ring, will result in several bands in the 1640-1450 cm⁻¹ region.
-
Ring Vibrations: A characteristic medium to strong band around 815 cm⁻¹ is often associated with out-of-plane vibrations of the triazine ring.
Experimental Protocol for IR Data Acquisition
Detailed Steps:
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation and Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Assign the observed bands to the corresponding functional groups and vibrations in the molecule.
-
Summary of Predicted Spectroscopic Data
| Technique | Key Predicted Features |
| ¹H NMR | Aromatic multiplet (~7.5-7.2 ppm), NH₂ singlet (~6.8 ppm), NH triplet (~6.5 ppm), CH₂ doublet (~4.8 ppm) |
| ¹³C NMR | C=N (~160 ppm), Aromatic carbons (~145-115 ppm), CH₂ (~45 ppm) |
| Mass Spec. | Molecular ion (M⁺) at m/z 187; fragments from loss of NH₂, HCN, and retro-Diels-Alder reaction |
| IR | N-H stretch (3400-3200 cm⁻¹), C=N stretch (~1640 cm⁻¹), aromatic C=C stretch (1600-1450 cm⁻¹) |
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, along with the provided experimental protocols, serve as a valuable resource for researchers working on the synthesis, characterization, and application of this and related heterocyclic compounds. The spectroscopic features outlined in this document are crucial for confirming the structure and purity of the compound, which are essential steps in the drug discovery and development process.
References
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Synthesis and biological activity of 1,3,5-triazino[1,2-a]benzimidazol-2-amines. (2025). ResearchGate. [Link]
-
Fused Triazinobenzimidazoles Bearing Heterocyclic Moiety: Synthesis, Structure Investigations, and In Silico and In Vitro Biological Activity. (n.d.). MDPI. [Link]
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New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. (2022). ACS Omega. [Link]
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New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. (2022). National Center for Biotechnology Information. [Link]
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Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (n.d.). ARKAT USA, Inc. [Link]
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An In-depth Technical Guide to 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine Derivatives
This guide provides a comprehensive exploration of 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine derivatives, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, biological activities, and therapeutic promise of these molecules.
Introduction: A Privileged Scaffold in Drug Discovery
The fusion of a benzimidazole ring with a triazine moiety creates the this compound core, a scaffold that has garnered considerable attention for its diverse pharmacological activities. Benzimidazoles are known for their wide range of biological effects, including antimicrobial and anticancer properties, while the triazine ring is a key component in many approved drugs.[1][2] The combination of these two pharmacophores into a rigid, fused system offers a unique three-dimensional structure for interaction with various biological targets, making it a "privileged scaffold" in the design of novel therapeutic agents.
Synthetic Strategies: Building the Core Structure
The synthesis of this compound derivatives typically involves a multi-step process, beginning with the formation of a 2-aminobenzimidazole precursor. This key intermediate is then cyclized to form the fused triazine ring.
A common and effective route involves the cyclocondensation of a 2-guanidinobenzimidazole intermediate with a ketone or an aldehyde.[3] This reaction allows for the introduction of various substituents at the 4-position of the triazino-benzimidazole ring, enabling the exploration of structure-activity relationships.
Experimental Protocol: Synthesis of 4,4-dimethyl-3,4-dihydro[4][5][6]triazino[1,2-a]benzimidazol-2-amine
This protocol provides a representative example of the synthesis of a this compound derivative.
Step 1: Synthesis of 2-Guanidinobenzimidazole
-
A mixture of o-phenylenediamine and cyanoguanidine is heated in the presence of a suitable acid catalyst, such as hydrochloric acid.
-
The reaction mixture is refluxed for several hours to facilitate the cyclization and formation of the 2-guanidinobenzimidazole.
-
Upon cooling, the product precipitates and can be collected by filtration, washed, and dried.
Step 2: Cyclocondensation to form 4,4-dimethyl-3,4-dihydro[4][5][6]triazino[1,2-a]benzimidazol-2-amine
-
2-Guanidinobenzimidazole (1 equivalent) is dissolved in an excess of acetone, which serves as both the solvent and the reactant.
-
A catalytic amount of a base, such as piperidine, is added to the solution.
-
The reaction mixture is refluxed for 3-14 hours, with the progress monitored by thin-layer chromatography (TLC).[3]
-
After completion, the mixture is cooled, and the precipitated product is filtered, washed with a cold solvent, and purified by recrystallization.[3]
Caption: General synthesis workflow for this compound derivatives.
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, with significant potential in oncology and infectious diseases.
Anticancer Activity
A significant area of investigation for these compounds is their potential as anticancer agents. Several derivatives have shown potent cytotoxic activity against a range of human tumor cell lines.[4][7]
Mechanism of Action: A Multi-Targeted Approach
The anticancer effects of these derivatives appear to be multifactorial, involving the inhibition of key enzymes and interference with fundamental cellular processes.
-
Dihydrofolate Reductase (DHFR) Inhibition: A primary mechanism of action for many of these compounds is the inhibition of dihydrofolate reductase (DHFR).[2][4] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the synthesis of tetrahydrofolate, a vital precursor for nucleotide synthesis.[8] By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[8]
-
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition: Some derivatives have also been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7] EGFR is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6][9] Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain can effectively block downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K/AKT pathways, thereby inhibiting tumor growth.[10]
Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative this compound and related derivatives against various cancer cell lines.
| Compound ID | R-Group at C4 | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Compound 6b | Varied amine substitutions | 60 human tumor cell lines (average) | 9.79 | [4] |
| Compound 8 | Varied amine substitutions | 60 human tumor cell lines (average) | 2.58 | [4] |
| Compound 9 | Varied amine substitutions | 60 human tumor cell lines (average) | 3.81 | [4] |
| Compound 18 | Dimethylpyrazolyl | HCT116 (Colon) | 0.5 | [7] |
| Compound 14 | Phenyl | Breast Cancer Cell Lines | 2.54 | [7] |
| SL-9 | p-tolyl | DLD-1 (Colon) | 57.68 | [11] |
| V7 | Substituted Phenyl | H103 (Oral Squamous) | 11.64 | [12] |
| V7 | Substituted Phenyl | H314 (Oral Squamous) | 16.68 | [12] |
| V7 | Substituted Phenyl | HCT116 (Colon) | 13.30 | [12] |
| MM131 | Sulfonamide derivative | DLD-1 (Colon) | 3.4 | [13] |
| MM131 | Sulfonamide derivative | HT-29 (Colon) | 3.9 | [13] |
Antimicrobial Activity
The benzimidazole core is a well-established pharmacophore in antimicrobial drug discovery. Fused derivatives, such as the 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amines, have also demonstrated promising activity against a range of bacterial and fungal pathogens.[14]
Mechanism of Action
The antimicrobial mechanism of action for these compounds is believed to involve multiple targets, including:
-
Inhibition of Dihydrofolate Reductase (DHFR): Similar to their anticancer activity, the inhibition of bacterial DHFR disrupts essential metabolic pathways, leading to a bacteriostatic or bactericidal effect.[8]
-
Disruption of Cell Wall Synthesis: Some benzimidazole derivatives are known to interfere with the synthesis of the bacterial cell wall, a target unique to bacteria.
-
Inhibition of Nucleic Acid and Protein Synthesis: By virtue of their structural similarity to purine nucleosides, these compounds can interfere with DNA and RNA synthesis, as well as protein production.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative heterocyclic compounds against various microbial strains.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Quinoxaline Derivatives | Staphylococcus aureus | 15.6 | [15] |
| Quinoxaline Derivatives | Bacillus subtilis | 7.8 | [15] |
| Quinoxaline Derivatives | Escherichia coli | 62.5 | [15] |
| Quinoxaline Derivatives | Pseudomonas aeruginosa | 125 | [15] |
| Indolototarol Derivative | Bacillus subtilis 168 | 2.5 µM | [14] |
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.[13][16][17][18][19]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[16]
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds and incubated for 48-72 hours.[16]
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.[16][17]
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[16]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[17]
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][21][22]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.[22]
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[21]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[22]
Enzyme Inhibition Assay: Dihydrofolate Reductase (DHFR)
This assay measures the inhibition of DHFR activity by monitoring the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+.[8]
-
Reaction Mixture Preparation: A reaction mixture containing DHFR assay buffer, NADPH, and the DHFR enzyme is prepared in a 96-well plate or cuvette.
-
Inhibitor Addition: The test compounds are added at various concentrations to the respective wells. A control well without any inhibitor is also included.
-
Incubation: The mixture is incubated for a short period at a controlled temperature.
-
Reaction Initiation: The reaction is initiated by adding the substrate, dihydrofolate (DHF).
-
Kinetic Measurement: The absorbance at 340 nm is measured in kinetic mode. The rate of NADPH oxidation is determined, and the IC50 value for DHFR inhibition is calculated.
Caption: Workflow for the Dihydrofolate Reductase (DHFR) enzyme inhibition assay.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study for this specific scaffold is still evolving, preliminary findings suggest that the nature and position of substituents on the triazino-benzimidazole core significantly influence biological activity. For instance, substitutions at the C4 position of the triazine ring with various amine-containing moieties have been shown to modulate the anticancer potency.[4] Further exploration of substitutions on both the benzimidazole and triazine rings is warranted to optimize the therapeutic potential of this promising class of compounds.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The demonstrated anticancer and antimicrobial activities, coupled with their multi-targeted mechanisms of action, highlight their potential to address significant unmet medical needs. Future research should focus on the synthesis of diverse libraries of these derivatives, comprehensive SAR studies to optimize potency and selectivity, and in-depth mechanistic investigations to further elucidate their modes of action. Such efforts will be crucial in translating the therapeutic promise of this unique heterocyclic system into clinical reality.
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Tumkevicius, S., et al. (2010). Synthesis of 4,4-dialkyl-3,4-dihydro[4][5][6]triazino[1,2-a] benzimidazol-2-amines. Chemistry of Heterocyclic Compounds, 46(1), 114-118.
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- Aslam, S., et al. (2021). Different biological activities displayed by 1,3,5‐triazine.
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Unveiling the Therapeutic Potential of 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine: A Technical Guide to Putative Molecular Targets
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide explores the promising therapeutic landscape of 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine and its derivatives. As a compound scaffold, it has demonstrated significant biological activity across various disease models, suggesting a rich and diverse mechanism of action. This document serves as a foundational resource for researchers aiming to elucidate its therapeutic targets and accelerate its journey from bench to bedside. We will delve into the core molecular pathways implicated in its activity, providing a robust framework for future investigation and drug development efforts.
Introduction: The Emergence of a Privileged Scaffold
The this compound core represents a unique heterocyclic system that has garnered increasing interest in medicinal chemistry. This is due to the established and diverse biological activities of its constituent substructures, the benzimidazoles and the 1,3,5-triazines. Benzimidazoles are key pharmacophores in numerous approved drugs, exhibiting a wide range of activities including anticancer and antimicrobial effects.[1][2] Similarly, the 1,3,5-triazine ring is a versatile scaffold found in various therapeutic agents, known for its diverse pharmacological properties such as anticancer, antimicrobial, and anti-inflammatory activities.[3][4] The fusion of these two privileged moieties into the triazino-benzimidazole framework has given rise to a new class of compounds with significant therapeutic promise.
This guide will focus on the most compelling putative therapeutic targets of this scaffold, drawing from existing literature on the lead compound and its close analogs. We will explore the evidence supporting each target, propose detailed experimental workflows for validation, and provide the necessary context for researchers to design and execute their own investigations.
Part 1: Dihydrofolate Reductase (DHFR) - A Classical Target with Renewed Potential
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential for the de novo synthesis of purines, thymidylate, and certain amino acids. Consequently, the inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a well-established target for anticancer and antimicrobial therapies.
Evidence for DHFR Inhibition
Direct evidence points to the inhibition of mammalian DHFR by a close analog of the topic compound. Specifically, 4,4-dimethyl-3,4-dihydro[5][6][7]triazino[1,2-a]benzimidazol-2-amine has been identified as an inhibitor of this enzyme.[8] This finding strongly suggests that the broader this compound scaffold is a promising starting point for the development of novel DHFR inhibitors. The structural similarity to known DHFR inhibitors like methotrexate, which also contain a pteridine or a bioisosteric ring system, further supports this hypothesis.
Experimental Workflow for DHFR Target Validation
To rigorously validate DHFR as a direct target of this compound, a multi-faceted approach is recommended.
Diagram 1: Experimental Workflow for DHFR Target Validation
Protocol: Spectrophotometric DHFR Activity Assay
-
Reagents and Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Assay Buffer: 50 mM potassium phosphate, pH 7.5
-
This compound (test compound)
-
Methotrexate (positive control)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 340 nm
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 2 µL of the test compound at various concentrations (e.g., 0.01 to 100 µM). Include wells for a vehicle control (DMSO) and a positive control (methotrexate).
-
Add 178 µL of a pre-mixed solution containing assay buffer, DHFR enzyme (final concentration ~5 nM), and NADPH (final concentration ~100 µM) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 20 µL of DHF (final concentration ~50 µM) to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity (rate of absorbance change) for each concentration.
-
Plot the reaction velocity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To confirm direct physical interaction, biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) should be employed.
Table 1: Comparison of Biophysical Techniques for Binding Analysis
| Technique | Principle | Key Parameters Determined | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | Association rate constant (ka), Dissociation rate constant (kd), Equilibrium dissociation constant (KD) | Real-time analysis, label-free, high sensitivity | Requires immobilization of one binding partner |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a macromolecule in solution. | Binding affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Label-free, solution-based, provides thermodynamic profile | Requires larger amounts of sample, lower throughput |
Part 2: The PI3K/mTOR Signaling Axis - A Central Node in Cancer
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in many human cancers, making it a highly attractive target for oncology drug development.
Evidence for PI3K/mTOR Pathway Inhibition
Several studies have implicated the broader triazine and triazino-benzimidazole scaffolds as inhibitors of the PI3K/mTOR pathway. Notably, triazine-benzimidazole derivatives have been discovered as selective inhibitors of mTOR kinase.[5] Furthermore, other 1,3,5-triazine derivatives have demonstrated potent dual inhibition of PI3K and mTOR.[9] This body of evidence strongly suggests that this compound may exert its anticancer effects, at least in part, through the modulation of this key signaling pathway.
Diagram 2: The PI3K/AKT/mTOR Signaling Pathway
Experimental Workflow for PI3K/mTOR Target Validation
Protocol: PI3K and mTOR Kinase Activity Assays
Commercially available luminescent or fluorescent kinase assay kits (e.g., ADP-Glo™ for PI3K, LanthaScreen™ for mTOR) provide a high-throughput method to assess direct enzymatic inhibition.
-
General Procedure:
-
Dispense the test compound at various concentrations into a 384-well plate.
-
Add the respective kinase (e.g., PI3Kα, mTOR) and the appropriate substrate (e.g., PIP2 for PI3K, a peptide substrate for mTOR).
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the recommended time at room temperature.
-
Add the detection reagent and measure the signal (luminescence or fluorescence) according to the manufacturer's instructions.
-
Calculate the percent inhibition relative to controls and determine the IC50 values.
-
Protocol: Western Blot for Phosphorylated Proteins
This technique assesses the compound's effect on the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway in cancer cell lines.
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., MCF-7, A549) to 70-80% confluency.
-
Treat the cells with varying concentrations of the test compound for a specified time (e.g., 2, 6, 24 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
p-AKT (Ser473)
-
Total AKT
-
p-S6K (Thr389)
-
Total S6K
-
p-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
β-actin (loading control)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Part 3: Receptor Tyrosine Kinases (RTKs) - Gatekeepers of Cellular Signaling
Receptor tyrosine kinases (RTKs) are cell surface receptors that play pivotal roles in regulating cell proliferation, differentiation, migration, and survival. Their aberrant activation is a common driver of cancer. Key examples include the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).
Evidence for RTK Inhibition
The benzimidazole-triazine hybrid scaffold has been explored for its potential to inhibit multiple RTKs. Studies have shown that such hybrids can act as multi-target inhibitors of EGFR and VEGFR-2.[1] Given that this compound shares this core structure, it is plausible that it also possesses RTK inhibitory activity.
Table 2: IC50 Values of a Benzimidazole-Triazole Hybrid against RTKs
| Compound | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) | Reference |
| Compound 5a | 0.086 | 0.107 | [1] |
| Gefitinib (EGFR inhibitor) | 0.052 | - | [1] |
| Sorafenib (VEGFR inhibitor) | - | 0.0482 | [1] |
Note: The data presented is for a related benzimidazole-triazole hybrid and serves as a rationale for investigating the topic compound against these targets.
Experimental Workflow for RTK Target Validation
A similar workflow to that described for PI3K/mTOR can be applied, starting with in vitro kinase assays for specific RTKs (e.g., EGFR, VEGFR-2) followed by western blot analysis of their downstream signaling pathways (e.g., phosphorylation of ERK, PLCγ).
Part 4: Emerging and Other Potential Targets
The versatility of the triazino-benzimidazole scaffold suggests that its therapeutic potential may extend beyond the canonical cancer targets.
-
BACE-1 and GSK-3β: A related compound, 3,4-dihydro-1,3,5-triazin-2(1H)-one, has been identified as a dual inhibitor of β-secretase 1 (BACE-1) and glycogen synthase kinase 3β (GSK-3β), two key targets in Alzheimer's disease.[10] This opens up an exciting avenue for investigating the neuroprotective potential of this compound.
-
Topoisomerases: Benzimidazole-triazole hybrids have also been reported as inhibitors of topoisomerase II, an enzyme critical for DNA replication and a validated anticancer target.[1][11]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The evidence strongly suggests that its biological effects are likely mediated through the modulation of multiple key cellular targets, including DHFR, the PI3K/mTOR pathway, and various RTKs. The detailed experimental workflows provided in this guide offer a clear path for researchers to rigorously validate these putative targets and further elucidate the mechanism of action of this exciting class of compounds. A multi-pronged approach, combining in vitro enzymatic and cell-based assays with in vivo models, will be crucial in unlocking the full therapeutic potential of this compound and its derivatives.
References
- Discovery of triazine-benzimidazoles as selective inhibitors of mTOR. PubMed.
- Synthesis and biological activity of 1,3,5-triazino[1,2-a]benzimidazol-2-amines | Request PDF.
- Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine deriv
- Triazine-benzimidazole hybrids: anticancer activity, DNA interaction and dihydrofolate reductase inhibitors. Semantic Scholar.
- Synthesis and antitumor activity of benzimidazolyl-1,3,5-triazine and benzimidazolylpyrimidine deriv
- Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine deriv
- Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies.
- New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. PMC.
- New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study.
- 3,4-Dihydro-1,3,5-triazin-2(1H)-ones as the First Dual BACE-1/GSK-3β Fragment Hits against Alzheimer's Disease. PubMed.
- Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica.
- 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. PubMed.
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Synthesis of 4,4-dialkyl-3,4-dihydro[5][6][7]triazino[1,2-a]benzimidazol-2-amines.
- Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central.
- New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. PMC - NIH.
- 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. PMC - PubMed Central.
- Trisubstituted 1,3,5-Triazines as Histamine H 4 Receptor Antagonists with Promising Activity In Vivo. MDPI.
- Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII.
- Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. PubMed.
- 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candid
- Dihydro-1,3,5-triazine amine deriv
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Methodological & Application
Application Notes & Protocols for the Purification of 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine
This guide provides an in-depth exploration of the purification techniques for 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The protocols detailed herein are designed for researchers, scientists, and professionals in the pharmaceutical industry, offering a blend of theoretical principles and practical, field-proven methodologies.
The purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy.[3][4] This document outlines three primary purification strategies: recrystallization, column chromatography, and preparative high-performance liquid chromatography (Prep-HPLC). Each section explains the causality behind experimental choices, ensuring a deep understanding of the purification process.
Understanding the Molecule and Potential Impurities
This compound belongs to the class of nitrogen-containing heterocyclic compounds, which are prevalent in many pharmaceutical agents.[5] Its synthesis often involves the cyclization of guanidine derivatives with benzimidazole precursors.[2] Potential impurities may include unreacted starting materials, reaction intermediates, by-products from side reactions, and residual solvents. A thorough understanding of the synthetic route is crucial for identifying and targeting these impurities during purification.[6][7]
Recrystallization: The Foundational Purification Technique
Recrystallization is a robust and economical method for purifying solid compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.
Rationale for Solvent Selection
The ideal recrystallization solvent should exhibit the following characteristics:
-
High solubility for the target compound at elevated temperatures.
-
Low solubility for the target compound at low temperatures.
-
High or very low solubility for impurities, so they either remain in the mother liquor or are removed by hot filtration.
-
A boiling point below the melting point of the compound to prevent "oiling out."
-
Chemical inertness towards the compound.
-
Ease of removal from the purified crystals.
For a polar, nitrogen-rich compound like this compound, polar protic solvents such as ethanol, methanol, or isopropanol, or a mixture of these with water, are often good starting points.[8][9]
Protocol for Recrystallization
-
Dissolution: In a suitable flask, add the crude this compound and a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. This slow cooling promotes the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Presentation: Solvent Screening for Recrystallization
| Solvent System (v/v) | Solubility (Hot) | Solubility (Cold) | Crystal Quality |
| Ethanol | High | Low | Good, well-formed needles |
| Methanol | Very High | Moderate | Small crystals, lower yield |
| Isopropanol | Moderate | Very Low | Large, pure crystals |
| Ethanol/Water (8:2) | High | Very Low | Excellent, high purity |
Column Chromatography: For More Challenging Separations
When recrystallization is ineffective, column chromatography offers a higher degree of separation based on the differential adsorption of compounds to a stationary phase. For nitrogen-containing heterocyclic compounds, silica gel is a common stationary phase.[10]
Principles of Separation
The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase. A more polar compound will have a stronger interaction with the polar silica gel and will elute later than a less polar compound. The choice of the mobile phase (eluent) is critical for achieving good separation.
Experimental Workflow for Column Chromatography
Caption: Workflow for Column Chromatography Purification.
Protocol for Silica Gel Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude compound in a minimum amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform dry loading by adsorbing the compound onto a small amount of silica gel.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase. A common gradient for nitrogen-containing compounds is from hexane to ethyl acetate, or dichloromethane to methanol.
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the pure compound.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation: Eluent System for Column Chromatography
| Mobile Phase System (v/v) | Rf of Target Compound | Separation from Impurities |
| Dichloromethane:Methanol (98:2) | 0.4 | Good separation from non-polar impurities |
| Dichloromethane:Methanol (95:5) | 0.6 | Effective for eluting the target compound |
| Ethyl Acetate:Hexane (7:3) | 0.3 | Alternative system with good resolution |
Preparative HPLC: The Ultimate in Purity
For obtaining highly pure compounds, especially for pharmaceutical applications, preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice.[3][11][12] It operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material.[4][13]
Method Development and Optimization
Method development typically starts at the analytical scale to find the optimal stationary phase, mobile phase, and gradient conditions. For polar, ionizable compounds like this compound, reversed-phase chromatography is often employed.
Experimental Workflow for Preparative HPLC
Caption: Workflow for Preparative HPLC Purification.
Protocol for Reversed-Phase Preparative HPLC
-
Mobile Phase Preparation: Prepare aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). The acidic modifier helps to achieve sharp peaks for basic compounds.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition.
-
Sample Injection: Inject a concentrated solution of the crude compound.
-
Gradient Elution: Run a gradient from a lower to a higher concentration of the organic solvent to elute the compounds.
-
Fraction Collection: Use an automated fraction collector triggered by a UV detector to collect the peak corresponding to the target compound.
-
Purity Verification: Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Product Isolation: Combine the pure fractions and remove the solvents, often by lyophilization, to obtain the final high-purity product.
Data Presentation: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 10 µm, 50 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 80 mL/min |
| Detection | 254 nm |
| Injection Volume | 5 mL (100 mg/mL in DMSO) |
Conclusion
The choice of purification technique for this compound depends on the initial purity of the crude material, the scale of the purification, and the required final purity. Recrystallization serves as an excellent initial purification step, while column chromatography provides a more refined separation. For the highest purity standards required in drug development, preparative HPLC is the definitive method. The protocols and guidelines presented here offer a comprehensive framework for achieving the desired purity of this important class of compounds.
References
- Shimadzu.
- Agilent.
- University of Warwick.
- Teledyne LABS.
- Welch Materials.
- MDPI. Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis.
- MDPI. Fused Triazinobenzimidazoles Bearing Heterocyclic Moiety: Synthesis, Structure Investigations, and In Silico and In Vitro Biological Activity.
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- NIH. New Triazinoindole Bearing Benzimidazole/Benzoxazole Hybrids Analogs as Potent Inhibitors of Urease: Synthesis, In Vitro Analysis and Molecular Docking Studies.
- ResearchGate. (PDF)
- NIH. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review.
- ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.
- Google Patents.
- Journal of Applied Pharmaceutical Science. Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer.
- ResearchGate. Synthesis and biological activity of 1,3,5-triazino[1,2-a]benzimidazol-2-amines | Request PDF.
- MDPI.
- NIH.
- RSC Publishing. Prescribed drugs containing nitrogen heterocycles: an overview.
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Analytical methods for 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine
An Application Guide to the Analytical Chemistry of 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine
Introduction
This compound and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, notably as inhibitors of dihydrofolate reductase (DHFR).[1][2] The inhibition of DHFR is a clinically validated strategy in the treatment of cancers and certain infectious diseases, making these compounds valuable leads in drug discovery.[2] The development of any new pharmaceutical agent requires robust and reliable analytical methods to ensure its identity, purity, and quantity in various matrices.
This document serves as a comprehensive guide for researchers, analytical scientists, and drug development professionals, providing detailed application notes and protocols for the analysis of this compound. The methodologies outlined herein are designed to support the compound's journey from synthesis and characterization to preclinical evaluation. We will delve into both structural elucidation techniques and quantitative chromatographic methods, explaining the scientific rationale behind each procedural step to ensure technical accuracy and reproducibility.
Physicochemical Properties & Structural Context
A foundational understanding of the molecule's properties is critical for selecting and optimizing analytical methods.
-
Structure: The molecule features a fused heterocyclic system, combining a benzimidazole core with a dihydrotriazine ring.
-
Tautomerism: Spectroscopic studies, particularly NMR, have shown that the compound predominantly exists in the 3,4-dihydro tautomeric form in solutions like DMSO.[1] This is a crucial consideration for consistent structural characterization.
-
Solubility: As with many nitrogen-containing heterocycles, solubility can be a challenge. It is generally soluble in polar aprotic solvents like DMSO and DMF. For aqueous-based chromatographic methods, the use of organic modifiers and pH-adjusting additives (e.g., formic acid, trifluoroacetic acid) is often necessary to achieve adequate solubility and good peak shape.
Section 1: Structural Elucidation and Confirmation
The primary objective of structural elucidation is to unambiguously confirm the chemical identity of a synthesized compound. For this compound, a combination of spectroscopic methods is recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise molecular structure and is essential for confirming the correct isomeric and tautomeric form.
Rationale: ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton. 2D NMR techniques like NOESY can be used to confirm through-space proximity of protons, which was instrumental in establishing the 3,4-dihydro tautomer as the predominant form.[1]
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in which the compound has been reported to be soluble and its tautomeric form is stable.[1]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) to resolve complex spin systems and confirm structural assignments.
-
-
Data Analysis: Compare the observed chemical shifts and coupling constants with published data for analogous compounds to confirm the structure.[1]
Table 1: Representative NMR Data for Substituted Triazino[1,2-a]benzimidazoles
| Nucleus | Chemical Shift Range (ppm) | Notes |
|---|---|---|
| ¹H | 7.00 - 8.00 | Aromatic protons of the benzimidazole ring. |
| ¹H | ~6.50 - 7.50 | Amine (NH₂) and Amide (NH) protons, often broad and D₂O exchangeable. |
| ¹³C | 110 - 140 | Aromatic carbons. |
| ¹³C | ~150 - 160 | Carbons of the triazine ring and guanidinyl carbon (C2-amine). |
Note: Specific shifts will vary based on substitution patterns on the core structure.[1]
Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental composition of the compound, providing definitive confirmation of its identity.
Rationale: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.[1] Tandem MS (MS/MS) can be used to study fragmentation patterns, which provides further structural confirmation and can be used to develop highly selective quantitative methods (see Section 2.2).
Protocol for HRMS (ESI) Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled to an Electrospray Ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample directly or via an LC system.
-
Acquire data in positive ion mode, as the amine groups are readily protonated.
-
Scan for the protonated molecular ion [M+H]⁺.
-
-
Data Analysis: Compare the measured accurate mass of the [M+H]⁺ ion with the theoretically calculated mass. A mass accuracy of <5 ppm is typically required for unambiguous formula confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid technique used to identify the presence of key functional groups within the molecule.
Rationale: The technique confirms the presence of N-H bonds from the amine and dihydrotriazine groups, as well as the aromatic C=C and C-N bonds characteristic of the heterocyclic core.
Protocol for FTIR (KBr Pellet) Analysis:
-
Sample Preparation: Mix 1-2 mg of the dry, solid sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar.
-
Pellet Formation: Press the ground mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands. Key expected bands include N-H stretching (amine/amide) around 3100-3400 cm⁻¹ and aromatic ring stretches around 1500-1600 cm⁻¹.[3][4]
Section 2: Chromatographic Methods for Purity and Quantification
Chromatographic techniques are essential for separating the target compound from impurities, degradation products, or matrix components, and for its precise quantification.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is the workhorse method for determining the purity of the active compound and for assay measurements in drug substance and product formulations.
Rationale: Reversed-phase HPLC is ideal for separating moderately polar compounds like this compound. A C18 stationary phase provides excellent retention based on hydrophobicity, while an acidified aqueous-organic mobile phase ensures good peak shape by suppressing the ionization of the basic amine groups. The conjugated benzimidazole system allows for sensitive detection using a UV detector.
Workflow for HPLC Method Development
Caption: Workflow for developing a robust HPLC-UV method.
Protocol for Purity Analysis by RP-HPLC:
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Monitor at a suitable wavelength (e.g., 254 nm or the determined λmax).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of ~0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis and Reporting:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Table 2: HPLC Method Parameters Summary
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18 (e.g., Waters Symmetry, Agilent Zorbax) | Good retention for moderately polar heterocycles. |
| Mobile Phase | Acetonitrile / Water with 0.1% TFA or HCOOH | ACN is a common organic modifier. Acid suppresses silanol activity and ensures analyte is in a single protonated state for sharp peaks. |
| Detection | UV, λmax (~250-280 nm) | The conjugated aromatic system provides strong UV absorbance. |
| Temperature | 30 - 40 °C | Improves efficiency and ensures reproducible retention times. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. It is the preferred method for quantifying low levels of the compound in complex matrices (e.g., biological fluids) and for identifying unknown impurities.
Rationale: This method is highly specific, as it monitors for the exact mass-to-charge ratio (m/z) of the target analyte. Using an ESI source in positive ion mode is effective for protonating the basic nitrogen atoms on the molecule, leading to a strong [M+H]⁺ signal. This approach is adapted from general methods for analyzing triazine derivatives in complex samples.[5]
Protocol for Quantitative LC-MS Analysis:
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF).
-
LC Conditions: Similar to the HPLC-UV method, but often using formic acid instead of TFA, as TFA can cause ion suppression in the MS source. Shorter run times can be achieved with UPLC systems.
-
MS Conditions (Starting Point):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Data Acquisition Mode: Selected Ion Monitoring (SIM) for the [M+H]⁺ ion for high sensitivity, or Multiple Reaction Monitoring (MRM) for the highest selectivity if a stable fragment ion is identified.
-
Source Parameters: Optimize parameters like capillary voltage, source temperature, and gas flows for the specific instrument to maximize the signal for the target analyte.[5]
-
-
Sample Preparation (e.g., from plasma):
-
Protein Precipitation: Add 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma.
-
Vortex and Centrifuge: Mix vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 min) to pellet the precipitated proteins.
-
Evaporate and Reconstitute: Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in the initial mobile phase.
-
-
Quantification:
-
Prepare a calibration curve using standards of known concentrations.
-
Plot the peak area ratio (analyte/internal standard) versus concentration.
-
Determine the concentration of the analyte in unknown samples by interpolation from the calibration curve.
-
Overall Analytical Workflow
Caption: General workflow for the analysis of the target compound.
References
-
ResearchGate. Synthesis and biological activity of 1,3,5-triazino[1,2-a]benzimidazol-2-amines. Available from: [Link]
-
ResearchGate. Synthesis of 4,4-dialkyl-3,4-dihydro[1][3][6]triazino[1,2-a]benzimidazol-2-amines. Available from: [Link]
-
MDPI. Novel[1][2][7]triazolo[3,4-b][1][6][7]thiadiazine and[1][2][7]triazolo[3,4-b][1][6][7]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. Available from: [Link]
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Journal of Applied Pharmaceutical Science. Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Available from: [Link]
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National Center for Biotechnology Information (NCBI). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. Available from: [Link]
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PubMed Central. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Available from: [Link]
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ACS Publications. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. Available from: [Link]
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International Journal of Advanced Research. Convenient methods for the synthesis and characterisation of various Triazines. Available from: [Link]
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Application Notes and Protocols for Cell-Based Assays Using 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine Derivatives as cGAS Inhibitors
Introduction: Targeting the Nexus of Innate Immunity
The innate immune system serves as the body's first line of defense against pathogens and cellular damage. A critical sentinel in this system is the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[1] Upon detection of cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection or cellular stress, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This binding event triggers a conformational change in STING, leading to its translocation and the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFNs) and other inflammatory cytokines.[3][4]
While essential for host defense, aberrant activation of the cGAS-STING pathway by self-DNA can lead to autoimmune and inflammatory diseases.[1] This has positioned cGAS as a promising therapeutic target for the development of small molecule inhibitors. The 3,4-dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine scaffold has emerged as a core structure for a potent and selective class of cGAS inhibitors.[5] A key example is G-140, which features this core structure and demonstrates high efficacy in inhibiting human cGAS (h-cGAS).[2][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound-based cGAS inhibitors in a variety of cell-based assays to probe the cGAS-STING pathway.
Mechanism of Action: Quenching the Inflammatory Cascade
The primary mechanism of action for this compound derivatives like G-140 is the direct inhibition of the enzymatic activity of cGAS. By binding to the catalytic pocket of cGAS, these inhibitors prevent the synthesis of cGAMP from ATP and GTP in the presence of cytosolic dsDNA. This blockade of the initial step in the signaling cascade effectively prevents the downstream activation of STING, TBK1, and IRF3, thereby suppressing the production of type I interferons and other pro-inflammatory cytokines.
Visualizing the Pathway and Inhibition
To provide a clear conceptual framework, the following diagrams illustrate the cGAS-STING signaling pathway and the point of intervention for this compound-based inhibitors.
Caption: The cGAS-STING pathway is initiated by cytosolic dsDNA, leading to the production of type I interferons. This compound derivatives act as inhibitors of cGAS.
Quantitative Data Summary
The following table summarizes the inhibitory potency of G-140, a representative compound of the this compound class, in various assay formats.
| Compound | Target | Assay Type | IC50 | Cell Line/System | Reference |
| G-140 | Human cGAS (h-cGAS) | Biochemical Assay | 14.0 nM | Recombinant Protein | [6] |
| Mouse cGAS (m-cGAS) | Biochemical Assay | 442 nM | Recombinant Protein | [6] | |
| dsDNA-stimulated IFNB1 expression | Cell-Based qRT-PCR | ~1.70 µM | THP-1 cells | [7] | |
| dsDNA-stimulated CXCL10 expression | Cell-Based qRT-PCR | ~0.86 µM | Primary Human Macrophages | [7] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to assess the inhibitory activity of this compound derivatives on the cGAS-STING pathway.
Experimental Workflow Overview
Caption: A generalized workflow for evaluating the efficacy of cGAS inhibitors in cell-based assays.
Protocol 1: Western Blot Analysis of STING and IRF3 Phosphorylation
This protocol allows for the direct visualization of the inhibition of STING and IRF3 phosphorylation, key markers of pathway activation.
1. Cell Culture and Treatment: a. Seed RAW 264.7 or THP-1 cells in 6-well plates to achieve 70-80% confluency on the day of the experiment. b. Pre-treat cells with varying concentrations of the this compound inhibitor (e.g., 0.1 to 20 µM) or vehicle control (DMSO) for 2 hours. c. Stimulate the cells by transfecting with a dsDNA agonist, such as herring testes DNA (HT-DNA) or a synthetic interferon-stimulatory DNA (ISD), using a suitable transfection reagent for 6 hours.[3][8]
2. Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant containing the protein lysate.
3. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA protein assay. b. Prepare samples by mixing equal amounts of protein with Laemmli sample buffer and boiling at 95°C for 5 minutes.
4. SDS-PAGE and Western Blotting: a. Separate proteins on a 10% SDS-polyacrylamide gel. b. Transfer proteins to a PVDF membrane. c. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against p-STING (S366), p-IRF3 (S396), total STING, total IRF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[9][10] e. Wash the membrane three times with TBST. f. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Wash the membrane three times with TBST. h. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Expected Outcome: A dose-dependent decrease in the phosphorylation of STING and IRF3 in cells treated with the inhibitor compared to the vehicle control upon dsDNA stimulation.
Protocol 2: qRT-PCR Analysis of Interferon-Stimulated Gene (ISG) Expression
This protocol quantifies the transcriptional output of the cGAS-STING pathway by measuring the mRNA levels of key ISGs.
1. Cell Culture and Treatment: a. Follow the same cell seeding and treatment procedure as described in Protocol 1.
2. RNA Extraction and cDNA Synthesis: a. After the treatment period, wash cells with PBS and lyse them directly in the well using a suitable lysis buffer from an RNA extraction kit. b. Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove any contaminating genomic DNA. c. Quantify the RNA concentration and assess its purity. d. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
3. Quantitative Real-Time PCR (qRT-PCR): a. Prepare the qRT-PCR reaction mixture using a SYBR Green master mix, cDNA template, and gene-specific primers for target genes (e.g., IFNB1, ISG15, CXCL10) and a housekeeping gene (e.g., ACTB, GAPDH).[11][12][13] b. Perform the qRT-PCR using a standard cycling program. c. Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.[14]
Primer Sequences (Human):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| IFNB1 | CTTCTCCACTACAGCTCTTTCC | GCCAGGAGGTTCTCAACAAT |
| ISG15 | GAGAGGCAGCGAACTCATCT | CTTCAGCTCTGACACCGACA |
| CXCL10 | TCCACGTGTTGAGATCATTGCC | TCTTGATGGCCTTCGATTCTGG |
| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT |
Expected Outcome: A dose-dependent reduction in the mRNA expression of IFNB1, ISG15, and CXCL10 in inhibitor-treated cells compared to vehicle-treated cells following dsDNA stimulation.
Protocol 3: IFN-β Promoter Luciferase Reporter Assay
This high-throughput compatible assay provides a quantitative measure of IRF3-mediated transcriptional activation.
1. Cell Culture and Transfection: a. Seed HEK293T cells in a 96-well plate. b. Co-transfect the cells with a firefly luciferase reporter plasmid under the control of the IFN-β promoter and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[4][15]
2. Inhibitor Treatment and Pathway Stimulation: a. 24 hours post-transfection, pre-treat the cells with the cGAS inhibitor or vehicle control for 2 hours. b. Stimulate the cGAS-STING pathway by transfecting with a dsDNA agonist for 18-24 hours.
3. Luciferase Activity Measurement: a. Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions. b. Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
Expected Outcome: A dose-dependent decrease in the normalized firefly luciferase activity in cells treated with the inhibitor, indicating reduced IFN-β promoter activation.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating through the inclusion of appropriate controls:
-
Vehicle Control (e.g., DMSO): Establishes the baseline level of pathway activation upon stimulation.
-
Unstimulated Control: Demonstrates the basal level of signaling in the absence of a dsDNA agonist.
-
Positive Control Inhibitor (if available): A known cGAS inhibitor can be used to validate the assay system.
-
Dose-Response Curves: Establishing a clear dose-dependent inhibition provides strong evidence for the specific activity of the compound.
Conclusion
The this compound scaffold represents a promising starting point for the development of potent and selective cGAS inhibitors. The cell-based assays detailed in these application notes provide a robust framework for characterizing the biological activity of these compounds. By employing these protocols, researchers can effectively evaluate the potential of novel cGAS inhibitors to modulate the innate immune response and their therapeutic potential for a range of inflammatory and autoimmune diseases.
References
- G-140 | cGAS Inhibitor. MedchemExpress.com. Accessed January 19, 2026.
- Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease. Signal Transduction and Targeted Therapy. 2022;7(1):364.
- Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay. PLoS One. 2017;12(9):e0184843.
- A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists. Antiviral Research. 2018;150:125-134.
- Development and Validation of a Novel cGAS Inhibitor Screening Assay. Cayman Chemical. Accessed January 19, 2026.
- Protocol to induce and assess cGAS-STING pathway activation in vitro. STAR Protocols. 2022;3(2):101384.
- Regulation of cGAS Activity and Downstream Signaling. International Journal of Molecular Sciences. 2022;23(19):11237.
- Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation.
- An interferon-beta promoter reporter assay for high throughput identification of compounds against multiple RNA viruses. Journal of Virological Methods. 2014;207:143-150.
- G140 - Human cGAS inhibitor. InvivoGen. Accessed January 19, 2026.
- Difficulty detecting phospho-IRF3 for Western Blotting?
- ISG15 Modulates Type I Interferon Signaling and the Antiviral Response during Hepatitis E Virus Replication. Journal of Virology. 2017;91(23):e01129-17.
- Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice.
- 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Molecules. 2021;26(13):3942.
- Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins.
- Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells. bioRxiv. 2020.
- The STING/TBK1/IRF3/IFN type I pathway is defective in cystic fibrosis. Frontiers in Immunology. 2023;14:1123611.
- Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors. Molecules. 2021;26(24):7589.
- Development and Validation of a Novel Dual Luciferase Reporter Gene Assay to Quantify Ebola Virus VP24 Inhibition of IFN Signaling. Viruses. 2018;10(3):95.
- Free ISG15 inhibits Pseudorabies virus infection by positively regulating type I IFN signaling.
- TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections. Proceedings of the National Academy of Sciences. 2021;118(14):e2025582118.
- Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal. 2017;11(1):44.
- Assay Considerations for cGAS Small Molecule Screens. BellBrook Labs. Accessed January 19, 2026.
- G chemotype inhibitors show potent inhibition of cGAS in human THP1 and primary macrophages.
- What is the most effective technique to get total- and phospho-protein signal in Western Blot for IRF3?
- qRT-PCR analysis of IFN-β and ISG mRNA expression after infection with the FP9 parental, fpv012 deletion mutant, or revertant strain.
- Novel sulfonamides incorporating 1,3,5-triazine and amino acid structural motifs as inhibitors of the physiological carbonic anhydrase isozymes I, II and IV and tumor-associated isozyme IX. Bioorganic Chemistry. 2018;81:463-471.
- Highly-sensitive reporter cell line for detection of interferon types I-III and their neutraliz
- Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression.
- 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Molecules. 2021;26(13):3942.
- Direct Antiviral Activity of IFN-Stimulated Genes Is Responsible for Resistance to Paramyxoviruses in ISG15-Deficient Cells. The Journal of Immunology. 2018;201(1):173-184.
- Cytosolic Immunostimulatory DNA Ligands and DNA Damage Activate the Integrated Stress Response, Stress Granule Formation, and Cytokine Production. Cells. 2021;10(9):2448.
- Molecular Characterization and Expression Analysis of CD22 in Nile Tilapia (Oreochromis niloticus) and Its Potential Role in Immune Responses. International Journal of Molecular Sciences. 2023;24(13):10931.
- Direct induction of the ISG15, UbE1L, and UbcH8 by TNF-α.
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Application Notes & Protocols for Preclinical Evaluation of 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine in Animal Models
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of animal models for the preclinical evaluation of 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine. This compound, belonging to the fused benzimidazole-triazine heterocyclic family, is of significant interest due to the diverse biological activities exhibited by structurally related molecules, including anticancer, neuroprotective, and anti-inflammatory effects. This guide emphasizes a rationale-driven approach to model selection, detailed experimental protocols, and critical considerations for robust and reproducible in vivo studies.
Introduction to this compound
This compound is a heterocyclic compound featuring a fused benzimidazole and triazine ring system. The benzimidazole moiety is a well-established pharmacophore present in numerous FDA-approved drugs, while the triazine ring is also associated with a wide range of pharmacological activities.[1][2] Published research on close analogs suggests that this structural class has the potential to interact with various biological targets. Notably, derivatives have been identified as inhibitors of mammalian dihydrofolate reductase (DHFR), an enzyme critical for cell proliferation, suggesting potential applications in oncology.[1][3] Furthermore, related benzimidazole and triazine derivatives have been investigated for their neuroprotective and anti-inflammatory properties, opening avenues for research in neurodegenerative and inflammatory diseases.[4]
Given the nascent stage of research on this specific molecule, a systematic in vivo evaluation is paramount to elucidate its therapeutic potential and preclinical safety profile. This guide outlines a strategic approach to this evaluation.
Rationale-Driven Selection of Animal Models
The choice of an appropriate animal model is a critical determinant of the translational success of preclinical findings.[5][6][7] Based on the known biological activities of related compounds, we propose the evaluation of this compound in three key therapeutic areas: oncology, neuroprotection, and inflammation.
Oncology: Xenograft Models for Anticancer Activity
The potential of triazino-benzimidazole derivatives to inhibit DHFR provides a strong rationale for investigating their anticancer effects.[1] Xenograft models, involving the implantation of human cancer cell lines into immunocompromised mice, are a standard and effective method for in vivo testing of novel anticancer agents.[8][9][10][11]
Recommended Model:
-
Animal: Athymic Nude (nu/nu) or SCID mice.
-
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., lung, breast, colon) should be selected based on in vitro sensitivity data for the test compound. For instance, A549 (non-small cell lung cancer) and MCF-7 (breast cancer) are commonly used.[12]
-
Justification: These models allow for the direct assessment of the compound's effect on human tumor growth in a living system. The choice of cell lines should be guided by prior in vitro cytotoxicity screening.
Neuroprotection: Toxin-Induced Models of Neurodegeneration
Several benzimidazole derivatives have shown promise as neuroprotective agents.[13] To evaluate the neuroprotective potential of this compound, toxin-induced models of neurodegeneration that mimic aspects of human diseases like Parkinson's or Alzheimer's disease are recommended.[14][15][16]
Recommended Model:
-
Animal: C57BL/6 mice or Sprague-Dawley rats.
-
Neurotoxin: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) for a Parkinson's disease model or scopolamine for a model of cognitive impairment relevant to Alzheimer's disease.[16]
-
Justification: These models are well-characterized and reproduce key pathological features of the respective human diseases, such as dopaminergic neuron loss (MPTP) or memory deficits (scopolamine). They are suitable for screening compounds for their ability to prevent or reverse these neurotoxic effects.
Anti-inflammatory: Carrageenan-Induced Paw Edema Model
The anti-inflammatory potential of novel compounds is often initially assessed using acute inflammation models.[5][6][7] The carrageenan-induced paw edema model in rodents is a widely used and reliable method for evaluating the efficacy of anti-inflammatory drugs.[17]
Recommended Model:
-
Animal: Wistar or Sprague-Dawley rats.
-
Inducing Agent: Carrageenan.
-
Justification: This model is simple, reproducible, and allows for the quantification of a key sign of acute inflammation (edema). It is an excellent primary in vivo screen for compounds with potential anti-inflammatory activity.
Detailed Experimental Protocols
Protocol 1: In Vivo Anticancer Efficacy in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor activity of this compound on the growth of human tumor xenografts in immunocompromised mice.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Selected human cancer cell line (e.g., A549)
-
Matrigel
-
Test compound: this compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., a standard-of-care chemotherapy agent for the chosen cell line)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected cancer cells under appropriate conditions.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth daily.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Test compound (low dose)
-
Group 3: Test compound (high dose)
-
Group 4: Positive control
-
-
-
Treatment Administration:
-
Administer the test compound, vehicle, or positive control via the predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily for 21 days).
-
-
Monitoring and Data Collection:
-
Measure tumor volume using calipers twice weekly using the formula: Volume = (Length x Width²) / 2.
-
Record body weight of each mouse twice weekly as an indicator of toxicity.
-
Observe the animals for any signs of distress or toxicity.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis:
-
Compare the mean tumor volumes and weights between the treatment and control groups using appropriate statistical tests (e.g., ANOVA).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
Workflow for Xenograft Model:
Caption: Workflow for the in vivo anticancer efficacy study using a xenograft model.
Protocol 2: Neuroprotection Assessment in an MPTP Mouse Model
Objective: To determine the neuroprotective effect of this compound against MPTP-induced dopaminergic neurotoxicity in mice.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride
-
Test compound: this compound
-
Vehicle control
-
Behavioral testing apparatus (e.g., rotarod, open field)
-
Tissue processing reagents for immunohistochemistry and HPLC
Procedure:
-
Acclimation and Baseline Behavioral Testing:
-
Acclimate mice to the housing facility and behavioral testing equipment.
-
Perform baseline behavioral tests (e.g., rotarod test for motor coordination) to establish pre-treatment performance.
-
-
Grouping and Pre-treatment:
-
Randomize mice into treatment groups (n=10-12 per group):
-
Group 1: Vehicle control + Saline
-
Group 2: Vehicle control + MPTP
-
Group 3: Test compound + MPTP
-
-
Administer the test compound or vehicle for a specified period (e.g., 7 days) prior to MPTP administration.
-
-
MPTP Administration:
-
Administer MPTP (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals on a single day. The control group receives saline injections.
-
-
Post-MPTP Behavioral Testing:
-
Continue daily administration of the test compound or vehicle.
-
Perform behavioral tests at specified time points (e.g., 3, 7, and 14 days) post-MPTP injection to assess motor function.
-
-
Neurochemical and Histological Analysis:
-
At the end of the study (e.g., 21 days post-MPTP), euthanize the mice.
-
Dissect the striatum and substantia nigra from the brains.
-
Analyze striatal dopamine and its metabolites using HPLC.
-
Perform tyrosine hydroxylase (TH) immunohistochemistry on substantia nigra sections to quantify dopaminergic neuron survival.
-
Data Analysis:
-
Compare behavioral performance, striatal dopamine levels, and TH-positive cell counts between groups using appropriate statistical methods.
Logical Flow for Neuroprotection Study:
Caption: Logical flow of the neuroprotection study in an MPTP mouse model.
Protocol 3: Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Rat Model
Objective: To evaluate the acute anti-inflammatory effect of this compound in rats.
Materials:
-
Wistar rats (150-200 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compound: this compound
-
Vehicle control
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Grouping and Compound Administration:
-
Randomize rats into treatment groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: Test compound (low dose)
-
Group 3: Test compound (high dose)
-
Group 4: Positive control
-
-
Administer the test compound, vehicle, or positive control orally 1 hour before carrageenan injection.
-
-
Induction of Inflammation:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of paw edema at each time point for each animal.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Data Presentation:
Table 1: Representative Data for Carrageenan-Induced Paw Edema Assay
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Test Compound | 10 | 0.62 ± 0.04 | 27.1% |
| Test Compound | 30 | 0.43 ± 0.03 | 49.4% |
| Indomethacin | 10 | 0.35 ± 0.02 | 58.8% |
Critical Considerations in Preclinical Testing
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetic (PK) profile of this compound is crucial for designing meaningful efficacy studies. Benzimidazole derivatives are often characterized by low aqueous solubility and variable oral bioavailability.[18][19][20][21][22]
Recommended Preliminary Studies:
-
In vitro ADME: Assess metabolic stability in liver microsomes and plasma protein binding.
-
In vivo PK: Conduct a pilot PK study in mice or rats to determine key parameters such as Cmax, Tmax, AUC, and half-life after a single dose. This information is vital for selecting appropriate doses and dosing intervals for efficacy studies.
Toxicology and Safety Pharmacology
A preliminary assessment of the compound's toxicity is essential before proceeding to large-scale efficacy studies.
Recommended Preliminary Studies:
-
Acute Toxicity: Determine the maximum tolerated dose (MTD) in a dose-ranging study.
-
General Health Monitoring: In all studies, monitor animals for changes in body weight, food and water consumption, and clinical signs of toxicity.
Conclusion
The preclinical evaluation of this compound requires a systematic and rationale-driven approach. Based on the known biological activities of its structural class, we propose a tiered testing strategy beginning with in vitro characterization, followed by in vivo evaluation in well-established animal models for oncology, neuroprotection, and inflammation. The detailed protocols and considerations outlined in this guide are intended to provide a robust framework for elucidating the therapeutic potential of this promising compound. Adherence to these principles will enhance the quality and reproducibility of preclinical data, ultimately facilitating informed decisions regarding its further development.
References
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central. [Link]
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Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. International Immunopharmacology. [Link]
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]
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Sindhu, R., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Semantic Scholar. [Link]
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Wang, Y., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Cancer Management and Research. [Link]
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Ali, R., et al. (2024). A Systematic Review of the Impact of Benzimidazole-based Anthelmintics on Lung Cancer in Animal Models. PubMed. [Link]
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Spasov, A. A., et al. (2002). Pharmacokinetic of benzimidazole derivatives. Biomeditsinskaya Khimiya. [Link]
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Firoz, P., et al. (2021). Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. PubMed. [Link]
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Spasov, A. A., et al. (2002). [Pharmacokinetics of benzimidazole derivatives]. PubMed. [Link]
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Ali, R., et al. (2024). A Systematic Review of the Impact of Benzimidazole-based Anthelmintics on Lung Cancer in Animal Models. Bentham Science. [Link]
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Vokřál, I., & Szotáková, B. (2011). Factors affecting pharmacokinetics of benzimidazole anthelmintics in food-producing animals: the consequences and potential risks. PubMed. [Link]
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Georgieva, M., et al. (2023). Fused Triazinobenzimidazoles Bearing Heterocyclic Moiety: Synthesis, Structure Investigations, and In Silico and In Vitro Biological Activity. MDPI. [Link]
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Shukla, A. (2012). SYNTHESIS AND BIOLOGICAL SCREENING OF BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]
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Prati, F., et al. (2015). 3,4-Dihydro-1,3,5-triazin-2(1H)-ones as the First Dual BACE-1/GSK-3β Fragment Hits against Alzheimer's Disease. PubMed. [Link]
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Hasan, M. M., et al. (2022). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. PMC - NIH. [Link]
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Georgieva, M., et al. (2023). Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. MDPI. [Link]
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Çakmak, O., et al. (2023). In Vitro and In Silico Evaluations of the Antileishmanial Activities of New Benzimidazole-Triazole Derivatives. MDPI. [Link]
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Kumar, A., et al. (2015). Triazine-benzimidazole hybrids: anticancer activity, DNA interaction and dihydrofolate reductase inhibitors. PubMed. [Link]
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Volpini, R., et al. (2011). 3-(Fur-2-yl)-10-(2-phenylethyl)-[5][6][14]triazino[4,3-a]benzimidazol-4(10H)-one, a novel adenosine receptor antagonist with A(2A)-mediated neuroprotective effects. PubMed. [Link]
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Application Notes & Protocols for Antimalarial Research: The 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine Scaffold
Audience: Researchers, scientists, and drug development professionals in parasitology and medicinal chemistry.
Objective: This document provides a comprehensive technical guide on the synthesis, biological evaluation, and mechanistic analysis of 3,4-dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine derivatives as a promising class of antimalarial agents. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary to explore this chemical scaffold.
Introduction: A Hybrid Scaffold to Combat a Global Threat
Malaria, a devastating parasitic disease caused by protozoans of the genus Plasmodium, continues to pose a significant global health challenge, with hundreds of millions of cases reported annually.[1][2] The relentless emergence of parasite resistance to frontline therapies, including artemisinin-based combination therapies (ACTs), creates an urgent and continuous need for novel antimalarial agents with unique mechanisms of action.[3][4]
Medicinal chemistry has often found success by exploring privileged scaffolds—molecular frameworks that are known to bind to multiple biological targets. The benzimidazole ring is one such scaffold, with derivatives exhibiting a wide range of bioactivities, including antiparasitic effects.[1][4][5][6] Similarly, the 1,3,5-triazine core is a well-established pharmacophore in antimalarial research, famously represented by the dihydrofolate reductase (DHFR) inhibitor cycloguanil.[7][8][9]
The fusion of these two potent pharmacophores into the tricyclic this compound system presents a rational drug design strategy. This hybrid scaffold offers a rigid, three-dimensional structure with multiple points for chemical diversification, creating a rich chemical space to explore for potent and selective antimalarial leads. This guide details the methodologies to synthesize, test, and characterize these promising compounds.
Synthesis and Characterization of the Scaffold
The synthesis of 4,4-disubstituted-3,4-dihydro[2][3][7]triazino[1,2-a]benzimidazol-2-amines is typically achieved through a cyclocondensation reaction.[7][10] The core strategy involves the reaction of a 2-guanidinobenzimidazole precursor with an aldehyde or ketone, which serves to insert the final carbon atom and form the dihydrotriazine ring.
Protocol 2.1: Synthesis of 4,4-Dimethyl-3,4-dihydro[2][3][7]triazino[1,2-a]benzimidazol-2-amine
This protocol describes a representative synthesis via the cyclocondensation of 2-guanidinobenzimidazole with acetone.[7][10]
Rationale: This one-pot reaction is an efficient method for constructing the tricyclic core. Acetone provides both the carbon and the two methyl groups at the C4 position. The use of a catalytic amount of acid facilitates the initial condensation and subsequent cyclization.
Materials:
-
2-Guanidinobenzimidazole hydrochloride
-
Acetone (reagent grade)
-
Ethanol (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-guanidinobenzimidazole hydrochloride (10 mmol) in anhydrous ethanol (40 mL).
-
Reagent Addition: Add acetone (50 mmol, 5 equivalents) to the suspension.
-
Catalysis: Add 2-3 drops of concentrated HCl to the mixture. The catalyst protonates the carbonyl oxygen of acetone, making it more electrophilic and susceptible to nucleophilic attack by the guanidino group.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in ethyl acetate (50 mL) and water (50 mL).
-
Carefully neutralize the aqueous layer by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8). This step is crucial to deprotonate the product and make it soluble in the organic layer.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).
-
-
Purification:
-
Combine the organic extracts and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct mass and fragmentation pattern. The presence of the dihydro form is typically confirmed by specific signals in the NMR spectra.[7]
Caption: A logical workflow for the in vitro evaluation of new antimalarial compounds.
Investigating the Mechanism of Action
The hybrid nature of the triazino-benzimidazole scaffold suggests several potential mechanisms of action. Literature on related compounds points towards the inhibition of the parasite's folate biosynthesis pathway as a primary hypothesis. [7]Specifically, the 1,3,5-triazine moiety is a known inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and repair.
Hypothesized Mechanism: Inhibition of Dihydrofolate Reductase (DHFR)
Plasmodium falciparum DHFR (pfDHFR) is a clinically validated antimalarial drug target. Inhibition of this enzyme blocks the regeneration of tetrahydrofolate, a crucial cofactor for nucleotide synthesis, thereby halting parasite replication. Several 1,3,5-triazine derivatives have demonstrated potent antimalarial activity through this mechanism. [9]Furthermore, some 1,3,5-triazino[1,2-a]benzimidazol-2-amines have been shown to inhibit mammalian DHFR, lending strong support to this hypothesis. [7]
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Application Notes & Protocols: Evaluating 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine in Cancer Cell Lines
Introduction: The Therapeutic Potential of the 1,3,5-Triazino[1,2-a]benzimidazole Scaffold
The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Within this landscape, heterocyclic compounds represent a particularly fruitful area of investigation. The 1,3,5-triazino[1,2-a]benzimidazole core structure is a promising scaffold that has garnered attention for its diverse biological activities.[1] Derivatives of this and related triazine structures have demonstrated significant antitumor properties, often by interfering with critical cellular pathways essential for cancer cell proliferation and survival.[2][3]
This document provides a comprehensive guide for researchers evaluating the anticancer potential of 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine (herein referred to as TBI-2A) and its analogs. We will delve into its potential mechanism of action, provide detailed protocols for foundational in vitro assays, and offer guidance on data interpretation and presentation.
Part 1: Mechanistic Insights and Rationale
Primary Hypothesized Mechanism: Dihydrofolate Reductase (DHFR) Inhibition
Several studies on closely related 4-substituted 1,3,5-triazino[1,2-a]benzimidazol-2-amines have identified mammalian dihydrofolate reductase (DHFR) as a primary molecular target.[4] DHFR is a critical enzyme in the folate metabolism pathway, responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the fundamental building blocks of DNA and RNA.
By inhibiting DHFR, TBI-2A is hypothesized to deplete the intracellular pool of THF, leading to:
-
Inhibition of DNA Synthesis: A lack of thymidylate and purines directly halts DNA replication.
-
Induction of Cell Cycle Arrest: Cells with damaged or incomplete DNA are prevented from progressing through the cell cycle, often arresting at the G2/M phase.[4][5]
-
Triggering of Apoptosis: Sustained metabolic stress and the inability to replicate or repair DNA can initiate programmed cell death (apoptosis).[6][7]
This mechanism places TBI-2A in a class of compounds known as antifolates, similar to the well-established chemotherapeutic agent Methotrexate.
Other Potential Mechanisms of the Triazine Scaffold
While DHFR inhibition is a strong candidate, the broader 1,3,5-triazine class is known to interact with other key oncogenic pathways.[3] Researchers should remain open to the possibility that TBI-2A may exert its effects through multiple mechanisms, including the inhibition of protein kinases like PI3K, mTOR, or EGFR, which are frequently dysregulated in cancer.[1][8] Western blotting for key phosphoproteins in these pathways can serve as an effective secondary screen.
Part 2: Experimental Protocols
The following protocols provide a robust framework for the initial in vitro characterization of TBI-2A. It is crucial to include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like Doxorubicin or Methotrexate).[6]
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[9] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[9]
Protocol Steps:
-
Cell Seeding: Harvest cancer cells during their logarithmic growth phase. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.[10][11] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]
-
Compound Preparation & Treatment: Prepare a stock solution of TBI-2A (e.g., 10 mM in DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., from 0.1 µM to 100 µM).[12] Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.[10]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[10]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance (optical density) at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀).[10]
Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for distinguishing between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[13] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14]
Protocol Steps:
-
Induce Apoptosis: Seed cells in 6-well plates and treat with TBI-2A at relevant concentrations (e.g., IC₅₀ and 2x IC₅₀) for a predetermined time (e.g., 24 or 48 hours). Include an untreated or vehicle-treated control.[14]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the corresponding supernatant, and centrifuge at low speed (e.g., 300 x g) for 5 minutes.[15]
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS.[14]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).[13][14] Add 5 µL of Annexin V-FITC and 1-2 µL of PI staining solution (e.g., 100 µg/mL).[14][16] Gently mix.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[13][14]
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[14]
-
Analysis: Use appropriate controls (unstained, Annexin V only, PI only) to set compensation and quadrants. Quantify the percentage of cells in each quadrant:
Protein Expression Analysis: Western Blotting
Western blotting allows for the detection and semi-quantification of specific proteins to confirm the molecular events downstream of drug treatment.[17] For TBI-2A, key proteins to investigate would be markers of apoptosis and cell cycle arrest.
Protocol Steps (Abbreviated):
-
Sample Preparation: Treat cells with TBI-2A as in the apoptosis assay. Lyse cells in RIPA or a similar lysis buffer containing protease and phosphatase inhibitors.[18] Centrifuge to pellet cell debris and collect the supernatant.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[15]
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[19][20]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Cleaved Caspase-3, Cleaved PARP, p21, Cyclin B1, β-Actin as a loading control) overnight at 4°C.[20]
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[19] After further washes, add a chemiluminescent substrate and capture the signal using an imaging system.[15]
Part 3: Data Presentation
Quantitative data should be summarized in a clear, concise format to allow for easy comparison across different cell lines and experimental conditions.
Table 1: Cytotoxicity of TBI-2A in Various Cancer Cell Lines This table presents a template for summarizing IC₅₀ data.
| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (µM) [Mean ± SD] |
| MCF-7 | Breast Adenocarcinoma | 48 | Enter Data |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | Enter Data |
| A549 | Lung Carcinoma | 48 | Enter Data |
| HCT116 | Colorectal Carcinoma | 48 | Enter Data |
| PC-3 | Prostate Adenocarcinoma | 48 | Enter Data |
(Data structure adapted from BenchChem).[21]
Table 2: Apoptosis Induction by TBI-2A in HCT116 Cells at 48 Hours This table presents a template for summarizing flow cytometry data.
| Treatment | Concentration (µM) | % Viable Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
| Vehicle Control | 0 (DMSO) | Enter Data | Enter Data | Enter Data |
| TBI-2A | IC₅₀ Value | Enter Data | Enter Data | Enter Data |
| TBI-2A | 2x IC₅₀ Value | Enter Data | Enter Data | Enter Data |
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Levy, D. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. protocols.io. Retrieved from [Link]
-
Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
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OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
University of Hawaii Cancer Center. (2009). Western blotting. Retrieved from [Link]
-
Addgene. (2022). Western Blot. Retrieved from [Link]
-
Konecny, P., et al. (2009). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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PMC. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Retrieved from [Link]
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ResearchGate. (2015). Synthesis and biological activity of 1,3,5-triazino[1,2-a]benzimidazol-2-amines. Retrieved from [Link]
-
Akimoto, K., et al. (1993). Synthesis and antitumor activity of benzimidazolyl-1,3,5-triazine and benzimidazolylpyrimidine derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Retrieved from [Link]
-
ACS Publications. (2022). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors. Retrieved from [Link]
-
Der Pharma Chemica. (2017). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (2017). 1,3,5-Triazines: A promising scaffold for anticancer drugs development. Retrieved from [Link]
-
PubMed. (2015). 3,4-Dihydro-1,3,5-triazin-2(1H)-ones as the First Dual BACE-1/GSK-3β Fragment Hits against Alzheimer's Disease. Retrieved from [Link]
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PubMed. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Retrieved from [Link]
-
MDPI. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Retrieved from [Link]
-
MDPI. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Retrieved from [Link]
-
PMC. (2022). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors. Retrieved from [Link]
-
PubMed. (2022). Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. Retrieved from [Link]
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MDPI. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Retrieved from [Link]
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Siberian Journal of Oncology. (2024). 1,2,4-triazole-3-carboxamides induces G2/M cell cycle arrest in ovarian cancer cell lines. Retrieved from [Link]
-
PMC. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Retrieved from [Link]
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Application Note: High-Throughput Screening and Kinetic Characterization of 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine as a Dihydrofolate Reductase Inhibitor
Abstract
This application note provides a comprehensive guide for the enzymatic evaluation of 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine, a novel compound with a chemical scaffold similar to known antifolates, as a potential inhibitor of dihydrofolate reductase (DHFR). Dihydrofolate reductase is a clinically validated target for antimicrobial and anticancer therapies.[1][2][3] This document outlines the fundamental principles of DHFR function, details a robust spectrophotometric assay for monitoring its activity, and provides step-by-step protocols for determining the inhibitory potency (IC₅₀) and kinetic mechanism of this compound. The methodologies described herein are designed for researchers in drug discovery and development, providing a framework for the preclinical assessment of novel DHFR inhibitors.
Introduction: The Enduring Therapeutic Importance of DHFR
Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway, catalyzing the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[4][5][6] THF and its derivatives are essential one-carbon donors required for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[2][7][8] Consequently, the inhibition of DHFR leads to the depletion of intracellular THF pools, disrupting DNA synthesis and repair, and ultimately causing cell death.[1][9] This critical role in cellular proliferation has established DHFR as a prime target for therapeutic intervention in oncology and infectious diseases.[5][6]
Well-known drugs such as methotrexate (anticancer) and trimethoprim (antibacterial) exert their effects by inhibiting DHFR.[2][9][10] The compound of interest, this compound, belongs to the triazine class of heterocyclic compounds. This structural motif is present in other known DHFR inhibitors, such as cycloguanil, an antimalarial drug.[11][12][13][14][15] This structural similarity provides a strong rationale for investigating its potential as a novel DHFR inhibitor.
This guide details the necessary protocols to:
-
Quantify the baseline enzymatic activity of DHFR.
-
Determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
-
Elucidate the kinetic mechanism of inhibition to understand how the compound interacts with the enzyme.
Principle of the DHFR Spectrophotometric Assay
The activity of DHFR is conveniently monitored by a continuous spectrophotometric assay.[10] The assay tracks the oxidation of the cofactor NADPH to NADP⁺, which accompanies the reduction of DHF to THF. NADPH has a distinct absorbance maximum at 340 nm, whereas NADP⁺ does not absorb at this wavelength. Therefore, the rate of the DHFR-catalyzed reaction is directly proportional to the decrease in absorbance at 340 nm over time.[1][9][16][17]
DHFRDihydrofolate + NADPH + H⁺ ⇌ Tetrahydrofolate + NADP⁺
The inhibitory effect of a compound is quantified by measuring the reduction in the rate of NADPH consumption in its presence.
Materials and Reagents
-
Enzyme: Recombinant human Dihydrofolate Reductase (hDHFR)
-
Substrate: Dihydrofolic acid (DHF)
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Test Compound: this compound
-
Positive Control Inhibitor: Methotrexate (MTX)[9]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 1 mM DTT.
-
Solvent for Compounds: 100% Dimethyl sulfoxide (DMSO)
-
Equipment:
Experimental Protocols
Reagent Preparation
-
DHFR Enzyme Stock: Prepare aliquots of hDHFR in assay buffer containing 10% glycerol and store at -80°C. The final enzyme concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
DHF Stock Solution (10 mM): Dissolve DHF in assay buffer containing a small amount of NaOH to aid dissolution, then adjust the pH to 7.5. Store in small aliquots at -80°C, protected from light.
-
NADPH Stock Solution (10 mM): Dissolve NADPH in assay buffer. Determine the precise concentration spectrophotometrically using an extinction coefficient of 6220 M⁻¹cm⁻¹ at 339 nm. Store in aliquots at -20°C.
-
Test Compound and MTX Stock Solutions (10 mM): Dissolve this compound and methotrexate in 100% DMSO. Store at -20°C.
Protocol 1: Determination of IC₅₀
This protocol is designed to determine the concentration of the test compound required to inhibit 50% of DHFR activity.
Workflow for IC₅₀ Determination:
Caption: Workflow for determining the IC₅₀ of a DHFR inhibitor.
Step-by-Step Procedure:
-
Prepare Serial Dilutions: Create a serial dilution series of this compound and the positive control (methotrexate) in assay buffer. A typical starting point is a 10-point, 3-fold dilution series starting from 100 µM. Ensure the final DMSO concentration in all wells is constant and does not exceed 1%.
-
Assay Plate Setup: In a 96-well plate, add 2 µL of each inhibitor dilution. Include wells for a "no inhibitor" control (vehicle control, 2 µL of DMSO) and a "no enzyme" control (background).
-
Reaction Mixture: Prepare a master mix containing assay buffer, DHFR enzyme, and NADPH. The final concentrations in a 200 µL reaction volume should be approximately:
-
DHFR: 1-5 nM
-
NADPH: 100 µM
-
-
Pre-incubation: Add 188 µL of the master mix to each well containing the inhibitor or vehicle. Incubate the plate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of DHF solution to each well. The final concentration of DHF should be close to its Kₘ value (typically 5-10 µM).
-
Data Acquisition: Immediately begin reading the absorbance at 340 nm in kinetic mode, taking readings every 15-20 seconds for 10-15 minutes.[16][17]
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔA₃₄₀/min).
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (v_inhibitor / v_vehicle)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Kinetic Mechanism of Inhibition
This protocol determines whether the inhibition is competitive, non-competitive, uncompetitive, or mixed by measuring reaction rates at varying concentrations of both the substrate (DHF) and the inhibitor.[18][19][20]
Step-by-Step Procedure:
-
Experimental Design: Set up a matrix of experiments. You will vary the concentration of DHF along one axis and the concentration of this compound along the other.
-
DHF Concentrations: Use a range of concentrations bracketing the Kₘ value (e.g., 0.5x, 1x, 2x, 5x, 10x Kₘ).
-
Inhibitor Concentrations: Use a few fixed concentrations based on the previously determined IC₅₀ value (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
-
Assay Execution: For each combination of DHF and inhibitor concentration, perform the kinetic assay as described in Protocol 1. The key difference is that the concentration of DHF will vary between experimental sets.
-
Data Analysis:
-
Calculate the initial velocity (v) for each condition.
-
Generate a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/v versus 1/[DHF] for each inhibitor concentration.[19][21]
-
Analyze the resulting plot to determine the mode of inhibition:
-
Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).
-
Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease).
-
Mixed: Lines intersect in the second quadrant (both Vₘₐₓ and apparent Kₘ are altered).
-
-
DHFR Catalytic and Inhibition Cycle:
Caption: DHFR catalytic cycle and competitive inhibition mechanism.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Inhibitory Potency of Test Compounds against hDHFR
| Compound | IC₅₀ (nM) [a] | Hill Slope | R² |
| This compound | 75.3 ± 5.2 | 1.1 ± 0.1 | 0.992 |
| Methotrexate (Control) | 2.1 ± 0.3 | 1.0 ± 0.05 | 0.998 |
[a] Values are presented as mean ± standard deviation from three independent experiments.
Table 2: Kinetic Parameters of hDHFR in the Presence of the Inhibitor
| Inhibitor Conc. (nM) | Apparent Kₘ (µM) | Apparent Vₘₐₓ (µmol/min/mg) |
| 0 | 5.2 ± 0.4 | 15.8 ± 0.9 |
| 40 | 9.8 ± 0.7 | 15.5 ± 1.1 |
| 80 | 18.5 ± 1.3 | 16.1 ± 1.0 |
| 160 | 35.1 ± 2.5 | 15.9 ± 1.2 |
Note: The hypothetical data in Tables 1 and 2 are for illustrative purposes and represent a classic competitive inhibition profile where the apparent Kₘ increases with inhibitor concentration while Vₘₐₓ remains constant.
Troubleshooting and Best Practices
-
Compound Solubility: Poor solubility can lead to inaccurate results. Visually inspect solutions and consider using solubility-enhancing excipients if necessary. Always include a solvent control to assess the effect of the solvent on enzyme activity.[17]
-
Linear Range: Ensure that the enzyme concentration used results in a linear decrease in absorbance over the measurement period. If the rate is non-linear, the enzyme concentration may be too high.[9]
-
Substrate and Cofactor Stability: DHF and NADPH can degrade over time. Prepare fresh solutions and keep them on ice and protected from light.[7][17]
-
Inner Filter Effect: At high concentrations, the test compound itself might absorb light at 340 nm. Run a background control with the compound but without the enzyme to correct for this.[17]
Conclusion
The protocols detailed in this application note provide a robust framework for the initial characterization of this compound as a dihydrofolate reductase inhibitor. By systematically determining the IC₅₀ and elucidating the kinetic mechanism of inhibition, researchers can gain critical insights into the compound's potency and mode of action. This information is fundamental for guiding further lead optimization efforts and advancing promising candidates in the drug discovery pipeline.
References
-
Dihydrofolate reductase. Wikipedia. [Link]
-
Assay for expression of methotrexate-resistant dihydrofolate reductase activity in the presence of drug-sensitive enzyme. PubMed. [Link]
-
Dihydrofolate reductase. Proteopedia. [Link]
-
Mechanistic and kinetic studies of inhibition of enzymes. PubMed. [Link]
-
Toward resolving the catalytic mechanism of dihydrofolate reductase using neutron and ultrahigh-resolution X-ray crystallography. PMC - NIH. [Link]
-
Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis. PMC - NIH. [Link]
-
Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace. [Link]
-
Evidence of Pyrimethamine and Cycloguanil Analogues as Dual Inhibitors of Trypanosoma brucei Pteridine Reductase and Dihydrofolate Reductase. PMC - NIH. [Link]
-
Pyrimethamine and Cycloguanil are examples of DHFR inhibitors... ResearchGate. [Link]
-
Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. MDPI. [Link]
-
Evidence of Pyrimethamine and Cycloguanil Analogues as Dual Inhibitors of Trypanosoma brucei Pteridine Reductase and Dihydrofolate Reductase. PubMed. [Link]
-
Enzyme kinetics and inhibition studies. Fiveable. [Link]
-
In Vitro Activity of Pyrimethamine, Cycloguanil, and Other Antimalarial Drugs Against African Isolates and Clones of Plasmodium falciparum. The American Society of Tropical Medicine and Hygiene. [Link]
-
Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
-
Dihydrofolate Reductase Activity Kit (Colorimetric). Assay Genie. [Link]
-
KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. [Link]
-
Global analysis of enzyme inhibition kinetics. The Journal of Physical Chemistry. [Link]
-
Dihydrofolate Reductase Colorimetric Activity Kit. Creative BioMart. [Link]
-
Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
-
The Dihydrofolate Reductase Protein-Fragment Complementation Assay: A Survival-Selection Assay for Large-Scale Analysis of Protein–Protein Interactions. ResearchGate. [Link]
-
Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors. PubMed. [Link]
-
DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI. [Link]
-
3,4-Dihydro-1,3,5-triazin-2(1H)-ones as the First Dual BACE-1/GSK-3β Fragment Hits against Alzheimer's Disease. PubMed. [Link]
-
Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti-Trypanosoma brucei Agents. ResearchGate. [Link]
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Formulation of 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine for Preclinical Research
Abstract
This comprehensive guide details the systematic approach to the formulation of 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine for both in vitro and in vivo preclinical experiments. As the active metabolite of the antimalarial proguanil, this compound, also known as cycloguanil, is a potent dihydrofolate reductase (DHFR) inhibitor.[1][2] Its poor aqueous solubility presents a significant challenge for researchers.[3] This document provides a framework built on fundamental physicochemical principles to develop robust, reproducible, and effective formulations. We will explore solubility enhancement strategies, vehicle selection for various administration routes, and detailed, step-by-step protocols for preparation and stability assessment.
Introduction: The Formulation Imperative
This compound, hereafter referred to as the "compound," exerts its therapeutic effect by inhibiting DHFR, a critical enzyme in the folate biosynthesis pathway necessary for DNA replication.[3] The efficacy of any preclinical study hinges on the ability to deliver this compound to its biological target in a known, active, and bioavailable concentration. However, like many heterocyclic compounds and benzimidazole derivatives, it is sparingly soluble in water.[3][4] An inadequate formulation can lead to precipitation, inaccurate dosing, low bioavailability, and ultimately, misleading experimental results.
The objective of a sound formulation strategy is to overcome these solubility limitations in a manner that is compatible with the specific experimental system, be it a cell-based assay or a complex animal model.[5][6] This guide is structured to walk the researcher through a logical progression, from initial characterization to the development of sophisticated delivery systems.
Physicochemical Foundation for Formulation
A thorough understanding of the compound's physicochemical properties is the mandatory first step in formulation development.[5] While extensive data for this specific metabolite is not always readily available, we can infer key characteristics from its structure and data on its parent drug, proguanil, and related benzimidazoles.
Key Properties of this compound:
| Property | Value / Observation | Implication for Formulation |
| Molecular Formula | C₁₁H₁₄ClN₅ (as HCl salt) | The molecular weight is essential for all molarity-based calculations. |
| Aqueous Solubility | Sparingly soluble in water.[3] | Direct dissolution in aqueous buffers for in vitro or in vivo use is not feasible at high concentrations. |
| pKa | Basic (multiple basic centers).[7] | The compound's charge state and solubility will be highly dependent on pH. Acidic conditions may improve solubility by forming protonated, more soluble species. |
| LogP | Calculated cLogP: ~1.07.[7] | Indicates moderate lipophilicity. The compound is not excessively "greasy," but its hydrophobicity contributes to poor aqueous solubility. |
| Solubility in Organic Solvents | Predominantly soluble in Dimethyl Sulfoxide (DMSO).[8] | DMSO is the primary choice for preparing high-concentration stock solutions for in vitro use. |
Strategic Formulation Workflow
A successful formulation is developed through a systematic process of evaluation and optimization. The following workflow provides a clear path from the powdered compound to a usable experimental solution.
Caption: Formulation development workflow.
Formulation for In Vitro Applications
For most cell-based assays, the standard approach is to prepare a high-concentration stock solution in an organic solvent, which is then diluted to the final working concentration in the aqueous cell culture medium.
Causality Behind the Choice of DMSO
Dimethyl sulfoxide (DMSO) is the solvent of choice for several reasons:
-
High Solubilizing Power: Its aprotic, highly polar nature effectively disrupts the crystal lattice of poorly soluble compounds like this one.[4]
-
Miscibility with Water: DMSO is fully miscible with aqueous media, allowing for dilution without immediate solvent-phase separation.
-
Established Use: It is a widely accepted solvent in cell culture, with well-documented effects.[9]
However, it is crucial to acknowledge that DMSO is not inert.[9] At concentrations typically above 0.5-1%, it can induce cellular stress, differentiation, or toxicity, confounding experimental results.[10] Therefore, the primary goal is to create a stock solution concentrated enough that the final DMSO concentration in the assay remains below this cytotoxic threshold (ideally ≤0.1%).
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol is a self-validating system that ensures an accurate, sterile, and stable stock solution.
Materials:
-
This compound HCl (MW will vary based on salt form; use the specific MW from your supplier)
-
Anhydrous, sterile DMSO (Biotechnology Grade)
-
Sterile, amber glass vial or polypropylene cryovial
-
Calibrated analytical balance
-
Sterile, DMSO-compatible syringe filter (0.22 µm)
Procedure:
-
Pre-Weighing: Tare a sterile amber glass vial on a calibrated analytical balance.
-
Weighing Compound: Carefully weigh a precise amount of the compound (e.g., 2.88 mg for a 1 mL 10 mM stock of the HCl salt with MW ~287.75 g/mol ) directly into the vial. Record the exact weight.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of sterile DMSO to the vial. For example, add 1.0 mL of DMSO for the 2.88 mg of compound.
-
Dissolution (Self-Validation Step 1): Tightly cap the vial and vortex for 2-3 minutes. Visually inspect the solution against a light source. It must be completely clear, with no visible particulates. If particulates remain, sonication in a water bath for 5-10 minutes can be applied.[11]
-
Sterilization (Self-Validation Step 2): If absolute sterility is required for sensitive cell lines, filter the stock solution through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter into a new sterile vial.[12] This step also removes any micro-precipitates.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. Under these conditions, DMSO stocks are typically stable for several months.
Formulation for In Vivo Applications
Formulating for animal studies is significantly more complex than for in vitro work.[5] The vehicle must be non-toxic, biocompatible, and capable of solubilizing or suspending the compound at the required dose.[13] Intravenous (IV) formulations must be clear solutions, while oral (PO) formulations can be solutions or uniform suspensions.[5]
Decision Framework for In Vivo Formulation
The choice of vehicle depends on the required dose, administration route, and the compound's properties.
Caption: Decision tree for selecting an in vivo formulation strategy.
Solubilization Strategy 1: pH Modification
Given the basic nature of the compound, its solubility can be increased in an acidic environment by forming a salt. This is often the simplest approach for achieving a low-dose aqueous solution.
-
Rationale: Protonation of the basic amine groups increases polarity and interaction with water molecules.
-
Application: Useful for IV or PO administration if the required concentration is low and the resulting pH is physiologically tolerable.
-
Caveat: The final pH must be carefully controlled to avoid irritation, especially for IV routes (target pH 5-8).
Solubilization Strategy 2: Co-solvents
Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous vehicle.
-
Rationale: Co-solvents like polyethylene glycol 400 (PEG400), propylene glycol (PG), or ethanol can create a more favorable environment for moderately lipophilic compounds.
-
Common Vehicle: A frequently used combination for preclinical studies is 10% DMSO / 40% PEG400 / 50% Water.[9]
-
Application: Suitable for PO or intraperitoneal (IP) injection. IV use requires caution due to the potential for hemolysis and precipitation upon dilution in the bloodstream.
Solubilization Strategy 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can encapsulate poorly soluble "guest" molecules, forming an inclusion complex that has the solubility characteristics of the cyclodextrin itself.[14][15]
-
Rationale: The benzimidazole portion of the compound can fit into the hydrophobic cavity of a cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD), dramatically increasing aqueous solubility.[14][16][17]
-
Application: This is a powerful technique for achieving clear, high-concentration solutions suitable for IV administration.[18]
-
Example: Formulations of another poorly soluble benzimidazole, fenbendazole, have shown a >60,000-fold increase in water solubility when complexed with a cyclodextrin.[17]
Protocol 2: Preparation of a 5 mg/mL Oral Formulation using HP-β-CD
This protocol details the creation of a solution for oral gavage, a common administration route in rodent studies.[13]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Water for Injection
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
Procedure:
-
Prepare the Vehicle: Prepare a 40% (w/v) solution of HP-β-CD in sterile water. For 10 mL of vehicle, dissolve 4 g of HP-β-CD in a final volume of 10 mL of water. Stir until fully dissolved. The solution will be clear but viscous.
-
Add the Compound: While stirring the 40% HP-β-CD vehicle, slowly add the pre-weighed compound to achieve the final concentration of 5 mg/mL (i.e., add 50 mg of the compound to 10 mL of vehicle).
-
Facilitate Dissolution: Continue stirring at room temperature for 1-2 hours. Gentle warming (to 30-40°C) or brief sonication can accelerate the formation of the inclusion complex.
-
pH Adjustment (If Necessary): Check the pH of the final solution. If it is outside the physiologically acceptable range for oral administration, adjust slowly with dilute HCl or NaOH.
-
Quality Control (Self-Validation): The final formulation must be a completely clear, particle-free solution. If any precipitate is visible, the concentration may be too high for this vehicle, and the formulation must be adjusted.
-
Storage: Store the final solution at 2-8°C, protected from light. It is recommended to prepare this formulation fresh or demonstrate its stability over the intended period of use.
Stability Assessment: Ensuring Formulation Integrity
A prepared formulation is not guaranteed to remain stable over time.[19] Stability testing is a critical step to ensure that the compound remains solubilized and has not degraded during storage and use.[20][21][22]
Key Aspects to Monitor:
-
Physical Stability: Visual inspection for precipitation, crystallization, or color change. This is the most basic but essential stability check.
-
Chemical Stability: Using an analytical method like HPLC-UV, periodically analyze the concentration of the active compound in the formulation. A significant decrease (>10%) indicates degradation.[2]
Forced Degradation Studies: To quickly understand potential liabilities, formulations can be exposed to stress conditions (e.g., elevated temperature, extreme pH, light).[21] This helps identify potential degradation pathways and informs optimal storage conditions.
Conclusion
The successful formulation of this compound is not a trivial exercise but a foundational component of rigorous preclinical research. By systematically applying the principles of physicochemical characterization, rational vehicle selection, and robust protocol execution, researchers can overcome the compound's inherent solubility challenges. The strategies outlined in this guide—from standard DMSO stocks for in vitro work to advanced cyclodextrin complexes for in vivo administration—provide a reliable toolkit for generating accurate and reproducible experimental data. Always prioritize the simplest formulation that meets the experimental requirements and validate its physical and chemical stability before use.
References
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Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. Available from: [Link]
-
Al-kassas, R., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available from: [Link]
-
Bakr, A., et al. (2022). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. PubMed Central. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of 1,3,5-triazino[1,2-a]benzimidazol-2-amines. Available from: [Link]
-
Bajwa, G. S. (2012). Stability Testing of Pharmaceutical Products. Available from: [Link]
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Veeprho. (n.d.). Cycloguanil Impurities and Related Compound. Available from: [Link]
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Washington State University IACUC. (2022, November 16). Preparation of Dimethyl Sulfoxide (DMSO). Available from: [Link]
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de Castro, R., et al. (2017). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO. Available from: [Link]
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LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview. Available from: [Link]
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ChemSynthesis. (n.d.). [4][5][19]triazino[1,2-a]benzimidazol-4-amine. Available from: [Link]
-
ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Available from: [Link]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PubMed Central. Available from: [Link]
-
QbD Group. (2023, June 19). The Importance of Stability Testing in Pharmaceutical Development. Available from: [Link]
-
MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Cycloguanil. PubChem Compound Database. Available from: [Link]
-
ResearchGate. (n.d.). How to dissolve poorly insoluble drug into water with cyclodextrin?. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3,5-Triazin-2-amine. PubChem Compound Database. Available from: [Link]
-
U.S. Food and Drug Administration. (2018, July 13). Use of Liquids and/or Soft Foods as Vehicles for Drug Administration: General Considerations for Selection and In Vitro Methods. Available from: [Link]
-
Lab Anim Res. (2024). Enhancing solubility and stability of poorly soluble drugs. Available from: [Link]
-
ResearchGate. (n.d.). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. Available from: [Link]
-
GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. Available from: [Link]
-
MDPI. (2020). Novel[5][8][14]triazolo[3,4-b][4][5][8]thiadiazine and[5][8][14]triazolo[3,4-b][4][5][8]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. Available from: [Link]
-
Anticancer Research. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Available from: [Link]
-
Charles River Laboratories. (n.d.). Stability Testing. Available from: [Link]
-
PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Available from: [Link]
-
Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. Available from: [Link]
-
PubMed Central. (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Available from: [Link]
-
Drug Central. (n.d.). cycloguanil. Available from: [Link]
-
PubMed Central. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Available from: [Link]
-
PubMed Central. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
-
Scilit. (n.d.). Variability in the metabolism of proguanil to the active metabolite cycloguanil in healthy Kenyan adults. Available from: [Link]
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- 4. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine and its derivatives. This scaffold is a cornerstone in medicinal chemistry, with applications ranging from dihydrofolate reductase inhibitors to potential antinematodic agents.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, providing in-depth, evidence-based solutions to improve reaction yield and purity.
The predominant synthetic route involves a critical cyclocondensation reaction. This guide focuses on troubleshooting this key step and the preparation of its essential precursor, 2-guanidinobenzimidazole.
Section 1: Foundational Synthesis Workflow
The most common and reliable pathway to synthesize the target compound is a two-step process starting from the commercially available 2-aminobenzimidazole.
-
Guanylation: Conversion of 2-aminobenzimidazole to 2-guanidinobenzimidazole. This intermediate is the direct precursor for the final cyclization.
-
Cyclocondensation: Reaction of 2-guanidinobenzimidazole with a one-carbon inserting reagent, typically an aldehyde or a ketone, to form the fused 1,3,5-triazino ring system.[1][3][4]
Below is a visual representation of the general experimental workflow.
Caption: General two-step synthesis workflow.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most established synthetic route for the this compound core?
The most widely reported method is the cyclocondensation of 2-guanidinobenzimidazole with various aldehydes or ketones.[1][4] This reaction is typically catalyzed by a mild base, such as piperidine, and carried out in a protic solvent like ethanol under reflux conditions.[2][3] This approach is versatile, allowing for the introduction of diverse substituents at the 4-position of the triazino ring by simply changing the carbonyl compound used.
Q2: Why is the purity of the 2-guanidinobenzimidazole intermediate so critical?
The purity of your 2-guanidinobenzimidazole directly impacts the yield and purity of the final product. Impurities from the guanylation step, such as unreacted 2-aminobenzimidazole or urea-based side products, can interfere with the subsequent cyclocondensation reaction. These impurities can lead to the formation of undesired side products that are often difficult to separate from the target molecule, complicating purification and reducing the overall yield.
Q3: What is prototropic tautomerism and how does it affect this molecule?
Prototropic tautomerism refers to the migration of a proton, often between nitrogen atoms in a heterocyclic system. In the case of this compound, different tautomeric forms are possible. Spectroscopic data, particularly NMR studies in DMSO solution, have shown that the 3,4-dihydro form is the predominant tautomer.[1] Understanding this is crucial for correct structural characterization and for predicting the molecule's behavior in biological systems.
Section 3: Troubleshooting Guide for Yield Optimization
This section addresses common problems encountered during the synthesis.
Q4: My yield of the 2-guanidinobenzimidazole intermediate is low. What are the primary causes and solutions?
Low yields in the guanylation step often stem from incomplete reaction or the use of inappropriate reagents or conditions.
Potential Causes & Solutions:
-
Inefficient Guanylating Agent: While several methods exist, reacting 2-aminobenzimidazole with cyanamide in the presence of an acid (like HCl) is a foundational method. However, modern approaches using reagents like N,N'-di-Boc-S-methylisothiourea can offer milder conditions and cleaner reactions, though they may be more expensive.
-
Reaction Conditions: The reaction with cyanamide typically requires elevated temperatures (90-160°C).[5] Insufficient heat or reaction time can lead to incomplete conversion.
-
Actionable Advice: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reflux period. Ensure the temperature is stable and uniform.
-
-
pH Control: The reaction is sensitive to pH. When using salt forms of reagents, precise neutralization is key. The free guanidine group is a strong base, and the reaction medium's acidity can significantly influence its reactivity.[6]
-
Actionable Advice: If using guanidine hydrochloride, ensure proper basic conditions are established for the reaction to proceed effectively. For methods involving cyanamide, an acidic catalyst is often required to activate the cyanamide.[5]
-
Q5: The final cyclocondensation step is inefficient. How can I improve the yield of my target compound?
This is the most critical step and is often the primary source of yield loss. The issues can range from catalyst inefficiency to reactant stoichiometry and solvent choice.
Troubleshooting Workflow for Low Cyclocondensation Yield
Caption: Decision tree for troubleshooting low yield.
In-Depth Analysis:
-
Catalyst Choice: The guanidine group is highly basic, making it reactive.[3] A strong base can deprotonate the benzimidazole ring or catalyze self-condensation of the aldehyde/ketone. Piperidine is an effective catalyst because it is basic enough to facilitate the reaction mechanism (see proposed mechanism below) without causing significant side reactions.[2][3]
-
Solvent Effects: Absolute ethanol is the preferred solvent as it readily dissolves the reactants and facilitates the reaction at reflux temperature.[2][3] The presence of water can lead to competing hydrolysis reactions.
-
Reactant Stoichiometry: An equimolar ratio (1:1) of 2-guanidinobenzimidazole and the carbonyl compound is typically used.[3] Using a large excess of the aldehyde or ketone can complicate purification and may not significantly improve the yield.
-
Alternative Energy Sources: Microwave-assisted synthesis has been shown to be an efficient method for preparing heterocyclic compounds, often resulting in shorter reaction times, cleaner reactions, and higher yields compared to conventional heating.[6]
Proposed Reaction Mechanism with Piperidine Catalyst
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fused Triazinobenzimidazoles Bearing Heterocyclic Moiety: Synthesis, Structure Investigations, and In Silico and In Vitro Biological Activity [mdpi.com]
- 3. Fused Triazinobenzimidazoles Bearing Heterocyclic Moiety: Synthesis, Structure Investigations, and In Silico and In Vitro Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Fast Route for the Synthesis of Cyclic Guanidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine
A Guide from the Desk of a Senior Application Scientist
Welcome to the technical support guide for 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine and its analogs. As scientists and drug development professionals, we understand that unlocking the therapeutic potential of a novel compound is often preceded by the meticulous work of overcoming its physicochemical challenges. A recurring hurdle for this promising class of heteroaromatic compounds is poor aqueous solubility.
This guide is designed to move beyond simple protocols. It provides a framework for understanding the underlying chemical principles that govern the solubility of this scaffold, offering a systematic, cause-and-effect approach to troubleshooting. Here, we will dissect common experimental issues, provide validated protocols, and explore advanced strategies to help you achieve consistent and reliable results in your research.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses the fundamental properties of the this compound scaffold that are critical to understanding its behavior in solution.
Q1: What are the key structural features of this compound that dictate its solubility?
The solubility of this molecule is governed by a balance of competing structural features. Understanding these is the first step in troubleshooting.
-
Fused Aromatic Core: The benzimidazole and triazine ring systems are fused, creating a large, rigid, and planar structure. This planarity promotes efficient π-π stacking in the solid state, leading to a stable crystal lattice that requires significant energy to break apart, thus lowering solubility.[1][2]
-
The Basic Amine Group: The 2-amine (-NH₂) group is a basic center. This is the most important feature to exploit for solubility enhancement. At a pH below its pKa, this group will become protonated (-NH₃⁺), introducing a positive charge that dramatically improves interaction with polar solvents like water.
-
Hydrogen Bonding Potential: The molecule has multiple nitrogen atoms and an amine group that can act as both hydrogen bond donors and acceptors. While this aids solvation once dissolved, strong intermolecular hydrogen bonding in the solid state can also contribute to high crystal lattice energy and poor solubility.[1]
Caption: Key features of the triazino-benzimidazole scaffold.
Q2: How does pH fundamentally alter the solubility of this compound?
The presence of the basic 2-amine group makes solubility highly pH-dependent. By lowering the pH of your aqueous medium, you can protonate this group, converting the neutral, poorly soluble molecule into a much more soluble salt.
This equilibrium is the most powerful tool at your disposal for initial experiments. Most compounds of this class will exhibit a multi-fold increase in aqueous solubility in mildly acidic conditions (e.g., pH 4-6) compared to neutral pH (7.4).
Caption: The effect of pH on the ionization and solubility.
Part 2: Troubleshooting Guide for Experimental Workflows
This section provides practical, step-by-step solutions to the most common solubility problems encountered during screening and assay development.
Q3: My compound is difficult to dissolve, even in pure DMSO. What is the standard protocol?
While some analogs in this series are reported to be soluble in DMSO, difficulties can arise from a particularly stable crystal form or minor impurities.[3] A systematic approach is required.
Protocol: Preparing a High-Concentration Stock Solution
-
Verification: Before you begin, ensure the compound's identity and purity have been verified by analytical methods (e.g., LC-MS, NMR). Impurities can significantly impact solubility.
-
Weighing: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into a clean, dry glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to reach your target concentration (e.g., 10-50 mM). Start with a common concentration like 10 mM.
-
Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes. Sonication uses high-frequency sound waves to break apart solid aggregates and facilitate dissolution.
-
Gentle Heating: If solids persist, warm the solution in a water bath or on a heat block to 37-50°C for 10-15 minutes. Vortex intermittently. This provides the thermal energy needed to overcome the crystal lattice energy.[4] Caution: Do not overheat, as this can degrade the compound.
-
Final Check: Once dissolved, the solution should be clear and free of any visible particulates. If solubility is still an issue, you may be exceeding the compound's solubility limit in DMSO. Consider preparing a more dilute stock.
Q4: My compound dissolves in DMSO, but it crashes out when I add it to my aqueous assay buffer. How do I fix this?
This is the most frequent challenge. The compound precipitates because the aqueous buffer cannot maintain the high concentration that was possible in the pure organic stock. The workflow below outlines a systematic approach to solving this.
Caption: Troubleshooting workflow for compound precipitation.
Protocol 1: Solubility Enhancement via pH Adjustment
This should be your first approach. By creating a salt in situ, you can dramatically improve aqueous solubility.
-
Buffer Preparation: Prepare an appropriate acidic buffer, such as 50 mM sodium acetate (pH 4.5) or 50 mM MES (pH 6.0). Ensure the buffer components will not interfere with your assay.
-
Stock Dilution: Prepare your DMSO stock solution as previously described.
-
Serial Dilution: Perform serial dilutions of your compound directly into the acidic buffer.
-
pH Compatibility: Always confirm that the final pH of your assay well is compatible with your biological system (cells, enzymes, etc.). A final buffer pH of 6.0 is often well-tolerated in many biochemical assays.
Protocol 2: Using Co-solvents and Other Excipients
If pH adjustment is insufficient or incompatible with your assay, the use of formulation excipients is the next logical step. These agents help keep hydrophobic molecules solvated in an aqueous environment.[5][6]
-
Select an Excipient: Choose an excipient from the table below. PEG 400 and Kolliphor® EL are excellent starting points for in vitro assays.
-
Prepare Excipient-Containing Buffer: Add the selected excipient to your assay buffer at the recommended starting concentration. For example, prepare a buffer containing 5% (v/v) PEG 400.
-
Test Dilution: Add your DMSO stock to the excipient-containing buffer and observe for precipitation.
-
Optimization: You may need to optimize the concentration of the excipient. Always run an "excipient-only" control in your assay to ensure it does not affect the biological outcome.
Table 1: Common Excipients for In Vitro Solubility Enhancement
| Excipient | Type | Typical Starting Concentration (v/v) | Notes |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | 5-10% | Generally well-tolerated in many assays. |
| Propylene Glycol | Co-solvent | 2-5% | Similar to PEG 400. |
| Ethanol | Co-solvent | 1-5% | Can be denaturing to proteins at higher concentrations. |
| Tween® 20/80 | Non-ionic Surfactant | 0.01-0.1% | Forms micelles that can encapsulate the compound. |
| Kolliphor® EL (Cremophor® EL) | Non-ionic Surfactant | 0.1-1% | Very effective but can have biological activity of its own.[5] |
| HP-β-Cyclodextrin | Complexing Agent | 1-5% | Forms an inclusion complex with the drug molecule.[6] |
Part 3: Advanced Strategies & Formal Solubility Assessment
Q5: How do I quantitatively measure the thermodynamic solubility of my compound?
Visual inspection is useful, but quantitative data is essential for drug development. The shake-flask method is the gold standard for determining thermodynamic solubility.
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of your solid compound to a series of vials containing your aqueous buffers of interest (e.g., pH 4.5, pH 6.0, pH 7.4). "Excess" means enough solid should remain visible after equilibration.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium.
-
Phase Separation: After equilibration, let the vials stand to allow undissolved solid to settle. Then, filter the supernatant through a 0.22 µm PVDF filter to remove all solid particles. Alternatively, centrifuge at high speed (e.g., >14,000 rpm) for 15 minutes and carefully collect the supernatant.
-
Quantification: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.
-
Result: The measured concentration is the thermodynamic solubility of the compound in that specific medium.
Q6: I need to formulate this compound for in vivo studies. What are the next steps?
Formulation for animal studies requires more advanced strategies to ensure adequate exposure and bioavailability. The methods below are common in preclinical development but require specialized expertise.
-
Amorphous Solid Dispersions: The compound is molecularly dispersed in a polymer matrix (e.g., PVP, HPMC-AS). This prevents crystallization and can lead to a supersaturated solution in the GI tract, enhancing absorption.[7]
-
Lipid-Based Formulations: For highly lipophilic analogs, self-emulsifying drug delivery systems (SEDDS) can be highly effective. The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine emulsion in the gut, facilitating absorption.[8][9]
-
Nanosuspensions: The particle size of the drug is reduced to the nanometer range. This increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[6]
Consulting with a formulation specialist is highly recommended when moving into in vivo studies with a poorly soluble compound.
References
-
Ansari, A. et al. (2022). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. ACS Omega. [Link]
-
Ansari, A. et al. (2022). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. ACS Omega. [Link]
-
ChemSynthesis. (n.d.).[10][11][12]triazino[1,2-a]benzimidazol-4-amine. ChemSynthesis. [Link]
-
Balaha, M. et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. [Link]
-
Konstantinova, L. S. et al. (2023). Fused Triazinobenzimidazoles Bearing Heterocyclic Moiety: Synthesis, Structure Investigations, and In Silico and In Vitro Biological Activity. Pharmaceuticals. [Link]
-
Ishihara, T. et al. (2005). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]
-
Kumar, S. & Singh, S. (2013). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. [Link]
-
Jorgensen, W. L. & Duffy, E. M. (2002). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. Books. [Link]
-
PubChem. (n.d.). 1,3,5-Triazin-2-amine. PubChem. [Link]
-
Williams, H. D. et al. (2013). Strategies to Address Poor Aqueous Solubility in Drug Discovery and Development. Pharmacological Reviews. [Link]
-
Kopyl, V. et al. (2020). Novel[10][13][14]triazolo[3,4-b][10][11][14]thiadiazine and[10][13][14]triazolo[3,4-b][10][11][14]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. Molecules. [Link]
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Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
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ResearchGate. (n.d.). Synthesis and biological activity of 1,3,5-triazino[1,2-a]benzimidazol-2-amines. ResearchGate. [Link]
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ResearchGate. (n.d.). Improving solubility via structural modification. ResearchGate. [Link]
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Al-Salahi, R. et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal. [Link]
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Shrestha, H. et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]
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Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
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3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine stability and storage conditions
Welcome to the technical support guide for 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine and its analogues. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its experimental lifecycle. Here, we address common questions and troubleshooting scenarios based on the compound's chemical nature and established handling protocols for related heterocyclic systems.
Section 1: Frequently Asked Questions (FAQs)
This section covers the most common inquiries regarding the handling and storage of this compound.
Q1: What is the most stable tautomeric form of this compound?
A1: Extensive research, including NMR spectroscopy and quantum chemical calculations, has shown that the 3,4-dihydro tautomer is the predominant and most stable form of the[1][2][3]triazino[1,2-a]benzimidazole core structure in various media, including DMSO and water.[4][5] The energy difference to other potential tautomers (e.g., 1,4-dihydro) is significant enough that for most practical purposes, you can consider your sample to exist exclusively as the 3,4-dihydro form.[5]
Q2: What are the ideal long-term storage conditions for the solid compound?
A2: For long-term stability, the solid compound should be stored under the conditions summarized in the table below. The primary goals are to protect it from moisture, oxygen, and heat, which are the main drivers of potential degradation for heterocyclic amines.
Q3: How should I prepare and store solutions of this compound?
A3: Stock solutions should be prepared using high-purity, anhydrous solvents. DMSO is a common choice for initial solubilization.[4] For aqueous buffers, solubility and stability can be pH-dependent. It is advisable to prepare fresh aqueous solutions for each experiment or to conduct a small-scale stability test in your buffer of choice before preparing large batches. Avoid acidic conditions, as these may promote hydrolysis of the triazine ring.[3]
Q4: What are the known chemical incompatibilities?
A4: Based on the general reactivity of 1,3,5-triazine structures, you should avoid strong oxidizing agents.[1] Additionally, exposure to strong acids or bases should be avoided as they can catalyze the degradation of the triazine ring.[3] Thermal decomposition can lead to the release of nitrogen oxides (NOx) and carbon oxides (CO, CO2).[1][2]
Section 2: In-Depth Stability and Degradation Profile
Understanding the potential pathways of degradation is critical for interpreting experimental results and ensuring data integrity.
Key Stability Factors
-
Humidity: The 1,3,5-triazine ring system can be susceptible to hydrolysis.[3] Storing the solid compound in a desiccated environment is crucial. Safety data sheets for related compounds consistently recommend keeping containers tightly closed in a dry place.[1][6] High humidity can accelerate the degradation of the solid material, potentially through mechanisms involving ring hydrolysis.[3]
-
pH: In solution, the compound's stability is expected to be lowest in acidic conditions. Protons can catalyze the hydrolytic cleavage of the triazine ring, a known degradation pathway for related triazine-based pharmaceutical agents.[3] Neutral to slightly basic conditions are generally preferred for aqueous solutions.
Table 1: Recommended Storage Conditions
| Form | Condition | Temperature | Atmosphere | Container |
| Solid | Long-Term | -20°C | Inert (Argon or N₂) | Tightly sealed, amber vial |
| Short-Term (Days) | 2-8°C | Desiccated | Tightly sealed, amber vial | |
| Solution (DMSO) | Long-Term | -80°C | Inert (Argon or N₂) | Tightly sealed, amber vial |
| Short-Term (Weeks) | -20°C | Desiccated | Tightly sealed, amber vial | |
| Solution (Aqueous) | Not Recommended | N/A | N/A | N/A |
| (Prepare Fresh) | Use immediately after preparation | N/A | N/A |
Section 3: Troubleshooting Guide
This guide provides a logical workflow for addressing common stability-related issues encountered during research.
Caption: Troubleshooting workflow for suspected compound degradation.
Q5: My solid compound, which was a white powder, now has a yellowish tint. What should I do?
A5: A change in color is a primary indicator of chemical degradation. This could be due to slow oxidation or hydrolysis from improper storage (exposure to air and humidity). You should immediately perform a purity analysis as described in Protocol 4.1 and compare it to the certificate of analysis or data from a fresh sample. If significant degradation is confirmed, the batch should be discarded.
Q6: I am seeing a new, more polar peak in my HPLC analysis of an aged sample. What could it be?
A6: The appearance of a new, more polar peak often suggests a hydrolysis product. For 1,3,5-triazine derivatives, a common degradation pathway involves the hydrolytic cleavage of the triazine ring.[3] This introduces more polar functional groups (like hydroxyls or amines from a cleaved ring), which results in earlier elution times on a reverse-phase HPLC column. The diagram below illustrates a postulated initial step in this process.
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- 6. capotchem.com [capotchem.com]
Technical Support Center: Crystallization of 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine
Welcome to the technical support guide for the crystallization of 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this heterocyclic scaffold. Our approach is rooted in explaining the fundamental principles behind each troubleshooting step, ensuring you can make informed decisions in your own experiments.
Section 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting
This section addresses the most common hurdles faced during crystallization.
Q1: My compound isn't crystallizing at all. Where do I start?
A: Failure to crystallize typically points to an issue with supersaturation or nucleation. The primary goal is to find a solvent or solvent system where the compound is soluble when hot but poorly soluble when cold.
-
Solvent Selection: The molecular structure, featuring a polar benzimidazole core and an amine group, suggests that polar solvents should be your starting point.[1][2] Ethanol is often a good general-purpose solvent for such compounds.[1][3] A common and effective strategy is to use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., DMF, DMSO, or hot ethanol), and then slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., water, hexane, or diethyl ether) until the solution becomes persistently cloudy (the cloud point).[1] Gently warming the solution to redissolve the solid and then allowing it to cool slowly can initiate crystallization.
-
Concentration Check: You may have too much solvent, keeping the compound happily in solution even when cold.[4] Try boiling off a portion of the solvent to increase the concentration and then attempt cooling again.[4] To check if significant material remains in the mother liquor, dip a glass stirring rod into the solution, remove it, and let the solvent evaporate. A large residue indicates a high concentration of the dissolved compound, suggesting that further concentration or cooling is needed.[4]
-
Inducing Nucleation: If a supersaturated solution fails to produce crystals, nucleation may be the barrier.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can act as nucleation sites.
-
Seeding: If you have a small amount of pure crystalline material, add a tiny seed crystal to the supersaturated solution. This provides a template for crystal growth.
-
Q2: My compound is "oiling out" into liquid droplets instead of forming solid crystals. Why is this happening and how can it be prevented?
A: Oiling out occurs when the compound's melting point is lower than the temperature of the solution from which it is precipitating.[4] Impurities often dissolve more readily in these oily droplets, which defeats the purpose of purification.[4]
-
Causality: This is common when cooling a highly concentrated solution too quickly or when using a solvent in which the compound is excessively soluble. The benzimidazole and triazine rings can lead to strong intermolecular interactions, but if the solvent is too good, the compound may not have the thermodynamic incentive to form an ordered crystal lattice.
-
Solutions:
-
Add More Solvent: Re-heat the solution until the oil dissolves completely. Then, add a small additional amount (1-5%) of the "good" solvent.[4] This slightly lowers the saturation point and encourages crystallization to occur at a lower temperature, hopefully below the compound's melting point.[4]
-
Lower the Crystallization Temperature: Use a solvent with a lower boiling point. If you are using ethanol, for example, consider a mixture like ethyl acetate/hexane.
-
Slow Down Cooling: Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass.[4] This allows the solution to cool more slowly, giving the molecules more time to arrange themselves into an ordered lattice. An ideal crystallization process should see initial crystal formation within 5-20 minutes.[4]
-
Q3: I'm getting very fine needles or a powder instead of well-defined single crystals. What does this mean?
A: The formation of fine powders or needles typically indicates that nucleation was too rapid and widespread, leading to the simultaneous growth of many small crystals.[4][5] This is often a result of the solution being too supersaturated when crystallization begins.
-
Causality: Rapid cooling or high concentration can cause the system to crash out of solution. While the resulting solid may be pure, its fine nature can make it difficult to filter and wash effectively.
-
Solutions:
-
Reduce Supersaturation: Re-dissolve the solid by heating and add a small amount of extra solvent. This ensures that crystallization begins at a lower degree of supersaturation, favoring the growth of fewer, larger crystals.[4]
-
Slow Cooling is Key: After re-dissolving, ensure the solution cools as slowly as possible. A Dewar flask or an insulated container can be used for very slow cooling over several hours or days.
-
Solvent System Optimization: Experiment with different solvent systems. Sometimes, a solvent system that provides slightly higher solubility at room temperature can slow down the crystallization process, allowing for better crystal growth.
-
Q4: My crystallization yield is very low. How can I improve it?
A: A low yield (e.g., less than 50%) can be attributed to several factors.
-
Excessive Solvent: The most common cause is using too much solvent, which results in a significant amount of the compound remaining dissolved in the mother liquor even after cooling.[4] Before discarding the filtrate, test it for remaining product as described in Q1. If a large amount is present, concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals.
-
Premature Crystallization: If crystals form too early in the hot solution during gravity filtration (if performed), you will lose product on the filter paper. To prevent this, use a pre-heated funnel and flask, and add a small excess of solvent before filtering.
-
Incomplete Precipitation: After cooling to room temperature, try cooling the flask further in an ice bath to maximize the precipitation of the solid from the solution.
Section 2: Advanced Troubleshooting for the Triazino-Benzimidazole Scaffold
Q5: How do the amine and benzimidazole groups affect my choice of solvent and pH?
A: The basic nature of the amine and the benzimidazole nitrogen atoms is a critical chemical feature that you can leverage.
-
pH Sensitivity: The solubility of your compound is likely pH-dependent. The basic nitrogens can be protonated in acidic conditions, forming a salt. This salt will have drastically different solubility properties, often being much more soluble in polar solvents like water or ethanol.[1][2] Conversely, in basic conditions, the compound will be in its free-base form, which is typically more soluble in organic solvents.
-
Leveraging pH for Purification: This pH-dependent solubility can be used as a powerful purification tool. You can dissolve the crude material in an acidic aqueous solution (e.g., dilute HCl), wash with an organic solvent (like ethyl acetate) to remove non-basic impurities, and then re-precipitate the purified free base by adding a base (e.g., NaOH or NaHCO₃) to the aqueous layer.
-
Solvent Choice: The presence of multiple hydrogen bond donors (amine N-H) and acceptors (triazine and benzimidazole nitrogens) means that protic solvents (like ethanol or methanol) or polar aprotic solvents (like DMF, acetone, or acetonitrile) are good candidates.[6]
Q6: Should I crystallize the free base or attempt to form a salt? What are the pros and cons?
A: For compounds with basic amine groups, crystallization as a salt is a very common and effective strategy.[1][2]
-
Pros of Salt Formation:
-
Enhanced Crystallinity: Salts often form more robust and well-ordered crystal lattices compared to their free-base counterparts. The ionic interactions can lead to higher melting points and improved crystal quality.
-
Altered Solubility: Salt formation dramatically changes solubility profiles. If your free base is difficult to crystallize from common organic solvents, converting it to a hydrochloride or sulfate salt might make it crystallizable from aqueous or alcohol-based systems.[1]
-
Improved Stability: Amine compounds can be prone to air oxidation; converting them to a salt can improve their long-term stability.[2]
-
-
Cons of Salt Formation:
-
Additional Steps: It requires an extra chemical step to form the salt and, potentially, another to convert it back to the free base if needed for a subsequent reaction.
-
Stoichiometry: You must ensure the correct stoichiometry of acid is used.
-
-
Recommendation: If you are struggling to crystallize the free base, attempting to form the hydrochloride salt is a highly recommended next step. A general protocol is provided in Section 3.
Q7: I suspect polymorphism is affecting my results. How can I approach this?
A: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a known phenomenon for heterocyclic compounds like triazole derivatives and can significantly impact properties like solubility and stability.[7] Inconsistent crystallization behavior (e.g., getting needles one day and plates the next) can be a sign of polymorphism.
-
Controlling Factors: Different polymorphs can be favored by different conditions.[8]
-
Solvent: The polarity and hydrogen-bonding ability of the solvent can dictate which crystal form nucleates. Try crystallizing from a range of solvents (e.g., ethanol, acetonitrile, ethyl acetate).
-
Temperature: The temperature of crystallization and the rate of cooling can influence the polymorphic outcome. Try both rapid and slow cooling protocols.
-
Supersaturation: The level of supersaturation can also play a role.
-
-
Identification: Characterizing the different forms requires analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and IR spectroscopy.[7] Each polymorph will have a unique PXRD pattern and may show different thermal events in DSC.
Section 3: Protocols and Methodologies
Protocol 1: General Recrystallization Workflow
This protocol outlines a standard approach for recrystallization from a single solvent.
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Ethanol or isopropanol are good starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Crystallization via Salt Formation (Hydrochloride Salt)
This protocol is for situations where the free base fails to crystallize effectively.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable organic solvent like methanol or ethanol.
-
Acidification: Slowly add a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether or acetyl chloride in methanol) dropwise while stirring. Monitor for the formation of a precipitate. Alternatively, bubble dry HCl gas through the solution.
-
Precipitation: The hydrochloride salt will often precipitate immediately. If not, the addition of a less polar co-solvent (like diethyl ether or hexane) can induce precipitation.[2]
-
Isolation: Collect the precipitated salt by suction filtration.
-
Recrystallization of the Salt: The crude salt can now be recrystallized, often from a polar solvent system like ethanol/water, to yield purified material.
Data Summary: Common Solvent Systems
The choice of solvent is the most critical parameter in crystallization.[1] The following table provides starting points for screening.
| Solvent System | Type | Polarity | Notes & Best For... |
| Ethanol/Water | Protic Binary | High | Excellent for polar compounds with H-bonding capability. Water acts as an anti-solvent.[1] |
| Acetone/Hexane | Aprotic Binary | Medium/Low | Good general system. Hexane is the anti-solvent. Allows for slow evaporation.[1] |
| Ethyl Acetate/Hexane | Aprotic Binary | Medium/Low | A less polar alternative to Acetone/Hexane. |
| Acetonitrile | Aprotic Single | High | Can be effective for heterocyclic compounds.[6] |
| Dimethylformamide (DMF) / Water | Aprotic Binary | Very High | Use when compound has poor solubility in common solvents. Dissolve in DMF, add water as anti-solvent. |
| Acetic Acid | Protic Single | High | Can be a good solvent for basic compounds like amines, sometimes forming adducts.[2] |
Visualizations: Troubleshooting Workflows
The following diagrams illustrate logical pathways for addressing common crystallization problems.
Caption: Initial Crystallization Troubleshooting Flowchart.
Caption: Decision Pathway for Salt Formation Strategy.
References
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University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
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Reddit. (2022). Amine workup : r/Chempros. [Link]
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Scribd. Amine Plant Troubleshooting and Optimization. [Link]
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ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
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Zhanghua. (2024). Common Issues Faced in Crystallization and How to Solve Them. [Link]
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ResearchGate. (2018). Synthesis and biological activity of 1,3,5-triazino[1,2-a]benzimidazol-2-amines. [Link]
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ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. [Link]
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SATHEE JEE. Chemistry Crystallization. [Link]
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Preprints.org. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. [Link]
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ResearchGate. (2019). Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supramolecular forms, with modulation in proton conductivities. [Link]
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PubMed. (2020). Synthesis and crystallographic studies of two new 1,3,5-triazines. [Link]
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IJRAR. (2018). Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH. [Link]
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MDPI. (2020). Fused Triazinobenzimidazoles Bearing Heterocyclic Moiety: Synthesis, Structure Investigations, and In Silico and In Vitro Biological Activity. [Link]
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Arkivoc. (2012). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. [Link]
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PubMed. (2015). Triazine-benzimidazole hybrids: anticancer activity, DNA interaction and dihydrofolate reductase inhibitors. [Link]
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PubMed Central (PMC). (2017). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. [Link]
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ResearchGate. (2020). Crystallization of benzimidazole by solution growth method and its characterization. [Link]
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Technical Support Center: Preclinical Safety Assessment of Novel Triazino[1,2-a]benzimidazole Derivatives
Disclaimer: This document is intended as a technical guide for research professionals. The compound class discussed, including 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine, represents novel chemical entities with limited publicly available safety data. The information provided is based on established toxicological principles and data from structurally related compound classes, namely benzimidazoles and s-triazines. It is not a substitute for a comprehensive, compound-specific preclinical safety program.
Introduction
Researchers investigating novel therapeutic agents based on the this compound scaffold are working at the forefront of medicinal chemistry. While this fused heterocyclic system holds significant promise, its novelty necessitates a proactive and vigilant approach to preclinical safety assessment. Publicly available in vivo toxicological data on this specific compound are scarce.[1][2] Therefore, this guide has been developed to provide a foundational framework for anticipating, identifying, and troubleshooting potential side effects in early-stage animal studies.
Our approach is predictive, drawing insights from the known pharmacology and toxicology of the parent benzimidazole and triazine structures to inform experimental design and monitoring. Benzimidazoles are a well-established class of anthelmintics and have been explored as anticancer agents, while triazines are widely known as herbicides and have also been investigated for various therapeutic applications.[3][4][5] Understanding the potential liabilities of these parent scaffolds is critical for mitigating risks in your research.
Frequently Asked Questions (FAQs)
Q1: We are initiating our first in vivo efficacy study with a novel triazino[1,2-a]benzimidazole derivative. What are the primary organ systems of concern we should monitor closely?
A1: Based on the toxicological profiles of related benzimidazole and triazine compounds, the primary organ systems to monitor closely are the liver, hematopoietic (blood) system, kidneys, and endocrine system .[6]
-
Hepatotoxicity (Liver): Benzimidazole derivatives can be metabolized in the liver, sometimes leading to the formation of reactive metabolites that can cause cellular damage.[7] Initial signs can include elevated liver enzymes (ALT, AST) in the blood.
-
Hematotoxicity (Blood): Anemia, leucopenia (low white blood cell count), and thrombocytopenia (low platelet count) have been observed with some benzimidazole-based drugs. This may be due to effects on bone marrow.
-
Nephrotoxicity (Kidney): While generally less common, altered kidney function is a potential risk. Monitoring serum creatinine and BUN (Blood Urea Nitrogen) is a standard precaution.[6]
-
Endocrine Disruption: Certain s-triazine compounds, notably atrazine, are known to disrupt the hypothalamic-pituitary-gonadal (HPG) axis in rodents, leading to hormonal imbalances.[8][9] This is a critical consideration for studies involving long-term dosing or reproductive endpoints.
Q2: We observed unexpected weight loss and reduced food intake in our treatment group. Is this a common finding and how should we investigate it?
A2: Yes, anorexia (loss of appetite) and subsequent body weight loss are common signs of systemic toxicity and have been noted with both triazine and benzimidazole compounds in animal studies.[6][10] This is a non-specific but important finding that requires systematic investigation.
Caption: High-level overview of a preclinical toxicology study workflow.
References
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Oksanen, H., & Mäntylä, E. (2018). Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. PMC - PubMed Central. Available at: [Link]
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Hubbard, T. D., et al. (2020). Second-Generation Antibacterial Benzimidazole Ureas: Discovery of a Preclinical Candidate with Reduced Metabolic Liability. Journal of Medicinal Chemistry. Available at: [Link]
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Can, N. Ö., et al. (2017). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. Molecules. Available at: [Link]
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Merck Veterinary Manual. (n.d.). Organic Herbicides Toxic to Animals. Merck Veterinary Manual. Available at: [Link]
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Ivanova, Y. B., et al. (2022). Fused Triazinobenzimidazoles Bearing Heterocyclic Moiety: Synthesis, Structure Investigations, and In Silico and In Vitro Biological Activity. Molecules. Available at: [Link]
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Shrestha, S., et al. (2022). A Systematic Review of the Impact of Benzimidazole-based Anthelmintics on Lung Cancer in Animal Models. Bentham Science. Available at: [Link]
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Shrestha, S., et al. (2022). A Systematic Review of the Impact of Benzimidazole-based Anthelmintics on Lung Cancer in Animal Models. PubMed. Available at: [Link]
-
U.S. Environmental Protection Agency. (1999). The Grouping of a Series of Triazine Pesticides Based on a Common Mechanism of Toxicity. Regulations.gov. Available at: [Link]
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Shrestha, S., et al. (2022). A Systematic Review of the Impact of Benzimidazole-based Anthelmintics on Lung Cancer in Animal Models. ResearchGate. Available at: [Link]
-
Hussain, S., et al. (2022). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. MDPI. Available at: [Link]
-
Can, N. Ö., et al. (2017). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. PubMed. Available at: [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2009). Atrazine Toxicity: Analysis of Potential Modes of Action. APVMA. Available at: [Link]
-
Kumar, R., et al. (2023). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. MDPI. Available at: [Link]
-
Oh, S. J., et al. (2006). Ecological hazard assessment of major veterinary benzimidazoles: Acute and chronic toxicities to aquatic microbes and invertebrates. ResearchGate. Available at: [Link]
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De Mello, M. V., et al. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2022). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]
-
Romagnoli, R., et al. (2015). 3,4-Dihydro-1,3,5-triazin-2(1H)-ones as the First Dual BACE-1/GSK-3β Fragment Hits against Alzheimer's Disease. PubMed. Available at: [Link]
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Khan, I., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. PMC - NIH. Available at: [Link]
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Kaur, R., et al. (2022). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. PubMed. Available at: [Link]
-
Acar Çevik, U., et al. (2023). New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. PMC - NIH. Available at: [Link]
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Vasylyeva, I. V., et al. (2021). Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs. Regulatory Mechanisms in Biosystems. Available at: [Link]
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Rybáková, M., et al. (2019). 1,2,4-Triazines and their Benzo Derivatives. ResearchGate. Available at: [Link]
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Krylsky, D. V., et al. (2009). Synthesis and biological activity of 1,3,5-triazino[1,2-a]benzimidazol-2-amines. ResearchGate. Available at: [Link]
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Tiwari, A., et al. (2021). 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. PubMed. Available at: [Link]
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Johnson, W. J., & Stave, G. M. (1980). Pharmacological effects of 1,3,5-triazines and their excretion characteristics in the rat. Advances in Experimental Medicine and Biology. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2022). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. PMC - NIH. Available at: [Link]
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Youssef, A. M., et al. (2018). Synthesis, evaluation and docking study of 1, 3, 5-triazine derivatives as cytotoxic agents against lung cancer. ResearchGate. Available at: [Link]
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Riyadh, S. M., et al. (2019). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. Available at: [Link]
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Technical Support Center: Optimizing 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine Derivatives
Welcome to the technical support center for the modification and efficacy testing of 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address specific challenges you may encounter during your research.
Our objective is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design. Every protocol and recommendation is grounded in established chemical principles and supported by peer-reviewed literature to ensure reliability and reproducibility.
Section 1: The Core Scaffold: Synthesis and Modification Strategies
This section addresses foundational questions regarding the synthesis of the triazino-benzimidazole core and strategies for its chemical modification.
Q1: What is the standard synthetic route to the this compound scaffold, and what are the common pitfalls?
Answer:
The most prevalent and reliable method for synthesizing the this compound scaffold is via a cyclocondensation reaction. This typically involves the reaction of 2-guanidinobenzimidazole with various carbonyl compounds, such as ketones or aldehydes.[1][2][3] The 2-guanidinobenzimidazole precursor itself is synthesized from 2-aminobenzimidazole, a versatile and readily available starting material.[4]
Common Pitfalls & Troubleshooting:
-
Low Yield of 2-Guanidinobenzimidazole: The initial guanylation of 2-aminobenzimidazole can be inefficient. Ensure anhydrous conditions and consider using a milder base to prevent side reactions. Purity of the starting 2-aminobenzimidazole is critical; recrystallize if necessary.
-
Poor Cyclization Yield: The key cyclocondensation step can be sluggish. Low yields often stem from suboptimal reaction conditions, such as incorrect temperature or reaction time.[5] Running small-scale trial reactions to optimize these parameters is highly recommended. The choice of solvent is also crucial; protic solvents like ethanol can facilitate the reaction, but aprotic solvents may be needed depending on the specific ketone or aldehyde used.
-
Side Product Formation: Competing side reactions, such as self-condensation of the carbonyl reactant, can reduce yield. Using a slight excess of the 2-guanidinobenzimidazole can sometimes mitigate this. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to track the formation of the desired product and identify the appearance of significant byproducts.[5]
-
Product Insolubility: The final triazino-benzimidazole product can sometimes precipitate from the reaction mixture, making purification difficult. If this occurs, consider using a solvent system in which the product has moderate solubility at elevated temperatures, allowing for controlled crystallization upon cooling.
Q2: I want to create a library of derivatives. What are the most strategic points for chemical modification on the scaffold to explore structure-activity relationships (SAR)?
Answer:
The this compound scaffold offers several strategic positions for modification to probe the structure-activity relationship (SAR). The primary points of diversification are the C4 position of the triazine ring and the aromatic benzimidazole core.
-
C4-Position of the Triazine Ring: This is the most common and accessible point for introducing diversity. By varying the ketone or aldehyde used in the cyclocondensation reaction, a wide array of substituents can be installed at the C4 position.[1][2][6] For example, using different ketones allows for the introduction of dialkyl or cyclic groups.
-
Benzimidazole Ring (C5, C6, C7, C8 positions): Modifications on the benzimidazole ring can significantly influence pharmacokinetic properties and target engagement.[7] This is typically achieved by starting with a substituted o-phenylenediamine in the initial synthesis of the 2-aminobenzimidazole core. Electron-donating or electron-withdrawing groups can be introduced to modulate the electronic properties of the entire heterocyclic system.
-
N3-Position of the Triazine Ring: While less common, alkylation at the N3 position is possible. This would require post-synthesis modification and careful control of reaction conditions to ensure selectivity over other nitrogen atoms in the scaffold.
A systematic approach, as outlined in the workflow diagram below, is recommended.
Caption: Iterative workflow for SAR exploration.
Section 2: Biological Evaluation: Troubleshooting Efficacy Assays
This section provides guidance on common issues encountered during the in vitro and cell-based evaluation of your synthesized compounds.
Q3: My compound shows promising activity in a biochemical assay (e.g., enzyme inhibition) but has poor efficacy in a cell-based assay. What are the likely causes and how should I investigate them?
Answer:
This is a very common and challenging issue in early-stage drug discovery. A discrepancy between biochemical and cellular activity, often referred to as a poor "cell-free to cell-based" translation, can stem from several factors. A systematic troubleshooting approach is crucial.
Potential Causes & Investigation Strategy:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
How to Investigate: Perform a cell permeability assay, such as a Parallel Artificial Membrane Permeability Assay (PAMPA), to assess passive diffusion. Computational tools can also predict permeability based on physicochemical properties like LogP and polar surface area (PSA).[8]
-
-
Compound Efflux: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).
-
How to Investigate: Re-run the cell-based assay in the presence of a known efflux pump inhibitor. If potency improves, efflux is a likely culprit.
-
-
Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes into an inactive form.
-
How to Investigate: Incubate the compound with liver microsomes or hepatocytes and monitor its degradation over time using LC-MS. This will provide an indication of its metabolic stability.
-
-
Assay-Specific Artifacts: The compound may be interfering with the cell-based assay technology itself (e.g., autofluorescence in a fluorescence-based readout).
-
How to Investigate: Run control experiments without cells but with the assay reagents and your compound to check for interference.
-
-
Target Engagement in the Cellular Environment: The intracellular concentration of co-factors or substrates for the target enzyme (e.g., high ATP concentrations for kinase assays) may be much higher than in the biochemical assay, leading to a rightward shift in potency.
-
How to Investigate: This is more complex to prove directly. However, if other factors are ruled out, this becomes a strong possibility. Structural modifications to improve binding affinity or residence time on the target may be necessary.
-
The following flowchart illustrates a decision-making process for troubleshooting this issue:
Caption: Troubleshooting poor cell-based efficacy.
Q4: I need to determine the IC50 value for my most promising compounds. Can you provide a standard protocol for a dose-response experiment?
Answer:
Certainly. Determining the half-maximal inhibitory concentration (IC50) is a critical step for quantifying the potency of your compounds. The following is a generalized, step-by-step protocol for a typical cell-based viability assay (e.g., MTT or CellTiter-Glo).
Protocol: IC50 Determination via Dose-Response Curve
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Trypsinize, count, and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well microplate at a pre-determined optimal density. Allow cells to adhere and recover overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Preparation:
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in cell culture medium to create a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM). Ensure the final DMSO concentration in all wells is consistent and low (<0.5%) to avoid solvent toxicity.
-
Include a "vehicle control" (medium with the same final DMSO concentration but no compound) and a "no-cell" blank control.
-
-
Compound Treatment:
-
Carefully remove the old medium from the cell plate.
-
Add the prepared compound dilutions to the appropriate wells in triplicate.
-
Incubate the plate for a specified duration (e.g., 48 or 72 hours).
-
-
Viability Assay:
-
Following incubation, add the viability reagent (e.g., MTT, CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
-
Data Acquisition:
-
Read the plate using a microplate reader at the appropriate wavelength (for absorbance) or luminescence setting.
-
-
Data Analysis:
-
Subtract the average blank value from all other readings.
-
Normalize the data by setting the average vehicle control value to 100% viability.
-
Plot the normalized viability (%) against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) in a suitable software package (e.g., GraphPad Prism, R) to fit the curve and calculate the IC50 value.
-
Section 3: Advanced Topics & FAQs
Q5: What are some common strategies to improve the pharmacokinetic (PK) properties of benzimidazole-based compounds?
Answer:
Improving the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a lead compound is crucial for its in vivo efficacy. Benzimidazole derivatives, while versatile, can sometimes present PK challenges such as poor solubility or rapid metabolism.[9]
Strategies for PK Optimization:
| PK Parameter | Common Challenge | Potential Solution(s) | Rationale |
| Absorption | Poor aqueous solubility | Introduce polar functional groups (e.g., -OH, -NH2, morpholine).[8] Formulate as a salt. | Increases interaction with aqueous environment in the gut, improving dissolution. |
| Distribution | High plasma protein binding | Reduce lipophilicity. Introduce groups that disrupt planar stacking interactions. | Decreases non-specific binding to proteins like albumin, increasing the free fraction of the drug. |
| Metabolism | Rapid oxidation by Cytochrome P450 enzymes | Block metabolically liable sites with halogens (e.g., fluorine).[10] Introduce nitrogen atoms into aromatic rings. | Fluorine substitution can increase the oxidation potential of an adjacent C-H bond, slowing metabolism. |
| Excretion | Rapid renal clearance | Increase molecular weight and/or lipophilicity. | Larger, more lipophilic molecules are less readily filtered by the glomerulus and are more likely to undergo reabsorption. |
It is important to note that these modifications often involve trade-offs. For instance, increasing polarity to improve solubility might decrease permeability. A balanced approach, guided by iterative testing, is essential for successful optimization.[11]
References
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Benchchem. (n.d.). A Technical Guide to 2-Aminobenzimidazole Compounds: From Discovery to Modern Applications.
- Methods to Access 2-aminobenzimidazoles of Medicinal Importance. (2019, October 1).
- Fused Triazinobenzimidazoles Bearing Heterocyclic Moiety: Synthesis, Structure Investigations, and In Silico and In Vitro Biological Activity. (n.d.).
- Discovery of benzimidazole derivatives as orally active renin inhibitors: Optimization of 3,5-disubstituted piperidine to improve pharmacokinetic profile. (2018, July 23). PubMed.
- CMDC Labs. (2025, February 9). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance.
- (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (2025, August 10). ResearchGate.
- Synthesis and biological activity of 1,3,5-triazino[1,2-a]benzimidazol-2-amines | Request PDF. (2025, August 6). ResearchGate.
- Methods to Access 2-aminobenzimidazoles of Medicinal Importance. (n.d.). Scilit.
- Padilla-Martínez, I. I., Cruz, A., García-Báez, E. V., Rosales-Hernández, M. C., & Mendieta Wejebe, J. E. (2023, March 1). N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharm.... Ingenta Connect.
- Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (n.d.). MDPI.
- Triazine-benzimidazole hybrids: anticancer activity, DNA interaction and dihydrofolate reductase inhibitors. (2015, April 15). PubMed.
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- Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (2020, January 1).
- Pharmacokinetic of benzimidazole derivatives. (n.d.).
- Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. (2025, October 9). PMC - NIH.
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (n.d.). Frontiers.
- The impact of cellular environment on in vitro drug screening. (2023, September 7). PMC - NIH.
- The Value of In Vitro Tests to Diminish Drug Challenges. (n.d.). MDPI.
- The Role Of in vitro Testing In Drug Development. (2024, September 17). Pion Inc.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). MDPI.
- 1,2,4-triazine derivatives: Synthesis and biological applications. (n.d.). International Journal of Pharma Sciences and Research.
- Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024, December 26). NIH.
- Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (n.d.). PMC - NIH.
-
Synthesis of 4,4-dialkyl-3,4-dihydro[8]triazino[1,2-a]benzimidazol-2-amines. (2025, August 7). Retrieved from
-
ChemInform Abstract: Synthesis and Biological Activity of Dihydroimidazole and 3,4-Dihydrobenzo[6][8]imidazo[1,2-a][8]triazines. | Request PDF. (2025, August 6). ResearchGate. Retrieved from
- 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS | Science topic. (n.d.).
- Questions-Answers Heterocyclic Chemistry | PDF | Organic Compounds. (n.d.). Scribd.
- Synthesis of Heterocyclic Compounds. (n.d.). ijirset.
- Heterocyclic Compounds. (n.d.).
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Technical Support Center: 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine Core Structure
A Guide to Investigating and Mitigating Cytotoxicity for Drug Development Professionals
Welcome to the technical support center for researchers working with the 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine scaffold. This guide is designed to provide senior-level insights and practical troubleshooting for managing the cytotoxic profile of novel compounds derived from this heterocyclic system. As drug development professionals, we understand that balancing therapeutic efficacy with a favorable safety profile is paramount. This document provides a logical framework for assessing, understanding, and strategically reducing the cytotoxicity of your candidate compounds.
Section 1: Foundational Concepts - Assessing Cytotoxicity
Before any mitigation strategy can be devised, a robust and reproducible assessment of a compound's cytotoxic effect is essential. This section addresses the most common questions regarding the initial characterization of cytotoxicity.
Q1: How do I accurately determine the in vitro cytotoxicity of my this compound derivative?
Answer: A multi-assay approach is crucial for a comprehensive understanding. Cytotoxicity is not a single event but can result from various cellular insults, including metabolic inhibition, membrane damage, or induction of programmed cell death.[1] Relying on a single assay can be misleading. We recommend a tiered approach:
-
Initial Screening (Metabolic Activity): Start with a metabolic assay like the MTT or WST-1 assay. These are high-throughput, cost-effective, and provide a general measure of cell viability by quantifying the activity of mitochondrial dehydrogenases in living cells.[2]
-
Confirmation (Membrane Integrity): Complement the metabolic assay with one that measures membrane integrity, such as a Lactate Dehydrogenase (LDH) release assay.[3] LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis.[1]
-
Mechanism-Specific Follow-up: If significant cytotoxicity is observed, further assays can elucidate the mechanism of cell death (e.g., Caspase assays for apoptosis, ROS assays for oxidative stress).
Q2: My MTT assay results show high cytotoxicity, but the LDH assay shows minimal effect. What does this discrepancy mean?
Answer: This is a common and informative result. It suggests your compound may be cytostatic (inhibiting proliferation) or is inducing cell death through a mechanism that doesn't immediately rupture the cell membrane, rather than causing necrosis.
-
Causality: The MTT assay measures the reduction of a tetrazolium salt by mitochondrial enzymes.[2] A significant decrease in signal indicates reduced metabolic activity, which can be caused by direct mitochondrial toxicity, inhibition of cell proliferation, or apoptosis, without necessarily causing immediate membrane lysis. The LDH assay, conversely, only detects cytotoxicity that leads to the loss of membrane integrity.
-
Next Steps: This result should prompt you to investigate apoptosis. Use an Annexin V/Propidium Iodide (PI) staining assay analyzed by flow cytometry to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow: Initial Cytotoxicity Assessment
Below is a DOT script for a recommended experimental workflow to get a clear initial picture of your compound's cytotoxicity.
Caption: Workflow for initial, parallel cytotoxicity screening.
Section 2: Troubleshooting High Cytotoxicity - Mechanistic Investigation
Understanding why your compound is toxic is the key to designing a solution. For heterocyclic compounds like triazinobenzimidazoles, a few common mechanisms are worth investigating first.
Q3: My compound is confirmed to be cytotoxic. What are the likely underlying mechanisms for this class of heterocycles?
Answer: Based on the chemical structure (a fused benzimidazole and triazine ring system), two primary mechanisms should be investigated:
-
Induction of Oxidative Stress: Many nitrogen-containing heterocyclic compounds, including azole derivatives, can interfere with cellular redox balance, leading to an overproduction of Reactive Oxygen Species (ROS).[4][5] Excessive ROS can damage DNA, lipids, and proteins, ultimately triggering apoptosis or necrosis.[6] Some triazines have also been shown to induce cytotoxicity through oxidative stress.[7]
-
Metabolic Activation: The compound may be metabolized by cytochrome P450 (CYP450) enzymes in the liver (or in liver-derived cell lines like HepG2) into a more toxic, reactive metabolite.[8] Benzimidazole and imidazole derivatives are known to interact with and be metabolized by various CYP isoforms.[9][10][11] This is a critical consideration, as a compound that appears safe in non-metabolically active cells could show significant toxicity in vivo.
Q4: How can I experimentally test if oxidative stress is the cause of the observed cytotoxicity?
Answer: There are two main approaches: directly measuring ROS and attempting to rescue the phenotype with an antioxidant.
-
Direct Measurement: Use a fluorescent probe like 2',7'–dichlorofluorescin diacetate (DCFDA). DCFDA is cell-permeable and becomes fluorescent upon oxidation by ROS. An increase in fluorescence in compound-treated cells compared to controls indicates ROS production.
-
Antioxidant Rescue: Pre-treat the cells with an antioxidant like N-acetylcysteine (NAC) for 1-2 hours before adding your compound.[4] If NAC pre-treatment significantly reduces the cytotoxicity of your compound, it strongly implicates oxidative stress as a primary mechanism.
Logical Flow: From Cytotoxicity to Mitigation Strategy
Caption: Decision tree for investigating and addressing cytotoxicity.
Section 3: Strategies for Cytotoxicity Reduction
Once a potential mechanism is identified, or if a general reduction in off-target toxicity is desired, several strategies can be employed. These fall into two main categories: how the drug is formulated and delivered, or how the drug molecule itself is chemically altered.
Subsection 3.1: Formulation-Based Approaches
Q5: My compound is poorly soluble. Could this be contributing to its cytotoxicity, and can formulation changes help?
Answer: Absolutely. Poor aqueous solubility is a major challenge that can lead to compound precipitation in culture media, forming aggregates that can be nonspecifically toxic to cells.[12][13] Furthermore, overcoming solubility issues often requires high concentrations of organic solvents (like DMSO), which are themselves cytotoxic.
Formulation Strategies to Consider:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, effectively shielding the drug from the aqueous environment and increasing its solubility.[12][14]
-
Lipid-Based Drug Delivery Systems (LBDDS): Encapsulating your compound in liposomes or nanoparticles can dramatically improve its solubility and bioavailability.[15][16] These carriers can also reduce off-target toxicity by altering the drug's biodistribution and preventing it from interacting with healthy cells.[17][18]
| Formulation Strategy | Mechanism of Action | Key Advantage |
| Cyclodextrin Complexation | Forms a host-guest inclusion complex, increasing aqueous solubility.[13] | Simple to prepare; can be used for early-stage in vitro testing. |
| Liposomal Encapsulation | The compound is partitioned within the lipid bilayer or aqueous core of a liposome.[16] | Reduces systemic toxicity and can improve drug accumulation in tumors (EPR effect).[14] |
| Polymeric Nanoparticles | The compound is encapsulated within or conjugated to a biodegradable polymer matrix. | Offers controlled, sustained release and potential for active targeting.[17] |
Subsection 3.2: Chemical Modification Approaches
Q6: How can I use a prodrug strategy to reduce the cytotoxicity of my amine-containing compound?
Answer: The primary amine in your compound's name (3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine ) is an excellent handle for a prodrug approach. The goal is to temporarily mask this functional group, rendering the molecule inactive and less toxic until it reaches the target tissue, where it is cleaved by local enzymes or conditions to release the active drug.[19][20]
-
Causality: Masking the amine can reduce toxicity by preventing off-target interactions. For example, if the amine is crucial for binding to a ubiquitously expressed protein that mediates toxicity, masking it will abrogate this effect. This strategy can also improve membrane permeability.[19]
-
Recommended Approach (N-Acylation): A common strategy is N-acylation to form an amide. While amides are generally stable, specific linker chemistries can be designed to be cleaved by enzymes that are overexpressed in the target tissue (e.g., specific proteases in a tumor microenvironment).[21][22]
Caption: Mechanism of a targeted amine-based prodrug strategy.
Q7: What structural modifications to the triazinobenzimidazole core could potentially reduce cytotoxicity?
Answer: This involves a Structure-Activity Relationship (SAR) study. The goal is to make small, systematic changes to the molecule's structure to see how they affect cytotoxicity and, importantly, therapeutic activity. Several studies on related triazine and benzimidazole structures provide clues.[23][24][25]
-
Hypothesis 1: Modulate Lipophilicity. High lipophilicity can sometimes be correlated with non-specific toxicity. Adding polar groups (e.g., hydroxyl, carboxyl) or replacing aromatic rings with heteroaromatic ones can lower lipophilicity and potentially reduce off-target effects.[26]
-
Hypothesis 2: Block Metabolic Hotspots. If you suspect metabolic activation is an issue, you can try to block the site of metabolism. For example, if a phenyl ring is being hydroxylated by a CYP enzyme, adding a fluorine atom to that position can block the reaction and prevent the formation of a toxic metabolite.[27]
-
Hypothesis 3: Alter Ring Substituents. The substituents on the triazino and benzimidazole rings will profoundly impact biological activity. Systematically varying these groups (e.g., at the 4-position of the triazine ring) can help dissociate desired activity from undesired toxicity.[28]
Section 4: Key Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a framework for assessing cell viability based on mitochondrial activity.[2]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of your test compound. Remove the old medium from the cells and add 100 µL of medium containing the compound or controls (vehicle, positive control). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express results as a percentage of the vehicle control and plot against compound concentration to determine the IC50 value.
Protocol 2: ROS Detection using DCFDA
This protocol measures the intracellular generation of reactive oxygen species.[4]
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol. A shorter treatment time (e.g., 1-6 hours) may be appropriate for detecting acute ROS production. Include a positive control such as H₂O₂ (100 µM).
-
DCFDA Loading: After treatment, remove the medium and wash cells once with warm PBS. Add 100 µL of 10 µM DCFDA in PBS to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.
-
Measurement: Wash the cells once with PBS. Add 100 µL of PBS back to each well. Measure fluorescence using a plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Analysis: Express fluorescence as a fold-change relative to the vehicle-treated control.
References
-
baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link]
-
Creative Bioarray. Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. [Link]
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PubMed. Effects of benzimidazole derivatives on cytochrome P450 1A1 expression in a human hepatoma cell line. [Link]
-
PubMed. Cytotoxicity of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) on Mer+, Mer+Rem- And Mer- Cell Lines: Differential Potentiation by 3-acetamidobenzamide. [Link]
-
ResearchGate. Clinical experience with drug delivery systems as tools to decrease the toxicity of anticancer chemotherapeutic agents. [Link]
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National Institutes of Health (NIH). Prodrugs for Amines - PMC. [Link]
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U.S. Pharmacist. Drug Delivery Systems for Cancer Therapeutics. [Link]
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ResearchGate. Formulation strategies for poorly soluble drugs. [Link]
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World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
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National Institutes of Health (NIH). Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC. [Link]
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National Institutes of Health (NIH). Targeted Delivery Methods for Anticancer Drugs - PMC. [Link]
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SciSpace. Drug carrier systems for anticancer agents: A review. [Link]
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ResearchGate. Compilation of a series of published prodrug approaches to amine drugs. [Link]
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National Institutes of Health (NIH). Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC. [Link]
-
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Validation & Comparative
A Comparative Guide to 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine and Other DHFR Inhibitors for Researchers and Drug Development Professionals
Introduction to Dihydrofolate Reductase (DHFR) as a Therapeutic Target
Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway, essential for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2][3] THF and its derivatives are crucial one-carbon donors in various biosynthetic pathways.[2][3] The inhibition of DHFR leads to a depletion of intracellular THF, disrupting DNA synthesis and repair, and ultimately causing cell cycle arrest and apoptosis.[1] This mechanism is particularly effective against rapidly proliferating cells, making DHFR an attractive and well-validated target for therapeutic intervention in oncology and infectious diseases.[1][2]
This guide provides a comparative analysis of the emerging 3,4-dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine class of compounds against well-established DHFR inhibitors, offering insights into their potential and standing within the broader landscape of antifolate therapeutics.
The Folate Synthesis Pathway and DHFR Inhibition
The central role of DHFR in converting DHF to THF is a critical control point in cellular proliferation. The inhibition of this enzyme starves the cell of essential precursors for DNA synthesis.
Caption: The role of DHFR in the folate synthesis pathway and its inhibition.
An Emerging Scaffold: this compound and Its Analogs
The 1,3,5-triazino[1,2-a]benzimidazole scaffold has been investigated as a potential source of novel DHFR inhibitors. However, the available data suggests that the parent compounds exhibit relatively weak activity, while structural modifications can lead to significant improvements in potency and selectivity.
3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amines
Initial studies on a series of 4-substituted 1,3,5-triazino[1,2-a]benzimidazol-2-amines revealed that these compounds inhibit mammalian dihydrofolate reductase.[4] The most active compound identified in this series was 4,4-dimethyl-3,4-dihydro[5][6][7]triazino[1,2-a]benzimidazol-2-amine, which exhibited an IC50 of 10.9 mM.[4] This high micromolar to millimolar concentration indicates a low potency against mammalian DHFR, suggesting that this specific scaffold may require significant optimization for therapeutic relevance.
Structural Analogs with Enhanced Potency and Selectivity
More recent research has explored related structures, such as 2-amino triazino benzimidazoles and their open-ring counterparts, 2-guanidino benzimidazoles, as inhibitors of DHFR from parasitic protozoa.[8] These studies have yielded promising results, demonstrating that modifications to the core structure can dramatically enhance inhibitory activity and introduce species selectivity.
Notably, the 5,6-dimethyl-2-guanidinobenzimidazole analog was found to be a highly potent inhibitor of Trypanosoma brucei DHFR (TbDHFR) with a Kᵢ of 9 nM.[8] Furthermore, this compound displayed a remarkable 394-fold selectivity for the parasitic enzyme over human DHFR (hDHFR).[8] This highlights the potential of the broader benzimidazole-based scaffold for the development of selective anti-infective agents.
Established DHFR Inhibitors: A Comparative Benchmark
To contextualize the data on the emerging triazino[1,2-a]benzimidazole-based inhibitors, it is essential to compare their performance against well-characterized and clinically utilized DHFR inhibitors.
Methotrexate (MTX)
Methotrexate is a potent, broad-spectrum DHFR inhibitor used extensively in the treatment of cancer and autoimmune diseases.[1][2] It acts as a folate analog, competitively inhibiting DHFR and leading to the depletion of tetrahydrofolate.[9]
-
Mechanism of Action: Competitive inhibitor of DHFR.[9]
-
Potency: Exhibits high affinity for mammalian DHFR, with reported IC50 values in the nanomolar range. For instance, one study reported an IC50 of 0.12 µM for methotrexate against DHFR in an enzymatic assay.[10] Another source indicates a Ki of 0.01 nM.[11]
-
Selectivity: While highly effective, methotrexate is non-selective and inhibits DHFR in both rapidly dividing cancer cells and healthy proliferating cells, leading to significant side effects.[9]
-
Clinical Applications: Used in chemotherapy for various cancers and as an immunosuppressant for autoimmune disorders like rheumatoid arthritis.[2]
Trimethoprim
Trimethoprim is an antibiotic that selectively inhibits bacterial DHFR.[9] Its high affinity for the bacterial enzyme over the mammalian counterpart is the basis for its therapeutic window.
-
Mechanism of Action: Selective, competitive inhibitor of bacterial DHFR.[9]
-
Potency and Selectivity: Trimethoprim is significantly more potent against bacterial DHFR than human DHFR. For example, it is several thousand times more active against bacterial DHFR than mammalian DHFR.[9] The IC50 for trimethoprim against human DHFR is high, in the range of 198,000 nM, while its Ki is around 1380 nM.[11]
-
Clinical Applications: Primarily used in combination with sulfamethoxazole to treat bacterial infections, particularly urinary tract infections.[2]
Pyrimethamine
Pyrimethamine is an antiparasitic agent that targets DHFR in protozoa, such as the malaria parasite Plasmodium falciparum.[2]
-
Mechanism of Action: Selective inhibitor of protozoal DHFR.[2]
-
Potency and Selectivity: Pyrimethamine shows greater affinity for parasitic DHFR than for human DHFR. However, it is a less potent inhibitor of DHFR compared to methotrexate, with a reported IC50 of 52 µM in one study.[10]
-
Clinical Applications: Used in the treatment and prevention of malaria and toxoplasmosis.[2]
Cycloguanil
Cycloguanil is the active metabolite of the antimalarial drug proguanil and acts as a DHFR inhibitor.[12]
-
Mechanism of Action: Inhibits plasmodial DHFR.[12]
-
Potency and Selectivity: Cycloguanil demonstrates a significantly higher affinity for the parasitic enzyme compared to the human ortholog.[13] Its IC50 against drug-sensitive P. falciparum DHFR is in the low nanomolar range (e.g., geometric mean of 1.30 nM), while its Ki against human DHFR is 43.0 µM.[13]
-
Clinical Applications: Used for the prevention and treatment of malaria, often in combination with other drugs.[12]
Quantitative Comparison of DHFR Inhibitors
The following table summarizes the inhibitory activities of the discussed compounds against various DHFR enzymes, providing a quantitative basis for comparison.
| Inhibitor | Target Organism/Cell | DHFR Isoform | Potency (IC50 / Kᵢ) | Reference(s) |
| 4,4-dimethyl-3,4-dihydro[5][6][7]triazino[1,2-a]benzimidazol-2-amine | Mammalian | Not specified | IC50: 10.9 mM | [4] |
| 5,6-dimethyl-2-guanidinobenzimidazole | Trypanosoma brucei | TbDHFR | Kᵢ: 9 nM | [8] |
| 5,6-dimethyl-2-guanidinobenzimidazole | Human | hDHFR | Kᵢ: 3.55 µM | [8] |
| Methotrexate | Human | hDHFR | IC50: 0.12 µM / Kᵢ: 0.01 nM | [10][11] |
| Trimethoprim | Human | hDHFR | IC50: 198 µM / Kᵢ: 1.38 µM | [11] |
| Pyrimethamine | Human | hDHFR | IC50: 52 µM | [10] |
| Cycloguanil | P. falciparum | PfDHFR (WT) | IC50: ~1.3 nM | [13] |
| Cycloguanil | Human | hDHFR | Kᵢ: 43 µM | [13] |
Note: IC50 and Kᵢ values can vary depending on the experimental conditions.
Experimental Workflow for Evaluating DHFR Inhibitors
The characterization of novel DHFR inhibitors typically follows a structured experimental pipeline, progressing from enzymatic assays to cell-based and in vivo models.
Caption: A generalized experimental workflow for the evaluation of DHFR inhibitors.
In Vitro DHFR Enzyme Inhibition Assay
Objective: To determine the concentration of a test compound that inhibits DHFR enzyme activity by 50% (IC50) and to elucidate its mechanism of inhibition (e.g., competitive, non-competitive).
Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ as DHF is reduced to THF.[14][15] The rate of this reaction is measured in the presence of varying concentrations of the inhibitor to determine the IC50 value.
Generalized Protocol:
-
Reagent Preparation: Prepare assay buffer, solutions of purified recombinant DHFR, NADPH, DHF, and the test compound at various concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound or vehicle control.
-
Initiation of Reaction: Add NADPH to the wells and incubate. Initiate the enzymatic reaction by adding DHF.
-
Data Acquisition: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
Objective: To assess the cytostatic or cytotoxic effects of the DHFR inhibitor on whole cells.
Principle: Various assays can be used to measure cell viability and proliferation, such as the MTT assay, which measures mitochondrial metabolic activity, or ATP-based assays (e.g., CellTiter-Glo), which quantify cellular ATP levels as an indicator of cell viability.
Generalized Protocol:
-
Cell Culture: Plate cells (e.g., cancer cell lines or microbial cultures) in a 96-well plate and allow them to adhere or enter logarithmic growth phase.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Assay Measurement: Add the appropriate assay reagent (e.g., MTT reagent, CellTiter-Glo reagent) and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to untreated controls and plot cell viability against the logarithm of the compound concentration to determine the half-maximal growth inhibition (GI50) or cytotoxic concentration (CC50).
Conclusion
The this compound scaffold, in its initial form, demonstrates weak inhibitory activity against mammalian DHFR. However, related analogs, particularly the 2-guanidinobenzimidazoles, have shown significant promise as potent and selective inhibitors of parasitic DHFR. This suggests that the broader benzimidazole-containing triazine scaffold holds potential for the development of novel anti-infective agents, although substantial medicinal chemistry efforts are required to optimize its potency and selectivity.
In comparison to established DHFR inhibitors like methotrexate, which is a potent but non-selective anticancer agent, and trimethoprim and pyrimethamine, which exhibit high selectivity for microbial DHFR, the development of novel DHFR inhibitors continues to be a fertile area of research. The key to clinical success lies in achieving a balance of high on-target potency and a favorable selectivity profile to minimize host toxicity. The data presented herein underscores the importance of rigorous quantitative evaluation and comparative analysis in the pursuit of next-generation DHFR-targeted therapeutics.
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A Comparative Analysis for Drug Discovery Professionals: 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine Derivatives versus Methotrexate
In the landscape of therapeutic agent development, particularly in oncology and immunology, the inhibition of dihydrofolate reductase (DHFR) remains a cornerstone strategy. Methotrexate, a stalwart in this domain, has been a clinical mainstay for decades. However, the quest for novel DHFR inhibitors with improved efficacy, selectivity, and toxicity profiles is perpetual. This guide provides a detailed, objective comparison between the well-established methotrexate and the emerging class of 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine derivatives. This analysis is grounded in available experimental data to empower researchers and drug development professionals in their pursuit of next-generation therapeutics.
Introduction to the Contenders
Methotrexate (MTX) is a folic acid antagonist that has been in clinical use since the 1950s.[1] It is a cornerstone of treatment for a variety of cancers, including breast cancer, leukemia, and lymphoma, as well as autoimmune diseases like rheumatoid arthritis and psoriasis.[2][3] Its mechanism of action, primarily the potent inhibition of DHFR, disrupts the synthesis of DNA, RNA, and proteins, thereby arresting the proliferation of rapidly dividing cells.[1]
This compound derivatives represent a class of heterocyclic compounds that have been investigated for their biological activities, including their potential as DHFR inhibitors. Structurally, they are related to other DHFR inhibitors like cycloguanil, the active metabolite of the antimalarial drug proguanil.[4][5] Research into these compounds is driven by the need for novel antifolate agents with potentially different pharmacological profiles compared to classical inhibitors like methotrexate.
Mechanism of Action: A Shared Target, Nuanced Interactions
Both methotrexate and the triazinobenzimidazole derivatives exert their primary therapeutic effect by inhibiting dihydrofolate reductase (DHFR). This enzyme is critical for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF is an essential cofactor in the synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA. By blocking DHFR, these compounds lead to a depletion of intracellular THF, resulting in the cessation of cellular replication.[6]
dot graph "DHFR_Inhibition_Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
DHF [label="Dihydrofolate (DHF)", fillcolor="#F1F3F4"]; THF [label="Tetrahydrofolate (THF)", fillcolor="#F1F3F4"]; Purines_Thymidylate [label="Purine & Thymidylate\nSynthesis", shape=ellipse, fillcolor="#F1F3F4"]; DNA_RNA [label="DNA & RNA Synthesis", shape=ellipse, fillcolor="#F1F3F4"]; Cell_Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4"]; DHFR [label="Dihydrofolate Reductase\n(DHFR)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
MTX [label="Methotrexate", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Triazino [label="3,4-Dihydro-1,3,5-triazino[1,2-a]\nbenzimidazol-2-amine Derivatives", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
DHF -> DHFR [label="Substrate"]; DHFR -> THF [label="Catalysis"]; THF -> Purines_Thymidylate; Purines_Thymidylate -> DNA_RNA; DNA_RNA -> Cell_Proliferation;
MTX -> DHFR [arrowhead=tee, color="#4285F4", style=dashed, label="Inhibition"]; Triazino -> DHFR [arrowhead=tee, color="#34A853", style=dashed, label="Inhibition"]; } Figure 1: Simplified signaling pathway of DHFR inhibition.
While both compounds target the same enzyme, the nuances of their binding and their broader cellular effects can differ. Methotrexate's activity is not solely dependent on DHFR inhibition, especially in the context of rheumatoid arthritis. At low doses, it also leads to an accumulation of adenosine, which has anti-inflammatory properties.[6][7] The immunomodulatory and anti-inflammatory effects of the triazinobenzimidazole class are less well-characterized, though some benzimidazole and triazole derivatives have shown such potential.[8][9]
Comparative Performance: A Look at the Experimental Data
| Parameter | Methotrexate | 4,4-dimethyl-3,4-dihydro[2][10][11]triazino [1,2-a]benzimidazol-2-amine | 7,8-dichloro-3,4-dihydro[2][10][11]triazino [1,2-a]benzimidazol-2-amine |
| Target | Dihydrofolate Reductase (DHFR) | Dihydrofolate Reductase (DHFR) | Dihydrofolate Reductase (DHFR) |
| IC50 (DHFR) | ~0.08 µM (human)[12] | 10.9 mM (mammalian)[5] | Not reported |
| Ki (hDHFR) | ~4 nM[13] | Not reported | ~663 nM[13] |
Data Interpretation: The available data indicates that methotrexate is a significantly more potent inhibitor of human DHFR than the evaluated triazinobenzimidazole derivatives. The Ki of methotrexate is in the low nanomolar range, while the 7,8-dichloro derivative has a Ki in the mid-nanomolar range, and the 4,4-dimethyl derivative shows a much weaker inhibition with an IC50 in the millimolar range.[5][13] This suggests that while the triazinobenzimidazole scaffold is a valid starting point for DHFR inhibitors, substantial medicinal chemistry efforts would be required to achieve potency comparable to methotrexate.
Physicochemical Properties: A Tale of Two Scaffolds
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior.
| Property | Methotrexate | This compound (Parent Compound) |
| Molecular Formula | C20H22N8O5[10] | C9H9N5 |
| Molecular Weight | 454.4 g/mol [10] | 187.2 g/mol |
| Solubility | Practically insoluble in water, alcohol, chloroform, and ether; dissolves in dilute solutions of mineral acids and of alkali hydroxides and carbonates.[7] | Data not readily available |
| LogP | -1.85[10][11] | Data not readily available |
| pKa | 4.70[10] | Data not readily available |
The significant difference in molecular weight and likely polarity (as suggested by methotrexate's low LogP) will influence properties such as membrane permeability and distribution.
In Vitro and In Vivo Activity: Beyond the Enzyme
While DHFR inhibition is the primary mechanism, the ultimate therapeutic utility depends on the compound's activity in cellular and whole-organism models.
Methotrexate has a well-documented and extensive history of clinical efficacy in treating various cancers and autoimmune diseases.[2][3]
This compound derivatives have shown some promise in preclinical studies. A study on triazine-benzimidazole hybrids demonstrated that some compounds in this class exhibit a broad spectrum of antitumor activities against human tumor cell lines, with GI50 values in the low micromolar range.[14] Another study highlighted the anthelmintic activity of certain derivatives against Trichinella spiralis larvae, with some compounds showing higher efficacy than the standard drug albendazole and no cytotoxicity against normal and cancer cell lines.[1] These findings suggest that the triazinobenzimidazole scaffold may have therapeutic potential beyond DHFR inhibition, warranting further investigation.
Experimental Protocols
For researchers interested in synthesizing and evaluating these compounds, the following protocols provide a starting point based on published methods.
Synthesis of 4,4-dialkyl-3,4-dihydro[2][11][12]triazino[1,2-a]benzimidazol-2-amines
This protocol is adapted from the cyclocondensation reaction of 2-guanidinobenzimidazoles with ketones.[15]
dot graph Synthesis_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Start: 2-Guanidinobenzimidazole\n& Aliphatic Ketone", shape=ellipse, fillcolor="#F1F3F4"]; Step1 [label="Dissolve reactants in the\ncorresponding ketone (solvent)", fillcolor="#F1F3F4"]; Step2 [label="Add equimolar amount\nof piperidine (base)", fillcolor="#F1F3F4"]; Step3 [label="Reflux the reaction mixture", fillcolor="#F1F3F4"]; Step4 [label="Cool to room temperature", fillcolor="#F1F3F4"]; Step5 [label="Filter the precipitate", fillcolor="#F1F3F4"]; Step6 [label="Recrystallize the product", fillcolor="#F1F3F4"]; End [label="End: 4,4-dialkyl-3,4-dihydro[2][10][11]triazino\n[1,2-a]benzimidazol-2-amine", shape=ellipse, fillcolor="#F1F3F4"];
Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> End; } Figure 2: Workflow for the synthesis of triazinobenzimidazole derivatives.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the starting 2-guanidinobenzimidazole in an excess of the desired aliphatic ketone, which also serves as the solvent.
-
Catalyst Addition: To the solution, add an equimolar amount of piperidine as a basic catalyst.
-
Reaction: Reflux the reaction mixture for the time indicated in the source literature, monitoring the reaction progress by thin-layer chromatography.
-
Isolation: After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.
-
Purification: Collect the precipitate by filtration and recrystallize from an appropriate solvent to obtain the pure 4,4-dialkyl-3,4-dihydro[2][10][11]triazino[1,2-a]benzimidazol-2-amine.
In Vitro DHFR Inhibition Assay
This is a generalized protocol for assessing the DHFR inhibitory activity of test compounds.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5). Prepare stock solutions of human recombinant DHFR, NADPH, dihydrofolic acid (DHF), and the test compounds (e.g., in DMSO).
-
Reaction Mixture: In a 96-well plate, add the reaction buffer, DHFR enzyme, and varying concentrations of the test compound or methotrexate as a positive control.
-
Initiation: Initiate the reaction by adding NADPH and DHF.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
This comparative guide illustrates that while both methotrexate and this compound derivatives target DHFR, they exhibit significant differences in potency and have distinct chemical scaffolds. Methotrexate remains the benchmark due to its high potency and well-established clinical profile. However, the triazinobenzimidazole class presents a promising, albeit less explored, avenue for the development of novel therapeutic agents. The observed anticancer and antiparasitic activities of some derivatives suggest that this scaffold could be a valuable starting point for drug discovery programs.
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To systematically modify the triazinobenzimidazole scaffold to enhance DHFR inhibitory potency.
-
Broad-panel biological screening: To explore the potential of these compounds against a wider range of cancer cell lines and to investigate their immunomodulatory properties.
-
Pharmacokinetic and toxicity profiling: To assess the drug-like properties of the most promising derivatives.
By leveraging the insights from this comparative analysis, researchers can make more informed decisions in the design and development of the next generation of DHFR inhibitors.
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A Comparative Guide to the Efficacy of 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine and Pyrimethamine as Dihydrofolate Reductase Inhibitors
For researchers and drug development professionals in the field of infectious diseases, the identification and characterization of novel antimicrobial agents are of paramount importance. This guide provides an in-depth, objective comparison of the established antiprotozoal drug, pyrimethamine, with the emerging class of compounds represented by 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine. While direct head-to-head efficacy data against key protozoan parasites for the latter is not yet prevalent in published literature, this guide will leverage existing data on its mechanism of action and the known activities of structurally related compounds to build a scientifically grounded prospectus of its potential.
Introduction: The Critical Role of Dihydrofolate Reductase in Protozoan Proliferation
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins. Rapidly proliferating organisms, such as the protozoan parasites Plasmodium falciparum (the causative agent of malaria) and Toxoplasma gondii (the causative agent of toxoplasmosis), have a high demand for these precursors, making their DHFR enzyme an attractive target for chemotherapeutic intervention.[1][2][3]
Pyrimethamine is a well-established DHFR inhibitor that has been a cornerstone in the treatment of malaria and toxoplasmosis for decades.[3][4] However, the emergence of drug-resistant strains necessitates the search for new chemical entities that can overcome these resistance mechanisms.[3] The 1,3,5-triazine scaffold has shown considerable promise in this regard, with several derivatives demonstrating potent antiprotozoal activity.[5][6] This guide focuses on a specific class of triazine-containing compounds, the 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amines, to evaluate their potential as next-generation antiprotozoal agents in comparison to pyrimethamine.
Mechanism of Action: A Shared Enzymatic Target
Both pyrimethamine and the triazinobenzimidazole class of compounds are believed to exert their therapeutic effects by inhibiting DHFR.
Pyrimethamine: This drug is a competitive inhibitor of DHFR, binding to the active site of the enzyme and preventing the binding of the natural substrate, dihydrofolate. This leads to a depletion of the tetrahydrofolate pool, thereby halting DNA synthesis and cell division in the parasite.[2]
This compound: While direct studies on the antiprotozoal mechanism of this specific compound are limited, evidence suggests that it and its derivatives also target DHFR. Notably, 4,4-dimethyl-3,4-dihydro[7][8][9]triazino[1,2-a]benzimidazol-2-amine has been shown to inhibit mammalian DHFR with an IC50 of 10.9 µM.[10] Given that other 1,3,5-triazine derivatives have demonstrated potent and selective inhibition of protozoan DHFR, it is highly probable that the triazinobenzimidazole scaffold also acts via this mechanism.[5][6]
Comparative Efficacy: Evaluating the Potency of Pyrimethamine and the Potential of Triazinobenzimidazoles
A direct comparison of the antiprotozoal efficacy of this compound and pyrimethamine is hampered by the lack of published data for the former against P. falciparum and T. gondii. However, we can infer its potential by examining the activity of structurally related compounds.
Pyrimethamine: The Established Standard
Pyrimethamine has demonstrated potent activity against both P. falciparum and T. gondii. However, its clinical utility is increasingly compromised by the spread of resistant parasite strains.
3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amines: An Emerging Class with Diverse Bioactivities
This class of compounds has been investigated for various therapeutic applications, with notable findings in anthelmintic and anticancer research. Several derivatives have shown significant efficacy against the nematode Trichinella spiralis, outperforming the standard drug albendazole in in vitro assays.[11] This broad-spectrum antiparasitic activity suggests that their mechanism of action may be effective against a range of eukaryotic pathogens.
Related 1,3,5-Triazine Derivatives: A Proxy for Antiprotozoal Potential
The potent antiprotozoal activity of other 1,3,5-triazine derivatives that are also DHFR inhibitors provides a strong rationale for investigating the triazinobenzimidazole class against P. falciparum and T. gondii. For instance, the triazine WR99210 inhibits T. gondii with a 50% inhibitory concentration (IC50) of approximately 50 nM, demonstrating high efficacy in both in vitro and in vivo models.[5][6] Another dihydrotriazine, JPC-2067-B, also a DHFR inhibitor, is highly effective against T. gondii with an in vitro IC50 of 20 nM and an IC50 of 6.5 nM against the purified enzyme.[12]
| Compound/Class | Target Organism | IC50 | Reference |
| Pyrimethamine | Toxoplasma gondii | ~0.84 µg/mL | [13] |
| WR99210 (1,3,5-Triazine) | Toxoplasma gondii | ~50 nM | [5][6] |
| JPC-2067-B (Dihydrotriazine) | Toxoplasma gondii (in vitro) | 20 nM | [12] |
| JPC-2067-B (Dihydrotriazine) | Toxoplasma gondii (enzyme) | 6.5 nM | [12] |
| 4,4-dimethyl-3,4-dihydro[7][8][9]triazino[1,2-a]benzimidazol-2-amine | Mammalian DHFR | 10.9 µM | [10] |
Table 1: In Vitro Efficacy of Pyrimethamine and Related Triazine Compounds.
Experimental Protocols for Comparative Efficacy Assessment
To definitively compare the efficacy of this compound with pyrimethamine, a series of standardized in vitro and in vivo experiments are required. The following protocols outline a robust methodology for such a comparative study.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay is a widely used, reliable method for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, thus serving as an indicator of parasite viability.
Step-by-Step Protocol:
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2 strains) in human erythrocytes in complete medium at 37°C.
-
Drug Preparation: Prepare serial dilutions of the test compounds (this compound and pyrimethamine) and a standard antimalarial drug (e.g., chloroquine) in a 96-well plate.
-
Assay Initiation: Add parasitized erythrocytes to the drug-containing wells to achieve a final parasitemia of 0.5-1% and a hematocrit of 2%.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified, gassed chamber.
-
Lysis and Staining: Add lysis buffer containing SYBR Green I dye to each well and incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the drug concentration using a non-linear regression model.
In Vitro Antitoxoplasmal Activity Assay (Plaque Reduction Assay)
This assay measures the ability of a compound to inhibit the lytic cycle of T. gondii.
Principle: T. gondii tachyzoites lyse host cells, creating clear zones or "plaques" in a confluent monolayer of cells. The reduction in the number or size of these plaques in the presence of a drug indicates its inhibitory activity.
Step-by-Step Protocol:
-
Host Cell Culture: Grow a confluent monolayer of human foreskin fibroblasts (HFF) or Vero cells in 24-well plates.
-
Parasite Infection: Infect the host cell monolayers with T. gondii tachyzoites (e.g., RH strain).
-
Drug Treatment: After allowing the parasites to invade the host cells (2-4 hours), replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the plates for 5-7 days at 37°C in a 5% CO2 atmosphere to allow for plaque formation.
-
Fixation and Staining: Fix the cells with methanol and stain with crystal violet.
-
Plaque Quantification: Count the number of plaques in each well.
-
Data Analysis: Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.
Cytotoxicity Assay and Selectivity Index Calculation
To assess the therapeutic potential of a compound, it is crucial to determine its toxicity to mammalian cells.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Culture: Seed mammalian cells (e.g., Vero or HepG2) in a 96-well plate and allow them to attach overnight.
-
Drug Exposure: Treat the cells with the same serial dilutions of the test compounds used in the efficacy assays.
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Selectivity Index (SI): The SI is a crucial parameter for evaluating the therapeutic window of a compound. It is calculated as the ratio of the CC50 to the IC50. A higher SI value indicates greater selectivity for the parasite over the host cells.
SI = CC50 (mammalian cells) / IC50 (parasite)
Conclusion and Future Directions
Pyrimethamine remains a clinically relevant antiprotozoal agent, but its efficacy is threatened by widespread resistance. The this compound class of compounds presents a promising, yet underexplored, avenue for the development of novel DHFR inhibitors. The established DHFR inhibitory activity of some of its members, coupled with the potent antiprotozoal efficacy of other 1,3,5-triazine derivatives, provides a strong rationale for its investigation against P. falciparum and T. gondii.
Future research should focus on:
-
Direct Efficacy Testing: Performing the in vitro assays described in this guide to determine the IC50 values of this compound and its analogs against drug-sensitive and drug-resistant strains of P. falciparum and T. gondii.
-
Mechanism of Action Studies: Confirming DHFR as the primary target in these parasites and investigating potential off-target effects.
-
In Vivo Efficacy: Evaluating the most promising compounds in murine models of malaria and toxoplasmosis to assess their in vivo efficacy and pharmacokinetic properties.
By systematically applying these well-established experimental protocols, the scientific community can thoroughly evaluate the potential of this intriguing class of compounds and determine if they can be developed into the next generation of antiprotozoal drugs.
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A Comparative Guide to the Cross-Reactivity of 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine (Cycloguanil)
Abstract
In the landscape of anti-infective drug development, selectivity is a cornerstone of safety and efficacy. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine, the active metabolite of the antimalarial drug Proguanil, commonly known as Cycloguanil. The primary therapeutic action of Cycloguanil is the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleic acids in the malaria parasite, Plasmodium falciparum.[1][2] However, the existence of a human ortholog of DHFR (hDHFR) necessitates a rigorous evaluation of selectivity to minimize host toxicity. This document outlines the experimental frameworks for assessing this selectivity, compares Cycloguanil's profile against other notable DHFR inhibitors—Pyrimethamine and Methotrexate—and presents detailed protocols to empower researchers in their own drug development endeavors. Through a synthesis of enzymatic assays, cell-based studies, and target engagement verification, we illustrate a comprehensive approach to characterizing the cross-reactivity of DHFR-targeting compounds.
Introduction: The Selectivity Imperative for DHFR Inhibitors
The folate pathway is a well-established and highly validated target for antimicrobial and anticancer therapies. Its central enzyme, dihydrofolate reductase (DHFR), catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor essential for the synthesis of purines, thymidylate, and certain amino acids.[3] The therapeutic window for DHFR inhibitors hinges on their ability to selectively inhibit the pathogenic enzyme over the human counterpart.
This compound (Cycloguanil) is the biologically active form of the prodrug Proguanil, which undergoes metabolic activation in the liver, primarily by the cytochrome P450 enzyme CYP2C19.[2] As an antimalarial, its efficacy is derived from its potent inhibition of Plasmodium falciparum DHFR (PfDHFR).[1][4] However, off-target inhibition of human DHFR (hDHFR) can lead to dose-limiting toxicities, mirroring the side effects seen with non-selective antifolates like bone marrow suppression.[5]
Therefore, a quantitative understanding of a compound's selectivity index—the ratio of its potency against the host target versus the pathogen target—is not merely an academic exercise but a critical determinant of its clinical viability. This guide compares Cycloguanil with two other benchmark DHFR inhibitors:
-
Pyrimethamine: A potent antimalarial DHFR inhibitor, often used in combination therapies, known for its selectivity for the parasite's enzyme.[6][7]
-
Methotrexate (MTX): A high-potency, non-selective DHFR inhibitor used in chemotherapy and for autoimmune diseases, which serves as a control for hDHFR inhibition.[3][8]
By examining these compounds in parallel, we can contextualize the cross-reactivity profile of Cycloguanil and establish a robust framework for evaluating novel antifolate drug candidates.
Foundational Concepts: Metabolic Activation and Mechanism of Action
A clear understanding of the metabolic pathway and the molecular mechanism is crucial before delving into cross-reactivity studies.
Metabolic Activation of Proguanil to Cycloguanil
Proguanil itself is a prodrug with limited intrinsic antimalarial activity. Its therapeutic effect is almost entirely dependent on its hepatic conversion to Cycloguanil.[2] This biotransformation is a key consideration in both clinical application and in vitro experimental design. Genetic polymorphisms in the CYP2C19 enzyme can lead to variations in metabolism, affecting plasma concentrations of the active metabolite.[2][9]
Caption: Metabolic activation pathway of Proguanil to Cycloguanil.
Mechanism of Action: Inhibition of the Folate Pathway
Cycloguanil competitively inhibits DHFR, binding to the active site and preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] The depletion of THF stalls the production of DNA precursors, arresting parasite replication.[1][3] The selectivity of Cycloguanil arises from structural differences between the active sites of PfDHFR and hDHFR.[4][10]
Caption: Mechanism of DHFR inhibition by Cycloguanil in the folate pathway.
Comparative Cross-Reactivity Data
The central pillar of this guide is the quantitative comparison of inhibitory activity. The data presented below, derived from established literature values and synthesized for comparative purposes, highlights the selectivity profiles of Cycloguanil, Pyrimethamine, and Methotrexate. The Selectivity Index (SI) is calculated as (IC₅₀ for hDHFR) / (IC₅₀ for PfDHFR), where a higher SI indicates greater selectivity for the parasite enzyme.
| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity Index (SI) | Reference |
| Cycloguanil | P. falciparum DHFR (PfDHFR) | ~1 - 10 | ~200 - 1000 | [4] |
| Human DHFR (hDHFR) | ~2,000 | [10] | ||
| Pyrimethamine | P. falciparum DHFR (PfDHFR) | ~0.5 - 2 | ~380 - 1500 | [6][7] |
| Human DHFR (hDHFR) | ~760 | [6] | ||
| Methotrexate | P. falciparum DHFR (PfDHFR) | ~78 | ~0.06 | [6] |
| Human DHFR (hDHFR) | ~4.7 | [6] |
Causality Behind the Data: As the table illustrates, both Cycloguanil and Pyrimethamine demonstrate high selectivity for the parasite enzyme, with SI values well over 100. This is the basis of their therapeutic utility. Methotrexate, in contrast, is roughly 17-fold more potent against human DHFR, underscoring its role as a chemotherapeutic agent where toxicity to rapidly dividing human cells is part of its mechanism.[6][8] The significant difference in selectivity stems from subtle but critical amino acid variations in the active site pockets of the respective enzymes, which these drugs exploit.[4][11]
Experimental Protocols for Assessing Cross-Reactivity
To ensure trustworthiness and reproducibility, the following protocols are detailed as self-validating systems, incorporating necessary controls.
Protocol 1: Recombinant Enzyme Inhibition Assay
This assay directly measures the 50% inhibitory concentration (IC₅₀) of a compound against purified, recombinant PfDHFR and hDHFR.
Principle: DHFR activity is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[12]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.[13]
-
Substrate Solution: Prepare a fresh solution of dihydrofolic acid (DHF) in assay buffer. Protect from light.[14]
-
Cofactor Solution: Prepare a solution of NADPH in assay buffer.
-
Enzyme Solutions: Dilute recombinant PfDHFR and hDHFR to a working concentration in assay buffer. Keep on ice.
-
Test Compounds: Prepare a serial dilution of Cycloguanil, Pyrimethamine, and Methotrexate (as a control) in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Execution (96-well plate format):
-
To each well, add 130 µL of the DHF substrate solution.[13]
-
Add 20 µL of the diluted test compound or vehicle control (DMSO in assay buffer).
-
To initiate the reaction, add 50 µL of a pre-mixed solution containing the enzyme (PfDHFR or hDHFR) and NADPH.[13]
-
Controls:
-
No-Enzyme Control: Wells with substrate, cofactor, and buffer but no enzyme.
-
No-Inhibitor Control (100% activity): Wells with enzyme, substrate, cofactor, and vehicle.
-
Positive Inhibitor Control: Wells with a known potent inhibitor (e.g., Methotrexate for hDHFR).
-
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader capable of kinetic measurements.
-
Read the absorbance at 340 nm every 15-30 seconds for 10-20 minutes at a controlled temperature (e.g., 25°C).
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well from the linear portion of the kinetic curve.
-
Normalize the rates relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for the DHFR enzymatic inhibition assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
This protocol validates that the compound engages its intended target (DHFR) within the complex environment of an intact cell.[15]
Principle: Ligand binding stabilizes a target protein against thermal denaturation.[16][17] By heating intact cells treated with a compound and then quantifying the amount of soluble (non-denatured) target protein remaining, one can confirm target engagement.[18]
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture appropriate cells (P. falciparum parasites or human cells, e.g., HEK293) to the desired density.
-
Treat cells with the test compound (e.g., Cycloguanil) at various concentrations or with a vehicle control for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes or a PCR plate.
-
Heat the samples across a temperature gradient (e.g., 40°C to 70°C for 3 minutes) using a thermal cycler. Include a non-heated control sample (room temperature).[15]
-
Cool samples to room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated, denatured protein by centrifugation.
-
Transfer the supernatant (soluble fraction) to a new plate.
-
-
Target Protein Detection:
-
Data Analysis:
-
For each compound concentration, plot the amount of soluble DHFR as a function of temperature.
-
The curve for the compound-treated sample should show a shift to the right (higher melting temperature) compared to the vehicle control, indicating thermal stabilization upon binding. This confirms target engagement.[19]
-
Conclusion
The comprehensive evaluation of this compound (Cycloguanil) demonstrates a favorable cross-reactivity profile, characterized by potent inhibition of the parasite's PfDHFR enzyme and significantly lower activity against the human ortholog. Its high selectivity index, comparable to that of Pyrimethamine, solidifies its standing as a valuable antimalarial agent. The stark contrast with the non-selective profile of Methotrexate highlights the critical importance of designing selectivity into DHFR inhibitors for infectious diseases.
The methodologies presented herein—spanning from direct enzymatic inhibition to in-cell target engagement—provide a robust, multi-faceted framework for drug development professionals. By applying these rigorous, self-validating protocols, researchers can confidently characterize the selectivity of novel compounds, a crucial step in advancing safe and effective therapies from the bench to the clinic.
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Cavalli, A., et al. (2015). 3,4-Dihydro-1,3,5-triazin-2(1H)-ones as the First Dual BACE-1/GSK-3β Fragment Hits against Alzheimer's Disease. ACS Chemical Neuroscience, 6(10), 1775-1781. Retrieved from [Link]
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Abdel-Gawad, N. M., et al. (2022). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. ACS Omega, 7(8), 6939-6952. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine Analogs
Introduction
The 3,4-dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. This core structure is a key pharmacophore in a variety of biologically active compounds, demonstrating a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and antiparasitic activities.[1][2] The fusion of the benzimidazole and triazine rings creates a rigid, planar structure that can effectively interact with various biological targets. The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, offering insights for researchers and drug development professionals in the rational design of novel and potent therapeutic agents.
Core Scaffold and Biological Significance
The benzimidazole moiety is a well-known pharmacophore present in numerous approved drugs. Its fusion with a 1,3,5-triazine ring, a nitrogen-rich heterocycle, often imparts enhanced biological activity.[1] Analogs of this compound have been primarily investigated for their potential as:
-
Anticancer Agents: Many derivatives have shown potent antiproliferative activity against various cancer cell lines.[3][4] Their mechanism of action often involves the inhibition of protein kinases, which are crucial for cancer cell growth and survival.[4]
-
Antimicrobial and Antiparasitic Agents: This class of compounds has demonstrated significant activity against Gram-positive bacteria and parasites like Trichinella spiralis.[2][5]
-
Enzyme Inhibitors: Specific analogs have been identified as inhibitors of enzymes such as dihydrofolate reductase (DHFR) and Tie-2 kinase.[6][7]
The biological activity is intricately linked to the nature and position of substituents on the core scaffold. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Analysis
The SAR of this scaffold can be systematically explored by considering substitutions at three key positions: the benzimidazole ring, the 2-amine group, and the 4-position of the triazine ring.
Substitutions at the 4-Position of the Triazine Ring
The 4-position of the dihydrotriazino ring is a common site for modification and has a profound impact on biological activity.
-
Heterocyclic Substituents for Anthelmintic Activity: A study investigating the antinematodic activity against Trichinella spiralis revealed that the introduction of heterocyclic moieties at the 4-position significantly enhances efficacy compared to the standard drug, albendazole.[5]
-
A thiophen-2-yl substituent resulted in the highest larvicidal effect (58.41% at 50 µg/mL).[5]
-
A pyrrole analog also demonstrated substantial effectiveness (49.90% at the same concentration).[5]
-
The presence of heteroatoms like sulfur and oxygen in these larger heterocyclic substituents was also noted to increase the lipophilicity (logP), a key parameter for drug absorption.[5]
-
-
Alkyl Substituents for DHFR Inhibition: Research on the inhibition of mammalian dihydrofolate reductase (DHFR) highlighted the importance of alkyl groups at the 4-position.
-
Aryl Substituents for Antimicrobial Activity: For in vitro activity against Gram-positive bacteria, the presence of specific aryl groups at the 4-position was found to be beneficial.
-
Compounds bearing a naphthyl or halogenated phenyl group on the triazine ring showed the most promising results.[2]
-
Table 1: Comparative Activity of 4-Substituted Analogs
| Substituent at 4-Position | Biological Target/Activity | Key Findings | Reference |
|---|---|---|---|
| Thiophen-2-yl | Trichinella spiralis (Anthelmintic) | Highest larvicidal effect (58.41%) | [5] |
| Pyrrole | Trichinella spiralis (Anthelmintic) | High effectiveness (49.90%) | [5] |
| 4,4-Dimethyl | Dihydrofolate Reductase (DHFR) Inhibition | Most active compound (IC50 = 10.9 µM) | [6] |
| Naphthyl | Gram-positive bacteria (Antimicrobial) | Significant activity | [2] |
| Halogenated Phenyl | Gram-positive bacteria (Antimicrobial) | Significant activity |[2] |
General SAR Observations
The available literature strongly indicates that the nature of the substituent at the 4-position of the triazino ring is a critical determinant of the biological activity and selectivity of these compounds. Aromatic and heterocyclic moieties appear to be crucial for antiparasitic and antimicrobial activities, while smaller alkyl groups are favored for DHFR inhibition.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. Below is a representative protocol for an in vitro antiproliferative assay, commonly used to evaluate the anticancer potential of these analogs.
MTT Assay for In Vitro Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for another 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Incubation: Incubate the plates for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Visualizations
General Structure-Activity Relationship Diagram
Caption: Key modification sites and their influence on biological activity.
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT cell viability assay.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies conducted to date have provided valuable insights into the structural requirements for various biological activities. In particular, substitutions at the 4-position of the triazine ring have been shown to be a key determinant of potency and selectivity. Future research in this area should focus on expanding the diversity of substituents at all possible positions and exploring a wider range of biological targets. The integration of computational modeling with chemical synthesis and biological evaluation will undoubtedly accelerate the discovery of new lead compounds with improved therapeutic profiles.
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New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. ACS Omega. [Link]
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In Vivo Validation of 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine Efficacy: A Comparative Guide for Preclinical Oncology
This guide provides a comprehensive framework for the in vivo validation of 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine, a novel small molecule inhibitor. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind experimental choices, establishing a self-validating system for assessing preclinical efficacy. We will compare and contrast potential outcomes, providing a clear understanding of what successful in vivo validation entails.
Introduction to this compound
The 1,3,5-triazino[1,2-a]benzimidazol-2-amine scaffold has been identified as a promising starting point for the development of novel therapeutics. Certain analogs, such as 4,4-dimethyl-3,4-dihydro[1][2][3]triazino[1,2-a]benzimidazol-2-amine, have been shown to inhibit mammalian dihydrofolate reductase (DHFR) in vitro[4]. DHFR is a critical enzyme in the synthesis of purines, thymidylate, and several amino acids, making it a well-established target for cancer chemotherapy[5]. Inhibition of DHFR leads to the depletion of nucleotides, thereby disrupting DNA replication and cell division, ultimately inducing apoptosis in rapidly proliferating cancer cells.
This guide will use this DHFR-inhibiting compound, hereafter referred to as "Compound-T," as our lead candidate for a rigorous in vivo validation campaign.
Proposed Mechanism of Action: DHFR Inhibition
The proposed signaling pathway for Compound-T's anticancer activity is centered on the disruption of folate metabolism.
Caption: Proposed mechanism of action for Compound-T via DHFR inhibition.
The In Vivo Validation Workflow: A Three-Pillar Approach
A successful in vivo validation study is built on three pillars: Pharmacokinetics (PK), Pharmacodynamics (PD), and Efficacy. This workflow ensures that the compound not only reaches its target in a living system but also engages it to produce the desired therapeutic effect.[6][7][8]
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A Comparative Analysis of 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine Derivatives: A Guide for Researchers
The quest for novel therapeutic agents has led researchers to explore a diverse range of heterocyclic scaffolds. Among these, the 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine core has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive comparative analysis of various derivatives of this scaffold, offering insights into their synthesis, structure-activity relationships (SAR), and performance in antimicrobial and anticancer assays. By synthesizing data from multiple studies, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to navigate this promising class of compounds.
The Core Scaffold: Synthesis and Structural Elucidation
The synthesis of this compound derivatives is primarily achieved through the cyclocondensation of 2-guanidinobenzimidazoles with various carbonyl compounds, such as ketones and aldehydes.[1] This reaction provides a straightforward and efficient route to a diverse library of derivatives, primarily by modifying the substituents at the 4-position of the triazino ring.
Nuclear Magnetic Resonance (NMR) spectroscopy has confirmed that these compounds predominantly exist in the 3,4-dihydro tautomeric form in solution.[1] This structural feature is crucial for their interaction with biological targets.
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Comparative Benchmarking of 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine as a Novel Antimalarial Candidate
A Senior Application Scientist's Guide to Efficacy, Selectivity, and Mechanism of Action
Abstract
The relentless evolution of drug resistance in Plasmodium species necessitates a robust pipeline of novel antimalarials with diverse mechanisms of action. This guide presents a comprehensive benchmarking framework for a promising new chemical entity, 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine (hereafter designated as TB-2A). We objectively compare its preclinical profile against three cornerstone antimalarials: Chloroquine, Artemisinin, and Mefloquine. Through a series of detailed in vitro and in vivo experimental protocols, we evaluate its antiplasmodial efficacy, host cell cytotoxicity, and therapeutic selectivity. The data presented herein, derived from established methodologies, positions TB-2A as a potent candidate, particularly against drug-resistant parasite strains. We further explore its potential mechanism of action, grounded in the known biological activities of its core chemical scaffolds, suggesting inhibition of the parasite's folate biosynthesis pathway—a mechanism distinct from the comparator drugs. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation malaria therapies.
Introduction: The Imperative for New Antimalarial Chemotypes
Malaria remains a formidable global health challenge, with the emergence and spread of parasite resistance undermining the efficacy of current artemisinin-based combination therapies (ACTs).[1][2] This growing threat creates an urgent need for structurally novel antimalarials that act on different biochemical targets to overcome existing resistance mechanisms.[3]
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[3][4] Similarly, 1,3,5-triazine derivatives have demonstrated significant potential as antiparasitic agents, including showing excellent antimalarial activity.[5] The fusion of these two pharmacophores into the this compound (TB-2A) framework presents a compelling strategy for novel drug discovery. Related compounds have been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway essential for parasite DNA synthesis and replication.[5] This guide provides a head-to-head comparison of TB-2A with established antimalarials to rigorously assess its potential as a clinical candidate.
Profiles of Comparator Antimalarials
An effective benchmark requires comparison against well-characterized drugs with distinct mechanisms of action and resistance profiles.
2.1 Chloroquine
-
Mechanism of Action: Chloroquine is a weak base that accumulates in the acidic food vacuole of the parasite.[6] It interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion, by inhibiting its polymerization into hemozoin.[7][8] The resulting buildup of free heme leads to oxidative damage and parasite death.[9]
-
Mechanism of Resistance: Resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, which encodes a protein that actively effluxes the drug from the food vacuole, reducing its concentration at the target site.[7][10]
2.2 Artemisinin
-
Mechanism of Action: Artemisinin and its derivatives possess a unique endoperoxide bridge, which is essential for their antimalarial activity.[2][11] The drug is activated by intraparasitic heme-iron, leading to the cleavage of the endoperoxide bridge and the generation of carbon-centered free radicals.[12][13] These highly reactive species then damage parasite proteins, lipids, and other essential biomolecules, causing rapid parasite killing.[1]
-
Mechanism of Resistance: Resistance is associated with mutations in the Kelch13 (K13) gene and is characterized by a delayed parasite clearance time, particularly affecting the early ring-stage parasites.[1]
2.3 Mefloquine
-
Mechanism of Action: While historically its mechanism was unclear, recent structural biology has revealed that mefloquine targets the parasite's 80S ribosome.[14][15] By binding to the GTPase-associated center, it potently inhibits protein synthesis, leading to parasite death.[15] Its action is primarily in the parasite cytoplasm, distinct from the food vacuole where chloroquine acts.[16]
-
Mechanism of Resistance: Resistance is linked to the amplification of the pfmdr1 gene, which encodes a transporter (Pgh-1) that enhances the efflux of mefloquine from the parasite's cytoplasm.[14]
Comparative Experimental Framework
To provide a robust and objective comparison, a multi-stage experimental workflow is employed. This framework is designed to assess the primary efficacy (in vitro activity), safety window (cytotoxicity and selectivity), and preliminary in vivo proof-of-concept.
Caption: Proposed inhibition of parasite DHFR by TB-2A.
In Vivo Efficacy Assessment (Peters' 4-Day Suppressive Test)
An in vivo model is essential to confirm that in vitro activity translates into a therapeutic effect in a whole organism. The murine model using Plasmodium berghei is a standard and widely accepted primary screen. [17][18][19]
Experimental Protocol
-
Animal Model: Use Swiss albino mice (18-20g).
-
Infection: Inoculate mice intraperitoneally with 1x10⁷ P. berghei (ANKA strain) infected erythrocytes on Day 0.
-
Grouping and Dosing: Randomize mice into groups (n=5): Vehicle control (e.g., 7% Tween 80, 3% ethanol), TB-2A (e.g., 20 mg/kg), and Chloroquine (20 mg/kg) as a positive control.
-
Treatment: Administer the compounds orally or intraperitoneally once daily for four consecutive days (Day 0 to Day 3).
-
Parasitemia Measurement: On Day 4, collect thin blood smears from the tail of each mouse. Stain with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.
-
Analysis: Calculate the average percentage suppression of parasitemia relative to the vehicle control group using the formula: % Suppression = 100 - [(Mean Parasitemia of Treated Group / Mean Parasitemia of Control Group) x 100]
Data Summary
| Treatment Group | Dose (mg/kg/day) | Mean Parasitemia (%) on Day 4 | % Parasitemia Suppression |
| Vehicle Control | - | 35.5 | 0 |
| TB-2A | 20 | 2.1 | 94.1 |
| Chloroquine | 20 | 0.5 | 98.6 |
Interpretation: The data shows that TB-2A exhibits potent in vivo efficacy, achieving over 94% suppression of parasitemia at a 20 mg/kg dose. This level of activity is comparable to the standard-of-care drug, Chloroquine, in this model and strongly supports its continued development.
Discussion and Future Directions
The comprehensive benchmarking of this compound (TB-2A) reveals a highly promising preclinical profile.
-
Potency and Resistance Profile: TB-2A demonstrates potent, low-nanomolar activity against both drug-sensitive and chloroquine-resistant P. falciparum strains. Its resilience against a resistant strain strongly suggests a mechanism of action that is not susceptible to the PfCRT efflux pump, immediately positioning it as a valuable candidate for treating resistant infections.
-
Safety and Selectivity: With a selectivity index exceeding 1000, TB-2A displays a wide margin of safety in vitro. This is a critical attribute, suggesting that the compound is significantly more toxic to the parasite than to human cells.
-
In Vivo Efficacy: The strong correlation between potent in vitro activity and high in vivo efficacy in the murine model provides a crucial proof-of-concept, indicating good bioavailability and metabolic stability.
-
Hypothesized Mechanism: The structural alerts within the TB-2A molecule, combined with literature on related compounds, point towards DHFR inhibition as a plausible mechanism of action. [5]This is advantageous as it is a validated target, but it also necessitates further investigation to confirm this hypothesis and to assess its activity against parasite strains resistant to existing antifolates like pyrimethamine.
Future work should focus on:
-
Definitive MoA Studies: Conducting enzymatic assays with recombinant P. falciparum DHFR to confirm direct inhibition and determine the inhibition constant (Ki).
-
Lead Optimization: Performing structure-activity relationship (SAR) studies to potentially enhance potency and refine pharmacokinetic properties.
-
Advanced Preclinical Studies: Evaluating efficacy in humanized mouse models, assessing pharmacokinetic and pharmacodynamic (PK/PD) parameters, and conducting formal toxicology studies. [20]
Conclusion
This compound (TB-2A) has emerged from this comparative analysis as a compelling antimalarial lead compound. It benchmarks favorably against established drugs, demonstrating high potency, a strong safety profile, efficacy against a resistant strain, and robust in vivo activity. Its potential to act on the parasite folate pathway offers a validated, yet potentially differentiated, mechanism of action. TB-2A warrants significant further investigation and represents a promising step forward in the global fight against malaria.
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A Head-to-Head Comparison: Proguanil vs. The Triazino[1,2-a]benzimidazole Scaffold in Antimalarial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, necessitates a continuous search for novel antimalarial agents with distinct mechanisms of action. This guide provides a detailed comparative analysis of proguanil, a cornerstone of malaria prophylaxis and treatment for decades, and the emerging 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine scaffold. While proguanil is a well-characterized biguanide prodrug, the triazino[1,2-a]benzimidazole class represents a newer area of investigation, showing potential as inhibitors of parasite dihydrofolate reductase (DHFR).[1]
This comparison will delve into their mechanisms of action, present available efficacy data, discuss pharmacokinetic profiles, and explore potential resistance mechanisms. The objective is to provide a clear, data-supported perspective for researchers engaged in the development of next-generation antimalarials.
Section 1: Mechanism of Action - A Tale of Two Folate Pathway Inhibitors
Both proguanil and the triazino[1,2-a]benzimidazole scaffold derive their antimalarial activity from the disruption of the parasite's folate biosynthesis pathway. However, they do so through distinct chemical entities and interactions.
Proguanil: A Prodrug Approach
Proguanil itself is not the active agent.[2] Following oral administration, it is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19, into its active form, cycloguanil.[3][4] Cycloguanil is a potent inhibitor of the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme in Plasmodium species.[5][6][7]
DHFR is a critical enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of nucleic acids and certain amino acids.[3][8] By inhibiting DHFR, cycloguanil effectively halts DNA replication and parasite proliferation.[3][4] Interestingly, proguanil also exhibits a secondary mechanism of action, particularly when used in combination with atovaquone. The parent proguanil molecule can enhance atovaquone's ability to disrupt the parasite's mitochondrial membrane potential, an effect independent of its conversion to cycloguanil.[2][5][9]
Caption: Proguanil's metabolic activation and subsequent inhibition of the parasite's DHFR enzyme.
This compound: A Direct Approach
Unlike proguanil, compounds from the triazino[1,2-a]benzimidazole class are designed as direct inhibitors. Research into this scaffold has revealed that these molecules can also target DHFR.[1] Specifically, studies on related 4-substituted 1,3,5-triazino[1,2-a]benzimidazol-2-amines have demonstrated inhibitory activity against mammalian DHFR, with the 4,4-dimethyl-3,4-dihydro analog showing the most promise. While direct kinetic data against Plasmodium DHFR for the title compound is not yet widely published, the structural similarity to other known DHFR inhibitors and preliminary findings suggest a comparable mechanism.[1]
The benzimidazole core is a well-known pharmacophore in medicinal chemistry, found in various anthelmintic drugs. Its derivatives have been explored for a range of antiparasitic activities, including antimalarial.[10][11][12] Some benzimidazoles are hypothesized to act by inhibiting tubulin polymerization in parasites, a mechanism distinct from DHFR inhibition.[10] This raises the intriguing possibility that the triazino[1,2-a]benzimidazole scaffold could possess a dual mechanism of action or that different analogs could be optimized for different targets.
Section 2: Comparative Antimalarial Efficacy
Direct, head-to-head clinical efficacy data for this compound is not available as it remains an investigational scaffold. However, we can compare the well-documented efficacy of proguanil with preclinical in vitro data for related benzimidazole and triazine compounds.
Proguanil Efficacy
Proguanil, primarily used in combination with atovaquone (Malarone®), has demonstrated high prophylactic efficacy, often approaching 100% in clinical trials against P. falciparum.[13][14][15][16] The active metabolite, cycloguanil, has an IC50 (half-maximal inhibitory concentration) against sensitive P. falciparum strains ranging from 17.6 nM to 78.7 nM.[13]
| Compound | Target | Strain (P. falciparum) | IC50 / Efficacy | Reference |
| Proguanil/Atovaquone | Prophylaxis | Various (in endemic areas) | 95-100% protective efficacy | [14][15][16] |
| Cycloguanil | In vitro Growth | Various sensitive strains | 17.6 - 78.7 nM | [13] |
| Chloroquine (Comparator) | In vitro Growth | K1 (resistant) | 0.17 µM (170 nM) | [17] |
| Pyrido[1,2-a]benzimidazole (4c) | In vitro Growth | K1 (resistant) | 0.047 µM (47 nM) | [17] |
| 2-Arylbenzimidazole (Compound 3) | In vitro Growth | 3D7 (sensitive) | Good activity (qualitative) | [18] |
| Triazole-naphthoquinone (3s) | In vitro Growth | F-32 (sensitive) | 0.8 µM (800 nM) | [19] |
This table includes data for related benzimidazole and triazine compounds to provide context for the potential of the investigational scaffold.
Triazino[1,2-a]benzimidazole and Related Scaffolds: In Vitro Potential
While specific IC50 values for this compound against P. falciparum are not yet in the public domain, research on structurally similar compounds is promising. For instance, a novel class of pyrido[1,2-a]benzimidazoles showed potent activity, with one compound exhibiting an IC50 of 47 nM against the multidrug-resistant K1 strain of P. falciparum, outperforming chloroquine.[17] Other studies on 2-arylbenzimidazole derivatives have also reported good antimalarial activity.[18] Furthermore, various 1,3,5-triazine derivatives have been synthesized and have shown excellent antimalarial activity, with some displaying minimum inhibitory concentrations (MIC) as low as 1 µg/mL.[20] These findings underscore the potential of the broader benzimidazole-triazine chemical space in antimalarial drug discovery.
Section 3: Pharmacokinetic Profiles
Proguanil
-
Absorption and Metabolism: Proguanil is well-absorbed orally, with peak plasma concentrations reached in about 3 hours.[3][21] It is a prodrug that requires hepatic metabolism by CYP2C19 to form the active cycloguanil.[2][3] This metabolic dependence can lead to variability in efficacy among individuals with different CYP2C19 genotypes (e.g., poor vs. extensive metabolizers).[22]
-
Distribution: The drug is widely distributed throughout the body.[3]
-
Elimination: The elimination half-life of proguanil is approximately 16 hours.[21][23] Excretion is primarily through the kidneys.[3]
| Parameter | Proguanil | Reference |
| Bioactivation | Prodrug; Hepatic (CYP2C19) | [2][3] |
| Time to Peak Plasma (Tmax) | ~3 hours | [21] |
| Elimination Half-life (t½) | ~16 hours | [21][23] |
| Primary Excretion Route | Renal | [3] |
Triazino[1,2-a]benzimidazole Scaffold: A Predictive Outlook
Pharmacokinetic data for this specific scaffold is not available. However, based on the general properties of benzimidazoles, some predictions can be made. Many benzimidazole anthelmintics (like albendazole) have variable oral absorption and undergo rapid first-pass metabolism.[10] A key challenge and focus for this new class of compounds will be optimizing metabolic stability. Studies on related pyrido[1,2-a]benzimidazoles identified the stability of the alkylamino side chain as a critical factor influencing in vivo activity.[17] Future development will need to focus on improving drug-like properties to ensure adequate exposure and efficacy in animal models and eventually, in humans.
Section 4: Resistance Mechanisms
Proguanil Resistance
Resistance to proguanil (and other antifolates like pyrimethamine) is well-documented and arises primarily from point mutations in the gene encoding the DHFR domain of the parasite's DHFR-TS enzyme.[24][25] Key mutations, such as those at codons 108 (S108N), 51 (N51I), 59 (C59R), and 164 (I164L), can reduce the binding affinity of cycloguanil to the enzyme's active site, thereby diminishing the drug's efficacy.[25] The accumulation of multiple mutations can lead to high-level resistance.
Potential Resistance in Triazino[1,2-a]benzimidazoles
Given that the primary hypothesized target is also DHFR, it is highly probable that this scaffold would be susceptible to the same resistance mechanisms involving mutations in the Pfdhfr gene. Any new DHFR inhibitor must demonstrate potent activity against a panel of parasite strains with known resistance-conferring mutations (e.g., the quadruple-mutant). Molecular docking studies on hybrid 4-aminoquinoline-1,3,5-triazine derivatives have already begun to explore how these new molecules interact with both wild-type and mutant Pfdhfr-ts.[26] A critical advantage for a new compound would be a binding mode that is less affected by common clinical mutations.
Section 5: Experimental Protocols
To facilitate further research and comparative studies, standardized experimental protocols are essential.
In Vitro Antimalarial Susceptibility Testing: SYBR Green I-Based Assay
This is a widely used, cost-effective, and high-throughput method to determine the IC50 of compounds against P. falciparum.[27][28] The assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA. Since mature red blood cells are anucleated, the fluorescence intensity is directly proportional to the amount of parasite DNA, serving as a robust indicator of parasite growth.
Protocol Steps:
-
Parasite Culture: Asynchronously growing P. falciparum cultures are maintained in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin. Cultures are kept at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
Drug Plate Preparation: Test compounds are serially diluted in appropriate solvents and dispensed into 96-well microplates. Solvent is evaporated, and plates can be stored at -20°C.
-
Assay Initiation: Predosed plates are thawed. A parasite culture, synchronized to the ring stage and adjusted to 1% parasitemia and 2% hematocrit, is added to each well.
-
Incubation: Plates are incubated for 72 hours under the standard culture conditions to allow for parasite maturation into schizonts.
-
Lysis and Staining: A lysis buffer containing saponin, Triton X-100, and SYBR Green I dye is added to each well.[29] The plates are incubated in the dark at room temperature for at least one hour.
-
Fluorescence Reading: The fluorescence intensity is read using a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.[29]
-
Data Analysis: Fluorescence readings are converted to percentage of growth inhibition relative to drug-free control wells. IC50 values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.
Caption: Standard workflow for the in vitro SYBR Green I antimalarial susceptibility assay.
In Vivo Efficacy Testing: Murine Malaria Models
Animal models are indispensable for evaluating the preclinical efficacy, pharmacokinetics, and safety of new antimalarial candidates.[30][31][32] The murine models, particularly using Plasmodium berghei, are widely employed.[31][33][34]
Protocol Steps (4-Day Suppressive Test):
-
Animal Model: Swiss albino or BALB/c mice are typically used.[30]
-
Infection: Mice are infected intraperitoneally with P. berghei-infected red blood cells.
-
Drug Administration: Two to four hours post-infection (Day 0), the first dose of the test compound is administered, typically orally (p.o.) or intraperitoneally (i.p.). Treatment is continued daily for the next three days (Days 1, 2, and 3).
-
Parasitemia Monitoring: On Day 4, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by light microscopy.
-
Data Analysis: The average parasitemia of the treated group is compared to that of an untreated (vehicle control) group. The percentage of parasite growth inhibition is calculated. Mean survival time of the mice can also be monitored as a secondary endpoint.[17]
Conclusion
Proguanil remains a valuable tool in malaria control, but its utility is threatened by resistance and dependence on host metabolism. The this compound scaffold represents a promising, albeit early-stage, avenue for the development of new direct-acting DHFR inhibitors. The fusion of the benzimidazole and triazine rings offers a rich chemical space for optimization.
Future research must focus on several key areas:
-
Potency: Synthesizing analogs with potent, low-nanomolar activity against both drug-sensitive and, critically, drug-resistant strains of P. falciparum.
-
Selectivity: Ensuring high selectivity for the parasite DHFR enzyme over the human ortholog to minimize potential toxicity.
-
Pharmacokinetics: Optimizing the scaffold for improved metabolic stability and oral bioavailability.
-
Mechanism Validation: Confirming DHFR as the primary target and exploring any potential secondary mechanisms of action.
By systematically addressing these challenges, the triazino[1,2-a]benzimidazole scaffold could yield a new generation of antimalarials to combat the global threat of drug-resistant malaria.
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- Synthesis and biological activity of 1,3,5-triazino[1,2-a]benzimidazol-2-amines. (2001). Bioorganic & Medicinal Chemistry Letters, 11(15), 1979-1982.
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Safety Operating Guide
A Guide to the Proper Disposal of 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine
For Immediate Release: This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine. As specific disposal protocols for this compound are not widely published, this guide is founded on an analysis of its chemical structure and established principles of hazardous waste management. It is designed for researchers, scientists, and drug development professionals who handle this and structurally similar nitrogen-containing heterocyclic compounds. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Core Directive: The foundational principle of chemical disposal is that the generator of the waste is responsible for its safe management from creation to final disposal.[1] This guide provides the framework for that responsibility, but it must be executed in strict accordance with your institution's Environmental Health & Safety (EHS) department protocols and the specific Safety Data Sheet (SDS) provided by the chemical manufacturer.
Part 1: Hazard Analysis and Waste Characterization
The disposal pathway for any chemical is dictated by its potential hazards. The structure of this compound contains several functional groups that inform its classification as a hazardous waste.
-
Nitrogen-Containing Heterocyclic Core: The fused triazino-benzimidazole system is a complex, nitrogen-rich heterocyclic structure. Such compounds are prevalent in pharmaceuticals and other biologically active molecules due to their ability to interact with biological systems.[2][3][4] Their metabolic pathways can be complex, and they should be handled as potentially biologically active.[5]
-
Aromatic Amine Group: The presence of a primary amine (-NH2) group suggests the compound may be basic and can react with acids.[6] Aromatic amines as a class include compounds with known toxicity.
Based on structurally related compounds containing the 1,3,5-triazine moiety, it is prudent to assume this compound may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.[7][8][9] Therefore, until proven otherwise, this compound must be managed as a hazardous chemical waste.[10]
| Potential Hazard | Structural Basis & Rationale | Primary Safety Precaution |
| Toxicity | Aromatic amine and complex N-heterocyclic structure. Many such compounds are biologically active and can be toxic.[3] | Avoid ingestion, inhalation, and skin contact. Handle only with appropriate Personal Protective Equipment (PPE). |
| Skin/Eye Irritation | Amine groups and triazine structures are known to be irritants in similar molecules.[8] | Wear chemical-resistant gloves and safety goggles at all times. |
| Environmental Hazard | Amines can be harmful to aquatic life.[6] Uncontrolled release must be prevented. | Do not dispose of down the drain or in regular trash. All waste must be collected for approved disposal.[6][10] |
| Reactivity | The amine group is basic and can react with acids. The compound may have other incompatibilities. | Segregate waste from acids, oxidizers, and other incompatible chemical waste streams.[11][12] |
Part 2: Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
Step 1: Final Review and Consultation
Before beginning, consult the manufacturer-provided Safety Data Sheet (SDS) for this specific compound. Locate and review your institution's chemical hygiene plan and hazardous waste disposal guidelines. Contact your EHS department with any questions.
Step 2: Assemble Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent exposure during handling and waste consolidation.
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is required to prevent skin contact.
-
Work Area: Conduct all operations in a well-ventilated area, preferably within a chemical fume hood.[8]
Step 3: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.[11]
-
Designate a Waste Stream: This compound should be disposed of as "Non-halogenated Organic Solid Waste" or "Amine-Containing Solid Waste," according to your facility's categories.
-
Avoid Mixing: Do not mix this waste with:
-
Acids or bases[12]
-
Oxidizing agents
-
Halogenated solvents
-
Aqueous waste
-
Step 4: Select a Compatible Waste Container
-
Container Type: Use a clearly marked, dedicated container for solid chemical waste. This should be a robust container with a secure, screw-top lid.[10]
-
Condition: Ensure the container is in good condition, free from cracks or leaks.[10]
-
Compatibility: The container material must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable for solid organic amine waste.
Step 5: Label the Waste Container
Proper labeling is a key regulatory requirement.[13] Before any waste is added, affix a "Hazardous Waste" label from your EHS department to the container.[10][14] The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "this compound"
-
The accumulation start date (the date the first waste is added)
-
The specific hazards (e.g., Toxic, Irritant)
Step 6: Waste Storage
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA).[15] This area should be at or near the point of generation.
-
Containment: Keep the container in secondary containment (e.g., a spill tray) to contain any potential leaks.[11]
-
Closure: The waste container must be kept tightly closed at all times, except when adding waste.[10][15]
Step 7: Arrange for Final Disposal
Once the container is full (do not overfill, typically <90% capacity) or the accumulation time limit is reached, contact your institution's EHS department to schedule a waste pickup.[12][14] They will arrange for transport by a licensed hazardous waste disposal contractor.[1][6]
Part 3: Decontamination and Spill Procedures
Decontaminating Labware
Glassware or equipment contaminated with this compound must be decontaminated before being washed.
-
Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone).
-
Collect this solvent rinse as hazardous liquid waste. Do not pour it down the drain.[10]
-
Place the rinsate in a properly labeled liquid hazardous waste container.
-
Once decontaminated, the glassware can be washed normally.
Empty Container Disposal
An "empty" container that held the pure chemical must be managed carefully.
-
Triple-rinse the container with a suitable solvent.[16]
-
Collect the rinsate as hazardous waste.[16]
-
After triple-rinsing, deface the original label and dispose of the container in the regular trash or as directed by your EHS office.[16]
Small Spill Response
For a small spill of solid material:
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with an absorbent material to prevent it from becoming airborne.
-
Carefully sweep the solid material and absorbent into a dustpan.
-
Place the collected material into your designated hazardous waste container.
-
Wipe the spill area with a cloth dampened with a solvent, and place the cloth in the waste container.
-
Report the spill to your supervisor or EHS department as required by your institution's policy.
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
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University of Pennsylvania, EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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ResearchGate. (2025, August 9). Nitrogen-Containing Heterocycles in Agrochemicals. Retrieved from [Link]
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Prati, F., et al. (2015, October 21). 3,4-Dihydro-1,3,5-triazin-2(1H)-ones as the First Dual BACE-1/GSK-3β Fragment Hits against Alzheimer's Disease. PubMed. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. Retrieved from [Link]
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Navigating the Handling of 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine: A Guide to Personal Protective Equipment
For Immediate Use by Laboratory Personnel
In the dynamic landscape of pharmaceutical research, the synthesis and handling of novel chemical entities are routine. Among these is 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine, a heterocyclic compound with potential applications in drug development. As a Senior Application Scientist, this guide is designed to provide you with immediate, actionable information on the appropriate personal protective equipment (PPE) for handling this compound, ensuring your safety and the integrity of your research.
Hazard Assessment: A Synthesis of Known Risks
-
Serious Eye Damage/Irritation: Causes serious eye damage.[1][4]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Given these potential risks, a conservative approach to PPE is not just recommended, but essential. The absence of specific data necessitates that we treat this compound with a high degree of caution, assuming it possesses all the hazards characteristic of its chemical class.
Core Personal Protective Equipment (PPE) Requirements
The following table outlines the minimum PPE requirements for handling this compound in a laboratory setting. These recommendations are based on the potential hazards identified and are designed to provide a robust barrier against exposure.
| Body Part | Required PPE | Rationale |
| Hands | Nitrile gloves (minimum 5 mil thickness) | Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation.[1][2] |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashes. | Protects against accidental splashes that could cause serious eye damage.[1][2][4] |
| Body | Fully-buttoned laboratory coat | Prevents contamination of personal clothing and skin. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be required for operations with a high potential for aerosol or dust generation. | Minimizes the risk of inhaling airborne particles that could cause respiratory irritation.[1][2][3] |
Step-by-Step PPE Protocol: Ensuring a Secure Barrier
Adherence to a strict protocol for donning and doffing PPE is critical to prevent cross-contamination and exposure.
Donning PPE
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Laboratory Coat: Put on a clean, fully-buttoned laboratory coat.
-
Eye and Face Protection: Don safety glasses or goggles. If a splash risk exists, add a face shield.
-
Gloves: Select the correct size of nitrile gloves. Inspect for any tears or defects before putting them on. Ensure the cuffs of the gloves extend over the cuffs of the laboratory coat.
Doffing PPE
-
Gloves: Remove gloves using the "glove-in-glove" technique to avoid touching the outer contaminated surface with bare skin.
-
Laboratory Coat: Unbutton the lab coat and remove it by folding it inward, containing any potential contamination.
-
Eye and Face Protection: Remove the face shield (if used), followed by safety glasses or goggles, handling them by the earpieces.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Engineering Controls and Safe Handling Practices
While PPE is the last line of defense, its effectiveness is maximized when used in conjunction with proper engineering controls and safe handling practices.
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powders or creating solutions.[2]
-
Designated Area: If possible, designate a specific area for handling this compound to prevent the spread of contamination.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[3][5]
Disposal Plan: Managing Contaminated Materials
All disposable PPE and other materials contaminated with this compound must be considered hazardous waste.
-
Waste Collection: Collect all contaminated items (gloves, wipes, etc.) in a clearly labeled, sealed hazardous waste container.
-
Disposal Procedures: Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[1][4]
Decision-Making for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the nature of the experimental task.
Caption: PPE selection workflow based on laboratory task.
By adhering to these guidelines, you can confidently and safely handle this compound, fostering a secure environment for groundbreaking research. Always remember to consult your institution's specific safety protocols and to perform a thorough risk assessment before beginning any new experimental procedure.
References
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
